molecular formula C8H8N2O3S2 B1359877 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide CAS No. 909854-52-0

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Cat. No.: B1359877
CAS No.: 909854-52-0
M. Wt: 244.3 g/mol
InChI Key: ZUHWOYZDZXOVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C8H8N2O3S2 and its molecular weight is 244.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfanyl-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S2/c1-14-8-10-6-4-5(15(9,11)12)2-3-7(6)13-8/h2-4H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHWOYZDZXOVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The molecule uniquely combines two pharmacologically important scaffolds: the benzoxazole ring system and an aromatic sulfonamide moiety. Benzoxazole derivatives are known for a wide spectrum of biological activities, including antimicrobial and anticancer effects[1][2]. Similarly, the sulfonamide group is a cornerstone of therapeutic agents, renowned for its antibacterial and anticancer properties[3]. This document delineates the compound's chemical identity, proposes a detailed synthetic pathway based on established methodologies, and explores its therapeutic potential by examining structure-activity relationships derived from closely related analogs. Furthermore, it furnishes standardized protocols for biological evaluation, positioning this compound as a promising candidate for further investigation in drug development programs.

Introduction: The Benzoxazole-Sulfonamide Scaffold in Medicinal Chemistry

The rational design of novel therapeutic agents often involves the strategic combination of known pharmacophores to create hybrid molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles. The structure of this compound is a prime example of this design philosophy.

The Pharmacological Significance of the Benzoxazole Moiety

The benzoxazole core, a fused bicyclic system of benzene and an oxazole ring, is prevalent in numerous natural and synthetic compounds with diverse biological activities[2]. Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. Synthetic benzoxazole derivatives have demonstrated a wide range of therapeutic applications, including potent antimicrobial, antifungal, anticancer, and anti-inflammatory activities[1][4]. Their mechanism often involves intercalation with DNA, enzyme inhibition, or receptor antagonism, highlighting their versatility as therapeutic building blocks[2][5].

The Therapeutic Importance of the Sulfonamide Group

The sulfonamide functional group (-SO₂NH₂) is a critical component in a vast array of clinically approved drugs. Beyond the famous "sulfa drugs" that revolutionized antibacterial therapy, aromatic sulfonamides are integral to drugs targeting various conditions. They are well-established inhibitors of carbonic anhydrase isozymes, leading to treatments for glaucoma, and are found in diuretics, anticonvulsants, and anti-inflammatory agents. In oncology, sulfonamides act as hinge-binding motifs in kinase inhibitors and have shown broad-spectrum antiproliferative activity[3].

Rationale for Investigation

The conjugation of the benzoxazole scaffold with a sulfonamide moiety in this compound presents a compelling case for its investigation. This molecular architecture suggests the potential for synergistic or novel biological activities. The methylthio group at the 2-position can be further explored as a key modulating element for activity and selectivity. This guide serves as a foundational resource for researchers aiming to synthesize, evaluate, and develop derivatives based on this promising chemical scaffold.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical identity is paramount for any research and development endeavor.

  • IUPAC Name: this compound

  • Synonyms: 2-(Methylsulfanyl)-1,3-benzoxazole-5-sulfonamide

  • Molecular Formula: C₈H₈N₂O₃S₂[6]

  • Molecular Weight: 244.29 g/mol [6]

Chemical Structure

The structure consists of a central benzoxazole ring, substituted at the 2-position with a methylthio (-SCH₃) group and at the 5-position with a sulfonamide (-SO₂NH₂) group.

Caption: 2D structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₈H₈N₂O₃S₂[6]
Molecular Weight 244.29[6]
Appearance Solid (Predicted)-
Solubility Expected to be soluble in organic solvents like DMSO, DMF-

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Pathway

The synthesis logically begins with a substituted 2-aminophenol, which serves as the precursor for the benzoxazole ring. The sulfonamide group is best installed early to avoid harsh conditions on the fully formed, and potentially more sensitive, heterocyclic system. The methylthio group can be introduced in the final steps.

G Target Target Molecule This compound Step3 S-Methylation Target->Step3 Disconnect C-S bond Intermediate2 Intermediate 2 2-Mercapto-1,3-benzoxazole-5-sulfonamide Step3->Intermediate2 Step2 Cyclization Intermediate2->Step2 Form Oxazole Ring Intermediate1 Intermediate 1 4-Amino-3-hydroxybenzenesulfonamide + CS₂ Step2->Intermediate1 Step1 Nitration & Reduction Intermediate1->Step1 Introduce Amine StartingMaterial Starting Material 3-Hydroxybenzenesulfonamide Step1->StartingMaterial G cluster_0 Primary Screening cluster_1 Secondary Screening (Dose-Response) cluster_2 Lead Advancement A Synthesized Compound This compound B Broad-Spectrum Anticancer Screen (e.g., NCI-60 Panel at single high dose) A->B C Broad-Spectrum Antimicrobial Screen (e.g., ESKAPE pathogens + Fungi) A->C D Determine GI₅₀ (Full dose-response on sensitive cell lines) B->D If Active E Determine MIC/MBC/MFC (Dose-response on sensitive microbes) C->E If Active F Mechanism of Action Studies D->F E->F G In Vivo Efficacy Models F->G

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the benzoxazole and sulfonamide moieties stand out as privileged scaffolds, integral to the structure of numerous therapeutic agents.[1][2] The fusion of these two pharmacophores into a single molecular entity, such as 2-(methylthio)-1,3-benzoxazole-5-sulfonamide, presents a compelling candidate for drug discovery programs. Benzoxazole derivatives are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Similarly, the sulfonamide group is a cornerstone of chemotherapy, famously associated with antibacterial drugs, but also found in diuretics, anticonvulsants, and anti-inflammatory agents.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for successful drug development. Properties such as solubility, ionization state (pKa), and lipophilicity (LogP) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[5] This document is structured to provide not only the theoretical importance of each property but also the practical, field-proven methodologies for their determination, ensuring a self-validating and trustworthy framework for researchers.

Molecular Identity and Structure

Before delving into its physicochemical profile, it is essential to establish the fundamental identity of the target compound.

PropertyValueSource
Chemical Name This compound[6]
CAS Number 909854-52-0[7]
Molecular Formula C₈H₈N₂O₃S₂[7]
Molecular Weight 244.3 g/mol [7]
Canonical SMILES CS C1=NC2=C(O1)C=C(C=C2)S(=O)(=O)NN/A

The structure features a bicyclic benzoxazole core. The oxazole ring is substituted at the 2-position with a methylthio (-SCH₃) group, a feature that can influence lipophilicity and metabolic stability. The benzene ring is functionalized at the 5-position with a primary sulfonamide (-SO₂NH₂) group, which is a key determinant of the molecule's acidity and hydrogen bonding capacity.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a paramount property for any drug candidate intended for oral administration. Insufficient solubility is a primary cause of poor absorption and low bioavailability, leading to variable and suboptimal therapeutic outcomes.[8] The United States Pharmacopeia (USP) provides standardized methods for its determination, ensuring reproducibility and reliability.[8]

Experimental Protocol: Saturation Shake-Flask Method

The gold-standard for determining equilibrium solubility is the Saturation Shake-Flask method.[8] This protocol measures the concentration of a saturated solution at thermodynamic equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of physiological relevance (e.g., pH 5.0, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

  • Phase Separation: After equilibration, separate the solid and aqueous phases via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Using excess solid ensures that the resulting solution is truly saturated.

  • Extended agitation at a constant temperature is crucial for reaching thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.[8]

  • Analysis of buffered solutions is necessary because the solubility of ionizable compounds, like those containing a sulfonamide group, is highly pH-dependent.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to aqueous buffer B Agitate at constant T (24-48h) A->B Ensure saturation C Centrifuge / Filter to remove solid B->C Reach equilibrium D Analyze supernatant concentration via HPLC C->D Isolate saturated solution G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter B Dissolve sample in co-solvent with KCl A->B C Add standardized titrant in small increments B->C D Record stabilized pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa from inflection point E->F

Workflow for Potentiometric pKa Determination.
Expected pKa Values
  • Acidic pKa: The sulfonamide proton (-SO₂NH₂) is acidic. For arylsulfonamides, the pKa typically falls in the range of 8-10. This acidity is due to the strong electron-withdrawing effect of the two sulfonyl oxygens, which stabilizes the resulting conjugate base.

  • Basic pKa: The nitrogen atom in the oxazole ring is weakly basic, with a pKa generally below 2. This means it will be protonated only under highly acidic conditions, such as in the stomach.

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. [9]According to Lipinski's Rule of 5, a well-known guideline for drug-likeness, an oral drug candidate should ideally have a LogP value of less than 5. [5]For ionizable molecules, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant as it accounts for both the neutral and ionized species.

Experimental Protocol: Shake-Flask Method

The Shake-Flask method remains the benchmark for LogP determination. [9][10] Methodology:

  • System Preparation: Pre-saturate n-octanol with water (or buffer for LogD) and vice-versa by mixing and allowing the phases to separate. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a vial containing measured volumes of the pre-saturated n-octanol and aqueous buffer (pH 7.4 for LogD).

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully remove an aliquot from each phase and measure the compound's concentration using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP or LogD using the formula: LogP = log₁₀([Concentration]octanol / [Concentration]aqueous). [9] Causality Behind Experimental Choices:

  • Pre-saturation of solvents is a critical step to ensure the thermodynamic validity of the measurement, as the mutual solubility of n-octanol and water is significant.

  • Centrifugation is essential for a clean separation, as micro-emulsions at the interface can lead to inaccurate concentration measurements.

  • RP-HPLC is often used as a faster, alternative method for estimating LogP, but the shake-flask method is considered more accurate and definitive. [10][11]

G cluster_prep Preparation cluster_partition Partitioning cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Pre-saturate n-octanol and aqueous buffer B Add compound to biphasic system and shake A->B C Centrifuge to separate octanol and aqueous layers B->C Reach equilibrium D Measure concentration in each phase C->D E Calculate LogP/LogD D->E

Workflow for Shake-Flask LogP/LogD Determination.
Predicted Lipophilicity

The benzoxazole core is inherently lipophilic. The sulfonamide group is polar, but at physiological pH (7.4), which is below its likely pKa, it will be predominantly in its neutral, less polar form. The methylthio group will also contribute to the overall lipophilicity. Therefore, a moderately positive LogP value is expected, likely falling within the drug-like chemical space (LogP between 1 and 3).

Lipophilicity ParameterPredicted RangeImplication for Drug Development
LogP 1.0 - 3.0Good balance for membrane permeability and aqueous solubility. [5]
LogD at pH 7.4 ~LogPThe compound is mostly neutral at this pH, so LogD will be very close to LogP.

Crystal Structure and Melting Point

Scientific Rationale: The solid-state properties of an active pharmaceutical ingredient (API) are of utmost importance. The melting point is a fundamental indicator of purity and the strength of the crystal lattice. Furthermore, the existence of different crystalline forms (polymorphism) can have profound consequences on solubility, stability, and bioavailability. [12][13]Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement, providing invaluable insights into intermolecular interactions like hydrogen bonding. [14]

Experimental Protocol: Single-Crystal X-ray Diffraction

Methodology:

  • Crystal Growth: Grow single crystals of high quality and suitable size (typically 0.1-0.3 mm) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques.

  • Data Collection: Mount a single crystal on a goniometer head of a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. [3]3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) to best fit the experimental data. [3] Expected Structural Features: Based on studies of related benzoxazole and sulfonamide structures, one can anticipate key intermolecular interactions. [12][13][14]The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that the crystal packing will be dominated by hydrogen bonds between the sulfonamide groups of adjacent molecules, potentially forming dimers or extended chains. The planar benzoxazole rings may also engage in π–π stacking interactions. [14]

Conclusion

This compound is a molecule of significant interest, combining two well-established pharmacophores. This guide has outlined the critical physicochemical properties that must be characterized to assess its potential as a drug candidate. Based on its structure, it is predicted to be a sparingly soluble, moderately lipophilic compound with a primary acidic center on the sulfonamide nitrogen. The experimental determination of its solubility, pKa, LogD, and solid-state structure using the robust, self-validating protocols described herein is an indispensable step in its progression through the drug discovery pipeline. These data provide the foundational knowledge required for rational formulation design, ADME modeling, and ultimately, the successful development of a safe and effective therapeutic agent.

References

  • Avramovska, B., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 61(1), 9-18.
  • Farag, I. S. A., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2014, 728343. [Link]

  • Farag, I. S. A., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. PubMed Central, PMC4037130. [Link]

  • ResearchGate. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 8(1), 139-145.
  • SlideShare. (2017). pKa and log p determination. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • SciSpace. (2013). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 29, 25-26.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Al-Iryani, G. M., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 620-634.
  • O'Hagan, S., & Kell, D. B. (2015). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • PubMed. (2024). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. Chemical Biodiversity, 21(5), e202400031. [Link]

  • AVESİS. (2022). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Journal of Research in Pharmacy, 26(4), 1021-1032.
  • PubMed Central. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1183–1187. [Link]

  • PubMed. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(6), 668-73. [Link]

  • ResearchGate. (2009). Chromatographic Approaches for Measuring Log P. In book: Lipophilicity in Drug Action and Toxicology, 331-354.
  • DergiPark. (2022). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Journal of Research in Pharmacy, 26(4), 1021-1032.
  • PubMed Central. (2022). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 62(7), 1667–1679. [Link]

  • ResearchGate. (2022). New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and in vitro evaluation along with in silico study. Request PDF.
  • PrepChem.com. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole. [Link]

  • PubMed. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 18(4), 288-94.
  • ResearchGate. (2010). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

  • International Journal of Chemical Studies. (2023). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl) benzoxazol-2-yl) acetamide. International Journal of Chemical Studies, 13(6), 35-40.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • PubChem. (n.d.). 2-(Methylthio)benzothiazole. [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. [Link]

Sources

Synthesis of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

For inquiries, please contact: Dr. Gemini, Senior Application Scientist Google Research

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 2-(methylthio)-1,3-benzoxazole-5-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is strategically designed in a three-step sequence commencing with the preparation of the key intermediate, 2-aminophenol-4-sulfonamide. This is followed by the construction of the benzoxazole core via cyclization to form 2-mercapto-1,3-benzoxazole-5-sulfonamide, and culminates in the S-methylation to yield the final product. This guide details the underlying chemical principles, step-by-step experimental protocols, and the rationale for the selection of reagents and reaction conditions, providing researchers and drug development professionals with a practical and scientifically sound methodology.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds that are integral to numerous natural products and pharmacologically active molecules.[1] Their unique structural framework allows for diverse biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The incorporation of a sulfonamide group, a well-established pharmacophore, into the benzoxazole scaffold can significantly enhance the therapeutic potential of the resulting molecule. Furthermore, the 2-(methylthio) substituent can modulate the compound's lipophilicity and metabolic stability, making it a valuable moiety in drug design.

This guide focuses on the synthesis of this compound, a compound that synergistically combines these key structural features. The presented synthetic strategy is designed for efficiency and scalability, utilizing readily available starting materials and well-understood chemical transformations.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a linear three-step process. The logical flow of this synthesis is depicted in the workflow diagram below.

Synthesis_Workflow A o-Nitrochlorobenzene B 2-Aminophenol-4-sulfonamide A->B Multi-step Synthesis C 2-Mercapto-1,3-benzoxazole-5-sulfonamide B->C Cyclization (CS2, KOH) D This compound C->D S-Methylation (CH3I)

Figure 1: Overall synthetic workflow for this compound.

The synthesis commences with the preparation of the crucial building block, 2-aminophenol-4-sulfonamide, from o-nitrochlorobenzene.[4][5] This is followed by the construction of the benzoxazole ring through a cyclization reaction with carbon disulfide to yield 2-mercapto-1,3-benzoxazole-5-sulfonamide.[6] The final step involves the selective S-methylation of the thiol group to afford the target compound.[7]

Experimental Protocols

Step 1: Synthesis of 2-Aminophenol-4-sulfonamide

The synthesis of the key intermediate, 2-aminophenol-4-sulfonamide, is a multi-step process starting from o-nitrochlorobenzene. This process involves chlorosulfonation, amination, hydrolysis, and reduction.[4][5]

Reaction Scheme:

Step1_Reaction reactant o-Nitrochlorobenzene product 2-Aminophenol-4-sulfonamide reactant->product reagents 1. Chlorosulfonic acid, Thionyl chloride 2. Ammonia 3. NaOH (Hydrolysis) 4. Fe (Reduction)

Figure 2: Reaction scheme for the synthesis of 2-aminophenol-4-sulfonamide.

Protocol:

A detailed protocol for the synthesis of 2-aminophenol-4-sulfonamide is described in the cited patents.[4][5] The key transformations involve:

  • Chlorosulfonation: o-Nitrochlorobenzene is reacted with chlorosulfonic acid followed by thionyl chloride to yield 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Amination: The sulfonyl chloride is then reacted with ammonia to form 4-chloro-3-nitrobenzenesulfonamide.

  • Hydrolysis: The chloro group is hydrolyzed to a hydroxyl group using sodium hydroxide.

  • Reduction: The nitro group is reduced to an amino group, typically using iron in an acidic medium, to yield the final product, 2-aminophenol-4-sulfonamide.

Step 2: Synthesis of 2-Mercapto-1,3-benzoxazole-5-sulfonamide

This step involves the cyclization of 2-aminophenol-4-sulfonamide with carbon disulfide in the presence of a base to form the benzoxazole ring.[6]

Reaction Scheme:

Step2_Reaction reactant 2-Aminophenol-4-sulfonamide product 2-Mercapto-1,3-benzoxazole-5-sulfonamide reactant->product reagents Carbon Disulfide (CS2) Potassium Hydroxide (KOH) Ethanol/Water

Figure 3: Reaction scheme for the synthesis of 2-mercapto-1,3-benzoxazole-5-sulfonamide.

Protocol:

  • In a round-bottom flask, dissolve 2-aminophenol-4-sulfonamide (1 equivalent) and potassium hydroxide (1.2 equivalents) in a mixture of 95% ethanol and water.

  • Add carbon disulfide (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 3-4 hours.

  • After cooling, the reaction mixture is acidified with a dilute acid (e.g., 5% acetic acid) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 3:

The final step is the S-methylation of the 2-mercaptobenzoxazole intermediate. This is a nucleophilic substitution reaction where the thiolate anion attacks the methylating agent.[7]

Reaction Scheme:

Step3_Reaction reactant 2-Mercapto-1,3-benzoxazole-5-sulfonamide product This compound reactant->product reagents Methyl Iodide (CH3I) Sodium Methoxide (NaOMe) Methanol

Figure 4: Reaction scheme for the synthesis of this compound.

Protocol:

  • To a solution of sodium methoxide in anhydrous methanol, slowly add 2-mercapto-1,3-benzoxazole-5-sulfonamide (1 equivalent) with stirring.

  • Add methyl iodide (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at 50°C for 3 hours and then allow it to stand at room temperature overnight.

  • Remove the methanol by distillation under reduced pressure.

  • Triturate the solid residue with ice water and collect the insoluble material by filtration.

  • The crude product can be purified by recrystallization or column chromatography.

Data Summary

The following table summarizes the key reactants and expected products for each step of the synthesis.

StepStarting MaterialKey ReagentsProductMolecular FormulaMolecular Weight ( g/mol )
1o-NitrochlorobenzeneSee Protocol2-Aminophenol-4-sulfonamide[8][9]C₆H₈N₂O₃S188.21
22-Aminophenol-4-sulfonamideCS₂, KOH2-Mercapto-1,3-benzoxazole-5-sulfonamide[10]C₇H₆N₂O₃S₂230.26
32-Mercapto-1,3-benzoxazole-5-sulfonamideCH₃I, NaOMeThis compound[11]C₈H₈N₂O₃S₂244.29

Conclusion

This technical guide has outlined a clear and efficient three-step synthesis for this compound. The methodology is built upon established and reliable chemical transformations, ensuring reproducibility and scalability. By providing detailed experimental protocols and the underlying scientific rationale, this guide serves as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. The strategic construction of this molecule, combining the benzoxazole core, a sulfonamide group, and a methylthio substituent, offers a promising scaffold for the development of novel therapeutic agents.

References

  • Benzoxazoles are privileged organic compounds of medicinal significance, found in many natural products and are used in the drug discovery programme. (Der Pharma Chemica)
  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALU
  • Synthetic method of 2-aminophenol-4-sulfonamide.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol.
  • US20070123574A1 - Methods for the preparation of benzoxazole sulfonamide compounds and intermediates thereof.
  • Synthesis of (a) 2-(Methylthio)benzoxazole. (PrepChem.com) [Link]

  • Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Deriv
  • JPH0733375B2 - Method for producing 2-mercaptobenzoxazole.
  • Synthesis and characterization of 2- (Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4- oxadiazol.
  • Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. (PubMed) [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide, a heterocyclic compound featuring a benzoxazole core, a sulfonamide functional group, and a methylthio substituent. By dissecting its structural components and drawing upon established knowledge of related chemical entities, this document elucidates the most probable biochemical targets and signaling pathways. The primary focus will be on its potential as a carbonic anhydrase inhibitor, with secondary considerations for its prospective roles in oncology and antimicrobial chemotherapy. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and similar molecules.

Introduction: Unpacking the Therapeutic Potential of a Multifunctional Scaffold

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The fusion of a benzene ring with an oxazole ring creates a stable, electron-rich system that can readily interact with various biological macromolecules.[2] The therapeutic versatility of benzoxazole derivatives is vast, with demonstrated activities including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][3][4]

The subject of this guide, this compound, integrates this potent benzoxazole core with a sulfonamide group, a pharmacophore renowned for its ability to inhibit carbonic anhydrases and interfere with bacterial folate synthesis.[5][][7] The additional 2-methylthio group can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.

This document will systematically explore the most likely mechanisms of action for this compound, grounded in the established pharmacology of its constituent functional groups.

Primary Putative Mechanism: Carbonic Anhydrase Inhibition

The presence of an unsubstituted sulfonamide group (-SO₂NH₂) strongly suggests that a primary mechanism of action for this compound is the inhibition of carbonic anhydrases (CAs).

The Role of Carbonic Anhydrases

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[8] These enzymes are ubiquitous and play critical roles in numerous physiological processes, including pH regulation, ion transport, and fluid secretion. Various isoforms of CA are expressed in different tissues, and their dysregulation is implicated in several pathologies, most notably glaucoma, edema, and certain types of cancer.

The Sulfonamide Pharmacophore as a Potent CA Inhibitor

Aromatic and heterocyclic sulfonamides are the cornerstone of carbonic anhydrase inhibitor design. The sulfonamide group acts as a zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻). This binding mimics the transition state of the native reaction, effectively blocking the enzyme's catalytic activity.

The affinity and selectivity of a sulfonamide inhibitor for different CA isoforms are largely determined by the chemical nature of the aromatic or heterocyclic ring to which the sulfonamide is attached. This "tail" portion of the molecule interacts with amino acid residues lining the active site cavity, which vary between isoforms. Five-membered heterocyclic sulfonamides, in particular, have been extensively studied and are known to be highly potent CA inhibitors.[8]

Proposed Binding Mode of this compound

It is hypothesized that this compound binds to the active site of carbonic anhydrases in a manner characteristic of heterocyclic sulfonamides. The sulfonamide moiety would directly coordinate with the catalytic zinc ion, while the benzoxazole ring would engage in hydrophobic and van der Waals interactions with residues in the active site. The methylthio group at the 2-position could further enhance binding affinity by occupying a hydrophobic pocket within the active site.

Diagram: Proposed Binding of this compound to the Carbonic Anhydrase Active Site

cluster_CA Carbonic Anhydrase Active Site cluster_inhibitor This compound Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Thr199 Thr199 Glu106 Glu106 HydrophobicPocket Hydrophobic Pocket Sulfonamide SO₂NH⁻ Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 H-bond Benzoxazole Benzoxazole Ring Benzoxazole->HydrophobicPocket Hydrophobic Interaction Benzoxazole->Sulfonamide Methylthio S-CH₃ Benzoxazole->Methylthio Methylthio->HydrophobicPocket Hydrophobic Interaction

Caption: Proposed interaction of the inhibitor with the CA active site.

Experimental Validation Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To validate this proposed mechanism, a standard in vitro CA inhibition assay can be performed.

Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX).

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human CA isoforms are purified.

    • A stock solution of the substrate, 4-nitrophenyl acetate (4-NPA), is prepared in a suitable solvent (e.g., DMSO).

    • A stock solution of the test compound, this compound, is prepared in DMSO.

  • Assay Procedure (Spectrophotometric):

    • The assay is performed in a 96-well plate format.

    • To each well, add buffer (e.g., Tris-HCl), the specific CA isoform, and varying concentrations of the test compound or a known inhibitor (e.g., acetazolamide) as a positive control.

    • The plate is incubated for a pre-determined time to allow for inhibitor binding.

    • The reaction is initiated by adding the substrate, 4-NPA.

    • The enzymatic hydrolysis of 4-NPA to 4-nitrophenol is monitored by measuring the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis:

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The percentage of enzyme inhibition is calculated relative to the uninhibited control.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Secondary Putative Mechanisms: Anticancer and Antimicrobial Activity

While CA inhibition is a highly probable mechanism, the structural motifs of this compound also suggest potential for anticancer and antimicrobial activities.

Anticancer Potential

The benzoxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[3][4][9] These compounds can exert their effects through various mechanisms:

  • Inhibition of Tyrosine Kinases: Many benzoxazole derivatives act as competitive inhibitors of tyrosine kinases, such as VEGFR-2, which are crucial for tumor angiogenesis and proliferation.[9]

  • Topoisomerase Inhibition: Some 2-arylbenzoxazoles have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[4]

  • Induction of Apoptosis: The benzoxazole core can serve as a scaffold to design molecules that trigger programmed cell death in cancer cells.

Furthermore, the sulfonamide group can contribute to anticancer activity, not only through the inhibition of tumor-associated carbonic anhydrase isoforms (like CA IX and XII) but also by acting as a pharmacophore for other anticancer targets.

Diagram: Potential Anticancer Mechanisms

Inhibitor This compound VEGFR2 VEGFR-2 Inhibitor->VEGFR2 Inhibits TopoII Topoisomerase II Inhibitor->TopoII Inhibits CAIX CA IX Inhibitor->CAIX Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation VEGFR2->Proliferation DNA_Rep DNA Replication TopoII->DNA_Rep Tumor_pH Tumor pH Regulation CAIX->Tumor_pH Angiogenesis->Proliferation PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides Inhibitor This compound Inhibitor->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway.

Summary of Quantitative Data from Related Compounds

Compound ClassTargetRepresentative IC₅₀Reference
Benzoxazole-Sulfonamide AnalogsCarbonic Anhydrase II (hCA II)Nanomolar to low micromolar range[10]
2-Substituted-5-sulfonamido-benzoxazolesGlutathione S-Transferase P1-1 (hGST P1-1)~10 µM[11]
Benzoxazole-Benzamide ConjugatesVEGFR-2Low micromolar range[9]
2-ArylbenzoxazolesTopoisomerase II~20 µM[4]
Oxadiazole-linked BenzoxazolesCyclooxygenase-2 (COX-2)~5 µM[12]

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest due to its hybrid structure, combining the versatile benzoxazole scaffold with the well-established sulfonamide pharmacophore. The most probable primary mechanism of action is the inhibition of carbonic anhydrases, a hypothesis strongly supported by decades of research on heterocyclic sulfonamides. Secondary mechanisms, including anticancer activity via inhibition of key oncogenic pathways and antimicrobial action through folate synthesis inhibition, also warrant thorough investigation.

Future research should focus on the following:

  • Definitive Mechanism of Action Studies: Conducting in vitro enzymatic and cellular assays to confirm the primary biological target(s) of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the benzoxazole ring, the methylthio group, and the sulfonamide moiety affect potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease and determining its absorption, distribution, metabolism, and excretion (ADME) profile.

By systematically exploring these avenues, the full therapeutic potential of this promising compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

  • Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (n.d.). Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy. [Link]

  • Chaudhary, S. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology, 10(1), 133-143. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2014). Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features. ChemMedChem, 9(6), 1235-1242. [Link]

  • Kaur, R., & Kaur, M. (2021). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 21(13), 1739-1765. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • Guda, V. K., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7780-7792. [Link]

  • Merck Manual Professional Edition. (n.d.). Sulfonamides. [Link]

  • Kumar, R., et al. (2013). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 646-651. [Link]

  • Yatam, S., et al. (2018). Design, Synthesis and Biological Evaluation of 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles. ChemistrySelect, 3(19), 5249-5254. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1877-1893. [Link]

  • Jilani, J., & Abualassal, Q. (2021). Synthesis, characterisation and biological evaluation of some 2-arylbenzoxazoleacetic acid derivatives as promising anticancer agents. ResearchGate. [Link]

  • Sławiński, J., et al. (2017). Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity. Molecules, 22(6), 883. [Link]

  • Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129111. [Link]

  • Nocentini, A., & Supuran, C. T. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4945. [Link]

  • Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors. Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties: is the tail more important than the ring? Journal of medicinal chemistry, 41(4), 598-607. [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1005-1011. [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011. [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011. [Link]

  • Kumar, A., et al. (2021). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. bioRxiv. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phthalylsulfathiazole?. [Link]

Sources

A Technical Guide to the Biological Activity of Novel Benzoxazole Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often involves the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with a variety of biological targets. This guide focuses on one such promising combination: the fusion of the benzoxazole ring system with the sulfonamide functional group. Benzoxazoles, with their structural resemblance to purine bases, are known to interact readily with biopolymers, conferring a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The sulfonamide group, a cornerstone of chemotherapy since the discovery of sulfa drugs, is a well-established pharmacophore known for its antibacterial and carbonic anhydrase inhibitory actions.[4][5]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere survey of the literature to provide a synthesized understanding of the design, synthesis, and biological evaluation of novel benzoxazole sulfonamides. We will explore the causality behind experimental designs, detail self-validating protocols, and present a critical analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of this molecular class.

Synthetic Strategy: A Modular Approach to Diversity

The synthesis of benzoxazole sulfonamides is typically achieved through a robust and modular two-stage process. This approach is advantageous as it allows for structural diversity to be introduced at two key points, facilitating the exploration of the chemical space and the optimization of biological activity.

The general synthetic workflow begins with the construction of the core benzoxazole ring, followed by the introduction of the sulfonamide moiety.

G cluster_0 Stage 1: Benzoxazole Core Synthesis cluster_1 Stage 2: Sulfonamide Moiety Addition A 2,4-Diaminophenol + Substituted Benzoic Acid B Reflux with Catalyst (e.g., Polyphosphoric Acid) C 5-Amino-2-(aryl)benzoxazole (Intermediate) E Reaction in Dichloromethane and Pyridine C->E D 4-Substituted Benzenesulfonyl Chloride F Final Product: 2-(Aryl)-5-(sulfonamido)benzoxazole G PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Pathway DHPS->Folic_Acid Product Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides DNA DNA Replication & Cell Division Nucleotides->DNA Sulfonamide Benzoxazole Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Sources

Unmasking the Cellular Interlocutor: A Technical Guide to the Target Identification of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of the benzoxazole scaffold and the sulfonamide functional group in 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide presents a compelling case for significant biological activity. Benzoxazole derivatives are known to interact with a wide array of biological targets, while the sulfonamide moiety is a classic pharmacophore, most notably targeting folate biosynthesis.[1][2] This guide provides a comprehensive, technically-grounded framework for the de-novo target identification of this molecule. We eschew a one-size-fits-all template, instead presenting a logical, multi-pronged strategy rooted in established scientific principles and methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both the "why" and the "how" of elucidating a small molecule's mechanism of action.

Introduction: The Enigma of a Bioactive Scaffold

The chemical architecture of this compound suggests a rich pharmacological potential. The benzoxazole ring system is a privileged scaffold found in numerous compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[3] Marketed drugs containing this moiety, such as the muscle relaxant chlorzoxazone and the antibiotic calcimycin, underscore its therapeutic relevance.[4] The sulfonamide group, on the other hand, is famously associated with antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[5][6][7][8] This pathway's absence in higher organisms makes DHPS an attractive target for antibacterial drug design.[5] Furthermore, sulfonamides are also known inhibitors of carbonic anhydrases, which are implicated in various physiological and pathological processes.[9][10]

Given this dual heritage, this compound could plausibly target a range of proteins. This guide outlines a systematic and robust workflow to identify its specific molecular target(s), moving from broad, predictive in silico methods to definitive, experimental validation.

The Strategic Workflow: A Multi-Faceted Approach to Target Identification

A successful target identification campaign relies on an integrated approach that triangulates evidence from computational, biochemical, and cell-based assays. Our proposed strategy is designed to be self-validating at each stage, ensuring a high degree of confidence in the final identified target.

TargetID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hit Generation & Prioritization cluster_2 Phase 3: Target Validation InSilico In Silico Target Prediction Affinity Affinity-Based Methods (Affinity Chromatography-MS) InSilico->Affinity Predicts potential targets LabelFree Label-Free Methods (CETSA / DSF) InSilico->LabelFree Provides candidates for screening Biochemical Biochemical & Biophysical Assays Affinity->Biochemical Identifies binding partners LabelFree->Biochemical Confirms direct binding Genetic Genetic Validation (Resistant Mutagenesis) Biochemical->Genetic Validates functional relevance Affinity_Probe cluster_0 Affinity Probe Design Compound This compound Linker Linker (e.g., PEG) Compound->Linker Attach at non-critical position Tag Affinity Tag (e.g., Biotin) Linker->Tag Probe Affinity Probe CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand Protein_U Protein (Unbound) Heat_U Heat Protein_U->Heat_U Denatured_U Denatured Protein Heat_U->Denatured_U Protein_B Protein (Bound) Heat_B Heat Protein_B->Heat_B Stable_B Stable Protein Heat_B->Stable_B

Sources

In Silico Modeling of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, protocol-driven exploration of the in silico modeling of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide, a novel small molecule with therapeutic potential. In the absence of direct experimental data for this specific compound, we leverage its structural homology to well-characterized classes of enzyme inhibitors—namely sulfonamides and benzoxazoles—to postulate a scientifically rigorous modeling strategy. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of computational methodologies from target identification to lead optimization. We will focus on human Carbonic Anhydrase II (hCA II) as a rational and highly probable biological target, given the extensive literature on sulfonamides as potent inhibitors of this enzyme family.[1][2][3][4] The protocols detailed herein are self-validating and grounded in established scientific principles, providing a robust framework for the computational assessment of this and other novel chemical entities.

Introduction: Rationale and Strategic Overview

The convergence of computational power and sophisticated molecular modeling algorithms has revolutionized the landscape of modern drug discovery.[5] In silico techniques offer a cost-effective and rapid means to predict the biological activity of novel compounds, elucidate mechanisms of action, and guide synthetic efforts toward candidates with improved efficacy and safety profiles. The subject of this guide, this compound, represents a compelling case for the application of such methods.

The molecule's core structure integrates two key pharmacophoric motifs: a sulfonamide group and a benzoxazole moiety. The sulfonamide functional group is the cornerstone of a major class of drugs, renowned for their potent inhibition of carbonic anhydrases (CAs).[6] CAs are a family of metalloenzymes that play a critical role in physiological processes such as pH regulation and CO2 transport.[1] Their dysregulation is implicated in a range of pathologies including glaucoma, epilepsy, and cancer, making them a well-validated drug target.[1][7] The benzoxazole ring, a privileged heterocyclic scaffold, is present in numerous biologically active compounds with a wide spectrum of activities, including antimicrobial and anticancer properties.[8][9]

Given this structural evidence, we hypothesize that this compound is a potent inhibitor of human Carbonic Anhydrase II (hCA II), a well-studied isoform for which a wealth of structural data is available. This guide will therefore focus on a comprehensive in silico evaluation of this compound against hCA II.

Our multi-faceted approach will encompass:

  • Molecular Docking: To predict the binding mode and affinity of the compound within the hCA II active site.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex and refine the binding hypothesis.

  • Pharmacophore Modeling: To distill the key chemical features required for hCA II inhibition, based on the predicted binding pose.

  • Quantitative Structure-Activity Relationship (QSAR) Analysis: A prospective discussion on how to build a QSAR model for a series of analogs to guide lead optimization.

This structured workflow, from initial binding prediction to the exploration of structure-activity relationships, provides a holistic computational assessment of the therapeutic potential of this compound.

In_Silico_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Dynamic Validation & Refinement cluster_2 Phase 3: Model Building for Lead Optimization Ligand_Preparation Ligand Preparation (2D to 3D Conversion, Energy Minimization) Molecular_Docking Molecular Docking (Binding Pose Prediction, Scoring) Ligand_Preparation->Molecular_Docking Target_Selection Target Selection (hCA II, PDB ID: 3IAI) Target_Selection->Molecular_Docking MD_Simulation Molecular Dynamics (Complex Stability, Interaction Analysis) Molecular_Docking->MD_Simulation Binding_Free_Energy Binding Free Energy (MM/PBSA or MM/GBSA) MD_Simulation->Binding_Free_Energy Pharmacophore_Modeling Pharmacophore Modeling (Feature Identification) MD_Simulation->Pharmacophore_Modeling QSAR_Analysis QSAR Analysis (Predictive Model Building) Binding_Free_Energy->QSAR_Analysis Molecular_Docking_Workflow Prepared_Ligand Prepared Ligand (protonated, minimized) Docking_Run Docking Simulation (e.g., AutoDock Vina, Glide) Prepared_Ligand->Docking_Run Prepared_Receptor Prepared Receptor (hCA II with Zn2+) Grid_Generation Grid Generation (Define Active Site) Prepared_Receptor->Grid_Generation Grid_Generation->Docking_Run Pose_Clustering Pose Clustering & Scoring (Binding Energy Estimation) Docking_Run->Pose_Clustering Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Clustering->Interaction_Analysis

Caption: A step-by-step workflow for molecular docking.

Experimental Protocol

This protocol outlines a general procedure for molecular docking using widely available software.

  • Grid Generation: Define a docking grid box that encompasses the active site of hCA II. The grid should be centered on the catalytic zinc ion and be large enough to allow for rotational and translational freedom of the ligand.

  • Docking Simulation: Perform the docking calculation using a program such as AutoDock Vina or Glide. [10]These programs employ scoring functions to estimate the binding affinity for different poses.

  • Pose Analysis: The docking results will consist of a series of predicted binding poses, each with an associated docking score. These poses should be visually inspected to assess their plausibility. Key interactions to look for include:

    • Coordination of the sulfonamide group with the active site zinc ion.

    • Hydrogen bonding between the ligand and key active site residues, such as Thr199 and Thr201. [7] * Hydrophobic interactions between the benzoxazole ring and nonpolar residues in the active site.

  • Result Interpretation: The docking score provides a quantitative estimate of the binding affinity. While not a direct measure of the dissociation constant (Kd) or inhibitory concentration (IC50), lower (more negative) docking scores generally indicate stronger binding.

ParameterDescriptionTypical Value/Software
Docking Software Program used to perform the docking simulation.AutoDock Vina, Glide, GOLD
Scoring Function Algorithm used to estimate binding affinity.Vina Score, GlideScore
Grid Box Size Dimensions of the docking grid (Å).20 x 20 x 20
Grid Center Coordinates for the center of the grid box.Centered on the catalytic Zn2+ ion
Exhaustiveness Controls the thoroughness of the conformational search.8 (for AutoDock Vina)

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the protein-ligand complex over time. [11]

Scientific Rationale

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements over a defined period. [11]By simulating the protein-ligand complex in a solvated environment, we can evaluate the stability of the predicted binding pose from docking. A stable complex will maintain its key interactions throughout the simulation, whereas an unstable complex may see the ligand drift from the active site.

Experimental Protocol

This protocol provides a general workflow for running an MD simulation using GROMACS, a widely used open-source MD engine. [12][13]

  • System Setup:

    • Place the top-ranked protein-ligand complex from docking into a simulation box.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two stages:

    • NVT Equilibration: Constant Number of particles, Volume, and Temperature.

    • NPT Equilibration: Constant Number of particles, Pressure, and Temperature.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To monitor the overall structural stability of the protein and the ligand's position relative to the active site.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To track the formation and breakage of hydrogen bonds between the ligand and the protein over time.

ParameterDescriptionTypical Value/Software
MD Engine Software used for the simulation.GROMACS, AMBER, NAMD
Force Field Set of parameters describing the potential energy of the system.CHARMM36, AMBERff14SB
Water Model Model used to represent water molecules.TIP3P, SPC/E
Simulation Time Duration of the production MD run.100 ns
Ensemble Statistical ensemble used for the simulation.NPT

Advanced Modeling: Pharmacophore and QSAR

Building upon the insights from docking and MD simulations, more advanced models can be constructed to guide the design of new, potentially more potent analogs.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. [14][15][16] Protocol: Structure-Based Pharmacophore Generation

  • Feature Identification: Based on the stable binding pose from the MD simulation, identify the key interaction points between this compound and hCA II. These features typically include:

    • A metal-binding feature for the sulfonamide group.

    • Hydrogen bond donors and acceptors.

    • Hydrophobic/aromatic regions.

  • Model Generation: Create a 3D arrangement of these features with defined geometric constraints (distances and angles). This pharmacophore model can then be used as a query to screen large compound libraries for molecules that fit the model, thus identifying potential new hits. [17]

Pharmacophore_Model Metal_Binder Metal Binder (Sulfonamide) HBA H-Bond Acceptor Metal_Binder->HBA d1 HBD H-Bond Donor Metal_Binder->HBD d2 Aromatic Aromatic Ring (Benzoxazole) HBA->Aromatic d3

Caption: A hypothetical pharmacophore model for hCA II inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. [18][19] Conceptual Framework for a QSAR Study

While we do not have a dataset of active compounds for this compound, a QSAR study would be the logical next step if a series of analogs were synthesized and tested.

  • Dataset Preparation: A dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values) against hCA II would be required.

  • Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic potential).

  • Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external test sets.

A validated QSAR model can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. [20]

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded in silico workflow for the evaluation of this compound. By leveraging its structural similarity to known carbonic anhydrase inhibitors, we have established a robust strategy centered on hCA II as a probable biological target. The methodologies detailed herein—from initial ligand and target preparation through molecular docking, MD simulations, and advanced modeling techniques—provide a powerful framework for elucidating the therapeutic potential of this and other novel chemical entities. The application of these computational approaches is an indispensable component of modern drug discovery, enabling the rational design of next-generation therapeutics with enhanced potency and selectivity.

References

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2025). ijarsct. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol. [Link]

  • Pharmacophore Modeling in Computational Drug Design: A Critical Review. (2024). ijarsct. [Link]

  • GROMACS Tutorials. (n.d.). GROMACS. [Link]

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007). Medicinal Chemistry. [Link]

  • Pharmacophore modelling: applications in drug discovery. (2006). Expert Opinion on Drug Discovery. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023). YouTube. [Link]

  • An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. (2022). MDPI. [Link]

  • Protein-Ligand Complex - MD Tutorials. (n.d.). GROMACS. [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2025). MDPI. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. [Link]

  • In Silico Modeling of Inhibitor Binding to Carbonic Anhydrases. (2017). ResearchGate. [Link]

  • Chemometric Modeling and in silico Design of Tumor-Associated Carbonic Anhydrases IX Sulfocoumarins Inhibitors. (2015). Scientific Eminence Group. [Link]

  • Comparative QSAR of the sulfonamide function. (2003). Farmaco. [Link]

  • Review on Sulfonamides. (2023). IJPPR. [Link]

  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. (2017). Journal of Basic and Clinical Pharmacy. [Link]

  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. (2017). Journal of Basic and Clinical Pharmacy. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). IJPPR. [Link]

  • Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. (2019). Bioinformation. [Link]

  • Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. (2019). PMC. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Padua. [Link]

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (2019). PMC. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). PMC. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). NIH. [Link]

  • 2-(Methylthio)benzimidazole. (n.d.). PubChem. [Link]

  • N-1,3-benzodioxol-5-yl-2-(methylthio)benzamide. (n.d.). PubChem. [Link]

  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. (2012). PMC. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). MDPI. [Link]

  • 2-[(2-Methylphenyl)methylthio]benzoxazole. (n.d.). PubChem. [Link]

  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (2022). NIH. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). PMC. [Link]

  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (2022). PubMed. [Link]

  • (PDF) Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. (2020). ResearchGate. [Link]

  • Benzoxazole. (n.d.). PubChem. [Link]

  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide pharmacophore features

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide Pharmacophore Features

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of the pharmacophoric features of this compound, a representative member of the benzoxazole sulfonamide class of compounds. Benzoxazoles are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] When functionalized with a sulfonamide group, these scaffolds become potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes.[3][4] This guide deconstructs the molecule into its core pharmacophoric components: the essential zinc-binding sulfonamide group, the rigid benzoxazole scaffold, and the modifiable methylthio moiety. By synthesizing principles from established structure-activity relationship (SAR) studies and computational modeling of related CA inhibitors, we define a robust pharmacophore model for this compound. Furthermore, we provide detailed, field-proven experimental and computational protocols for the synthesis, in vitro validation, and structural analysis of this and related molecules, offering a comprehensive resource for researchers engaged in the design and development of novel carbonic anhydrase inhibitors.

Introduction: The Convergence of a Privileged Scaffold and a Potent Pharmacophore

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This seemingly simple reaction is fundamental to pH regulation, CO2 transport, and electrolyte balance.[5] In humans, different CA isoforms are expressed in various tissues, and their dysregulation is implicated in a range of pathologies, including glaucoma, epilepsy, edema, and cancer.[3][6] This makes CA isoforms, particularly CA I, II, VII, and the tumor-associated IX and XII, significant targets for therapeutic intervention.[6][7][8]

The primary and most effective class of CA inhibitors (CAIs) are the sulfonamides (R-SO2NH2).[5][9] Their mechanism of action relies on the coordination of the sulfonamide moiety to the catalytic Zn2+ ion within the enzyme's active site, effectively blocking its function.[3] The enduring success of sulfonamide-based drugs has led to extensive exploration of various aromatic and heterocyclic scaffolds to which this critical zinc-binding group (ZBG) can be appended.

The benzoxazole ring system is considered a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11] Its rigid, bicyclic nature provides a well-defined orientation for appended functional groups, making it an ideal scaffold for drug design. The strategic combination of the benzoxazole scaffold with the sulfonamide pharmacophore has yielded highly potent and, in some cases, isoform-selective CA inhibitors. This guide focuses specifically on this compound to elucidate the precise role of each molecular feature in target engagement.

Deconstructing the Pharmacophore of this compound

A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound, its inhibitory action against carbonic anhydrase can be attributed to three distinct and synergistic features.

The Anchor: The Sulfonamide Zinc-Binding Group (ZBG)

The unsubstituted sulfonamide (-SO2NH2) group is the cornerstone of the molecule's activity. It acts as a powerful anchor, coordinating directly to the Zn2+ ion at the bottom of the CA active site. This interaction involves the nitrogen atom and one of the sulfonyl oxygens, displacing the zinc-bound water molecule/hydroxide ion that is essential for catalysis.[3] This high-affinity interaction is the primary driver of the compound's inhibitory potency. The geometry and electronic properties of the sulfonamide are critical; any substitution on the sulfonamide nitrogen that prevents this coordination will abolish inhibitory activity.

The Scaffold: The 1,3-Benzoxazole Ring

The benzoxazole ring serves as a rigid, planar scaffold that optimally positions the sulfonamide for interaction with the active site zinc. Beyond this structural role, the aromatic system engages in crucial secondary interactions with amino acid residues lining the active site. These interactions, often involving π-π stacking with histidine or phenylalanine residues and hydrophobic contacts, contribute significantly to the overall binding affinity and can influence isoform selectivity. The oxazole moiety's oxygen and nitrogen atoms can also act as potential hydrogen bond acceptors, further stabilizing the ligand-protein complex.

The Selectivity Modulator: The 2-(Methylthio) Group

Substituents at the 2-position of the benzoxazole ring extend into a region of the CA active site that varies between isoforms. This region is often comprised of a mix of hydrophobic and hydrophilic residues. The 2-(methylthio) group (-S-CH3) is a hydrophobic feature that is hypothesized to occupy a hydrophobic pocket within the active site. The size, shape, and electronics of the substituent at this position are critical determinants of isoform selectivity. This "tail approach" is a well-established strategy in CAI design, where modifications distal to the ZBG are used to fine-tune the inhibitor's profile, enhancing affinity for the target isoform while reducing it for off-target CAs.[3][4]

Unified Pharmacophore Model

The collective pharmacophore for this compound can be summarized by the following essential features:

  • A Zinc-Binding Group: The sulfonamide moiety.

  • An Aromatic Ring: The benzoxazole core for scaffolding and secondary interactions.

  • A Hydrophobic Feature: The 2-(methylthio) group for engagement with the hydrophobic pocket.

  • Hydrogen Bond Acceptors: The oxygen and nitrogen atoms of the oxazole ring and the sulfonyl oxygens.

Pharmacophore_Model cluster_Molecule This compound cluster_Features Pharmacophore Features Molecule Benzoxazole Benzoxazole Ring Sulfonamide Sulfonamide (-SO2NH2) Methylthio Methylthio (-SCH3) Aromatic Aromatic Ring Benzoxazole->Aromatic HBA Hydrogen Bond Acceptors Benzoxazole->HBA ZBG Zinc-Binding Group (ZBG) Sulfonamide->ZBG Hydrophobic Hydrophobic Feature Methylthio->Hydrophobic

Caption: Proposed pharmacophore model for this compound.

Experimental Validation and Characterization

A robust pharmacophore model must be validated through empirical data. The following section outlines standardized protocols for the synthesis, biological evaluation, and computational analysis of benzoxazole sulfonamide inhibitors.

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, adapting established methodologies for benzoxazole and sulfonamide synthesis.[11][12]

Workflow for Synthesis

Synthesis_Workflow start Starting Material: 4-Amino-3-hydroxybenzoic acid step1 Step 1: Chlorosulfonation start->step1 ClSO3H step2 Step 2: Amination step1->step2 NH4OH step3 Step 3: Cyclization with CS2 step2->step3 CS2, KOH step4 Step 4: S-Methylation step3->step4 CH3I product Final Product: This compound step4->product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Chlorosulfonation of 4-Amino-3-hydroxybenzoic acid:

    • Carefully add 4-amino-3-hydroxybenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (5-10 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours until gas evolution ceases.

    • Cool the reaction mixture and pour it carefully onto crushed ice.

    • Filter the resulting precipitate, wash with cold water, and dry to yield 4-amino-5-(chlorosulfonyl)-3-hydroxybenzoic acid.

  • Amination to form the Sulfonamide:

    • Suspend the product from Step 1 in an aqueous solution of ammonium hydroxide (25-30%).

    • Stir the mixture at room temperature for 4-6 hours.

    • Acidify the solution with HCl to precipitate the product.

    • Filter, wash with water, and dry to obtain 4-amino-3-hydroxy-5-sulfamoylbenzoic acid.

  • Benzoxazole Ring Formation:

    • Dissolve the product from Step 2 in a solution of potassium hydroxide in ethanol.

    • Add carbon disulfide (CS2, ~1.5 eq) and reflux the mixture for 8-12 hours. This forms the 2-mercaptobenzoxazole intermediate.

    • Cool the reaction, acidify, and collect the precipitate.

  • S-Methylation:

    • Dissolve the 2-mercaptobenzoxazole intermediate in a suitable solvent (e.g., methanol) with a base like sodium methoxide.[12]

    • Add methyl iodide (CH3I, ~1.1 eq) and stir at room temperature or with gentle heating (50 °C) for 3-4 hours.[12]

    • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Purify via column chromatography or recrystallization.

In Vitro Carbonic Anhydrase Inhibition Assay

The gold-standard method for determining the inhibitory potency (Ki) against CA isoforms is the stopped-flow CO2 hydration assay.

Protocol: Stopped-Flow Assay

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., p-Nitrophenol).

    • Prepare stock solutions of the purified human CA isoenzyme (e.g., hCA II, hCA IX) at a known concentration.

    • Prepare serial dilutions of the inhibitor compound (this compound) in DMSO.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to 25 °C.

    • In one syringe, place the buffer/indicator solution containing the CA enzyme and a specific concentration of the inhibitor.

    • In the second syringe, place a CO2-saturated water solution.

    • Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate causes a proton to be released, leading to a pH drop monitored by the change in absorbance of the pH indicator.

    • Record the initial rate of the reaction (the slope of the absorbance change over time).

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to a control reaction (no inhibitor).

    • Plot the percentage of activity against the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, accounting for the substrate (CO2) concentration and the enzyme's Michaelis constant (Km).

Computational Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a structural hypothesis for the observed biological activity.

  • Preparation of Receptor and Ligand:

    • Obtain a high-resolution crystal structure of the target CA isoform (e.g., hCA II, PDB ID: 6G3V) from the Protein Data Bank.[13]

    • Prepare the protein structure by removing water molecules (except the one coordinated to zinc), adding hydrogen atoms, and assigning partial charges. The zinc ion and its coordinating histidine residues must be correctly parameterized.

    • Generate a 3D conformation of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site (or "grid box") around the catalytic zinc ion in the active site.

    • Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site.

    • Generate multiple binding poses (e.g., 10-20) and score them based on the software's scoring function, which estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses. The most plausible pose should feature the sulfonamide nitrogen coordinating with the zinc ion.

    • Examine the key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and active site residues (e.g., Thr199, Pro201).[13]

    • Compare the docked pose with the proposed pharmacophore model to check for consistency.

Structure-Activity Relationship (SAR) Insights

The pharmacophore model allows for rational prediction of how structural modifications would impact biological activity.

Molecular RegionModification ExamplePredicted Impact on ActivityRationale
Sulfonamide Group N-methylation (-SO2NHCH3)Abolish Activity Prevents the necessary coordination with the active site Zn2+ ion.[14]
Benzoxazole Ring Add electron-withdrawing group (e.g., -NO2)May Increase Potency Can enhance the acidity of the sulfonamide proton, improving zinc binding affinity.
2-Position Replace -SCH3 with larger hydrophobic group (e.g., -S-Benzyl)Potentially Increase/Decrease Potency and alter Selectivity Interaction with the hydrophobic pocket is isoform-dependent. A larger group may fit better in some isoforms (e.g., CA IX) but cause steric clash in others (e.g., CA II).[8]
2-Position Replace -SCH3 with a hydrophilic group (e.g., -OCH2CH2OH)Potentially Decrease Potency Likely to cause an unfavorable interaction with the predominantly hydrophobic pocket in many CA isoforms.

Conclusion and Future Directions

The pharmacophore of this compound is well-defined by three key features working in concert: a zinc-binding sulfonamide anchor, a rigid aromatic scaffold, and a hydrophobic selectivity-modulating tail. This molecular architecture makes it a classic and potent inhibitor of carbonic anhydrases. The principles and protocols outlined in this guide provide a framework for the rational design and evaluation of novel analogs.

Future work should focus on synthesizing a library of derivatives with systematic modifications at the 2-position of the benzoxazole ring to experimentally validate the predicted SAR and to optimize isoform selectivity. Co-crystallization of potent inhibitors with target CA isoforms would provide definitive structural evidence of the binding mode, further refining the pharmacophore model and enabling the next cycle of structure-based drug design.

References

  • Sethi, K. K., & Verma, S. M. (2013). Pharmacophore Modeling and 3D QSAR Studies of Novel Human Carbonic Anhydrase IX Inhibitors. Letters in Drug Design & Discovery, 10(9), 808-816. Available from: [Link]

  • Kumar, D., et al. (2022). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. Antioxidants, 11(10), 1968. Available from: [Link]

  • Al-Qahtani, M. H., et al. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 26(17), 8465. Available from: [Link]

  • Al-Qahtani, M. H., et al. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Available from: [Link]

  • Singh, P., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Journal of the Iranian Chemical Society. Available from: [Link]

  • D'Ascenzio, M., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(24), 5940. Available from: [Link]

  • D'Ascenzio, M., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole. Available from: [Link]

  • Nocentini, A., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(18), 3241. Available from: [Link]

  • Acar, U. P., & Ceylan, S. (2022). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 46(3), 614-625. Available from: [Link]

  • Singh, P., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Semantic Scholar. Available from: [Link]

  • El-Naggar, A. M., et al. (2020). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Center for Biotechnology Information. Available from: [Link]

  • Khan, I., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Available from: [Link]

  • Sandela, T. M., et al. (2025). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl) benzoxazol-2-yl) acetamide. International Journal of Chemical Studies. Available from: [Link]

  • Brunton, L. L., et al. (Eds.). (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy. Available from: [Link]

  • Kumar, R. K., et al. (2014). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 6(5), 343-349. Available from: [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. Available from: [Link]

  • Rasool, N., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(63), 38334-38347. Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Available from: [Link]

  • Arjunan, V., et al. (2014). Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 951-965. Available from: [Link]

  • Głowacka, I. E., & Wujec, M. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1085-1096. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. International Journal of Molecular Sciences, 11(8), 3028-3045. Available from: [Link]

  • Johnson, D. S., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6523-6527. Available from: [Link]

  • Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(13), 5183. Available from: [Link]

  • Żołnowska, B., et al. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 21(6), 808. Available from: [Link]

  • Żołnowska, B., et al. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. PubMed. Available from: [Link]

  • de Oliveira, R. S., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(4), 491-500. Available from: [Link]

  • Kumar, D., et al. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Microbiology Spectrum. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phthalylsulfathiazole?. Available from: [Link]

  • Osipov, A. S., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 103-111. Available from: [Link]

Sources

The Discovery and Synthesis of 2-(Methylthio)benzoxazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, synthesis, and potential applications of 2-(methylthio)benzoxazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis methodologies, and biological significance of this important class of heterocyclic compounds. We will move beyond simple procedural outlines to offer insights into the causality behind experimental choices, ensuring a thorough and practical understanding of the subject matter.

Introduction: The Benzoxazole Scaffold and the Significance of the 2-(Methylthio) Moiety

Benzoxazole, a bicyclic aromatic compound composed of a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] The versatility of the benzoxazole nucleus allows for structural modifications at various positions, leading to a diverse array of pharmacological effects.[2]

The introduction of a methylthio (-SCH₃) group at the 2-position of the benzoxazole ring creates a unique molecular entity with distinct physicochemical and biological characteristics. The sulfur atom and the methyl group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Understanding the synthesis and structure-activity relationships of these specific derivatives is crucial for the rational design of novel therapeutic agents.

Synthesis of 2-(Methylthio)benzoxazole: A Core Protocol and Mechanistic Insights

The primary and most direct route to 2-(methylthio)benzoxazole involves the S-methylation of the readily available precursor, 2-mercaptobenzoxazole. This reaction is a classic example of nucleophilic substitution, where the sulfur atom of the thiol group acts as the nucleophile.

Core Synthetic Protocol

A reliable and widely cited method for the synthesis of 2-(methylthio)benzoxazole is detailed below.

Experimental Protocol: Synthesis of 2-(Methylthio)benzoxazole [7]

  • Step 1: Deprotonation of 2-Mercaptobenzoxazole. 2-Mercaptobenzoxazole (6.0 g, 0.04 mole) is slowly added with stirring to a solution of sodium methoxide. This solution is prepared by the addition of sodium (1.0 g) to anhydrous methanol (150 ml). The sodium methoxide acts as a strong base, deprotonating the thiol group of 2-mercaptobenzoxazole to form the more nucleophilic thiolate anion.

  • Step 2: S-Methylation. Methyl iodide (5 ml) is added to the reaction mixture. The highly reactive methyl iodide serves as the electrophile. The thiolate anion attacks the methyl group in an SN2 reaction, displacing the iodide ion and forming the desired 2-(methylthio)benzoxazole.

  • Step 3: Reaction Conditions. The mixture is stirred at a temperature of 50°C for a period of 3 hours and then allowed to stand overnight at room temperature to ensure the completion of the reaction.

  • Step 4: Work-up and Purification. The methanol is removed by distillation under reduced pressure. The resulting solid residue is triturated with ice water, and the insoluble material is collected by filtration. The solid is then dissolved in chloroform, dried over anhydrous magnesium sulfate, and the solvent is removed to yield 2-(methylthio)benzoxazole as a brown oil (5.8 g).

Mechanistic Rationale and Key Considerations

The choice of a strong base like sodium methoxide is critical for the quantitative deprotonation of the thiol, thereby maximizing the concentration of the reactive thiolate nucleophile. Methyl iodide is an excellent methylating agent due to the good leaving group ability of the iodide ion. The reaction is typically carried out in a polar aprotic solvent like methanol to facilitate the dissolution of the reactants and support the SN2 mechanism. The S-methylation of heterocyclic thiols with methanol under acidic conditions has also been reported, proceeding through the nucleophilic attack of the mercapto group on the conjugated acid of methanol.[8]

Diagram: Synthetic Pathway of 2-(Methylthio)benzoxazole

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: S-Methylation (SN2) 2-Mercaptobenzoxazole 2-Mercaptobenzoxazole Thiolate_Anion Benzoxazole-2-thiolate anion 2-Mercaptobenzoxazole->Thiolate_Anion  + NaOCH3  - CH3OH Product 2-(Methylthio)benzoxazole Thiolate_Anion->Product  + CH3I  - NaI Methyl_Iodide Methyl Iodide

Caption: Reaction scheme for the synthesis of 2-(methylthio)benzoxazole.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below is a summary of expected analytical data for 2-(methylthio)benzoxazole.

Analytical Technique Expected Data
Molecular Formula C₈H₇NOS[9]
Molecular Weight 165.21 g/mol [9]
Appearance Brown oil[7]
Boiling Point 122°C at 8 mmHg
¹H NMR Expected signals for the aromatic protons of the benzoxazole ring and a singlet for the S-CH₃ protons.
¹³C NMR Expected signals for the aromatic carbons, the carbon of the oxazole ring, and the carbon of the S-CH₃ group.
Mass Spectrometry (Predicted) [M+H]⁺: 166.03212, [M+Na]⁺: 188.01406[9]
Infrared (IR) Spectroscopy Characteristic peaks for C-H aromatic, C=N, and C-O-C stretching vibrations.

Biological Activities and Structure-Activity Relationships (SAR)

Benzoxazole derivatives have demonstrated a wide array of biological activities.[2] While specific quantitative data for 2-(methylthio)benzoxazole is limited in the available literature, the activity of related compounds provides valuable insights into the potential of this chemical class.

Antimicrobial Activity

Numerous studies have highlighted the antibacterial and antifungal properties of 2-substituted benzoxazoles. For instance, certain 2,5-disubstituted benzoxazoles have shown significant activity against Bacillus subtilis and Pseudomonas aeruginosa.[3] The introduction of different substituents at the 2-position can modulate the antimicrobial spectrum and potency. Some derivatives have exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Candida albicans.[11]

Compound Class Organism Activity (MIC) Reference
2,5-disubstituted benzoxazolesBacillus subtilis3.12 µg/mL[3]
5-methyl-2-(p-chlorobenzyl)benzoxazoleCandida albicans6.25 µg/mL[11]
2-amino phenyl benzoxazolesP. aeruginosa and E. coli~1 µg/mL[12]
Anticancer Activity

The benzoxazole scaffold is also a key feature in many anticancer agents.[13][14] Derivatives have shown cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar to low micromolar range. For example, benzoxazole derivatives have demonstrated potent inhibitory activity against human monoacylglycerol lipase (MAGL), a target in cancer therapy, with IC₅₀ values as low as 7.6 nM.[13] Other derivatives have shown significant cytotoxicity against ovarian and lung cancer cell lines.[14]

Compound Class Cancer Cell Line Activity (IC₅₀) Reference
Benzoxazole clubbed 2-pyrrolidinoneshMAGL7.6 nM[13]
3-(benzoxazol-2-yl)-2-imino-coumarin hybridA-427 ovarian cancer<0.01 µM[14]
Structure-Activity Relationship (SAR) Insights

The nature of the substituent at the 2-position of the benzoxazole ring plays a crucial role in determining the biological activity. The introduction of a thioether linkage, as in 2-(methylthio)benzoxazole, can impact the molecule's ability to interact with target enzymes or receptors. The sulfur atom can participate in hydrogen bonding or other non-covalent interactions, while the methyl group can influence steric and hydrophobic interactions. Further derivatization of the thioether or the benzoxazole ring can be explored to optimize activity and selectivity.

Diagram: Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_analysis Characterization cluster_bioassay Biological Evaluation start 2-Mercaptobenzoxazole reaction S-Methylation (NaOCH3, CH3I) start->reaction product 2-(Methylthio)benzoxazole reaction->product nmr NMR (1H, 13C) product->nmr Purity & Structure ms Mass Spectrometry product->ms Molecular Weight ir IR Spectroscopy product->ir Functional Groups antimicrobial Antimicrobial Assays (MIC determination) nmr->antimicrobial anticancer Anticancer Assays (IC50 determination) ms->anticancer

Caption: A typical workflow from synthesis to biological evaluation.

Conclusion and Future Directions

2-(Methylthio)benzoxazole derivatives represent a promising class of compounds with significant potential for drug discovery and development. The straightforward and efficient synthesis from 2-mercaptobenzoxazole provides a solid foundation for the generation of diverse chemical libraries. While the biological activity of the parent 2-(methylthio)benzoxazole is not extensively documented, the proven efficacy of related benzoxazole derivatives in antimicrobial and anticancer applications strongly suggests that this is a fruitful area for further investigation.

Future research should focus on the synthesis of a broader range of 2-(alkylthio)benzoxazole derivatives to establish a more comprehensive structure-activity relationship. Detailed biological evaluations, including in vitro and in vivo studies, are necessary to elucidate the therapeutic potential of these compounds. Mechanistic studies to identify the specific molecular targets will be crucial for the rational design of next-generation 2-(methylthio)benzoxazole-based drugs.

References

  • Beilstein Journal of Organic Chemistry. (2019). Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source.
  • PrepChem.com. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole. Retrieved from [Link]

  • Sener, E., Yalçin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
  • ResearchGate. (n.d.). MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA.
  • ResearchGate. (n.d.). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source.
  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Inform
  • SpectraBase. (n.d.). benzoxazole, 2-[[[1-(phenylmethyl)-1H-benzimidazol-2-yl]methyl]thio]- - Optional[13C NMR].
  • ChemicalBook. (n.d.). 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR spectrum.
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)
  • National Institutes of Health. (n.d.). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase.
  • PubMed. (2019). Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2-imino-coumarin hybrids and their coumarin analogues as potential anticancer agents.
  • PubChem. (n.d.). 2-(methylthio)benzoxazole.
  • PubMed. (1997). Synthesis and microbiological activity of 5(or 6)
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.).
  • Shimizu, M., Shimazaki, T., & Hiyama, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 433.
  • ResearchGate. (n.d.). Scheme 2: The reaction of 2-mercaptobenzoxazole with....
  • Sigma-Aldrich. (n.d.). 2-(METHYLTHIO)BENZOXAZOLE AldrichCPR.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.).
  • ResearchGate. (n.d.). Theory study on chemical reactivity of 2-mercaptobenzothiazole, 2-mercaptobenzoxazole and 2-mercaptobenzimidazole in solution.
  • National Institute of Standards and Technology. (n.d.). Benzoxazole.
  • PubMed. (n.d.). S-methylation as a bioactivation mechanism for mono- and dithiocarbamate pesticides as aldehyde dehydrogenase inhibitors.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the spectroscopic analysis of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide, a molecule of interest in medicinal chemistry and drug development. Benzoxazole derivatives are known to possess a wide range of biological activities.[1][2] Given the novelty of this specific compound, publicly available experimental spectra are scarce.[3] Therefore, this document serves as both a predictive guide and a methodological blueprint for researchers undertaking its synthesis and characterization. We will leverage established spectroscopic principles and data from analogous structures to forecast the expected spectral data, explain the underlying chemical causality for these predictions, and provide robust protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

A thorough characterization requires understanding how each component of the molecule contributes to the overall spectroscopic fingerprint. The structure is comprised of three key regions: the benzoxazole core, the 2-methylthio group, and the 5-sulfonamide group. Each substituent uniquely influences the electronic environment of the bicyclic system, which will be reflected in the NMR, IR, and Mass Spectrometry data.

Caption: Molecular structure and functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of the molecule. We will predict both ¹H and ¹³C NMR spectra based on the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, methyl, and amide protons. The sulfonamide group at C5 and the inherent asymmetry of the benzoxazole system will result in a specific splitting pattern for the three aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale
H-4 ~8.2 - 8.4 d J ≈ 2.0 Hz Deshielded by adjacent SO₂NH₂ and proximity to the oxazole ring. Exhibits meta-coupling to H-6.
H-6 ~7.9 - 8.1 dd J ≈ 8.5, 2.0 Hz Ortho-coupled to H-7 and meta-coupled to H-4. Deshielded by the SO₂ group.
H-7 ~7.6 - 7.8 d J ≈ 8.5 Hz Ortho-coupled to H-6. Least deshielded aromatic proton.
-SCH₃ ~2.4 - 2.8 s N/A Typical range for a methylthio group attached to a heteroaromatic system.[1]

| -SO₂NH₂ | ~7.0 - 7.5 | br s | N/A | Broad singlet, exchangeable with D₂O. Chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Rationale
C2 ~165 - 170 C=N carbon of the oxazole ring, attached to two heteroatoms (N, S).
C3a ~150 - 154 Bridgehead carbon adjacent to oxygen.
C4 ~120 - 125 Aromatic CH carbon, influenced by the adjacent sulfonamide group.
C5 ~140 - 145 Aromatic carbon directly attached to the electron-withdrawing SO₂NH₂ group.
C6 ~125 - 130 Aromatic CH carbon.
C7 ~110 - 115 Aromatic CH carbon ortho to the oxazole oxygen.
C7a ~142 - 146 Bridgehead carbon adjacent to nitrogen.

| -SCH₃ | ~15 - 20 | Methyl carbon attached to sulfur.[4] |

Experimental Protocol for NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively dissolves sulfonamides and allows for the observation of the NH₂ protons.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Record a standard ¹H spectrum.

    • Record a standard ¹³C{¹H} proton-decoupled spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (to confirm H-H couplings) and HSQC (to correlate proton signals with their attached carbons) for unambiguous assignment.

G NMR Workflow for Structural Confirmation cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Data Analysis Prep Dissolve sample in DMSO-d₆ H1 ¹H NMR Prep->H1 1D Spectra C13 ¹³C NMR H1->C13 COSY 2D COSY C13->COSY 2D Spectra HSQC 2D HSQC/HMBC COSY->HSQC Assign Assign Signals HSQC->Assign Confirm Confirm Structure Assign->Confirm Compare to Predictions

Caption: Recommended NMR spectroscopy workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups, particularly the sulfonamide and the benzoxazole C=N bond. The spectrum provides a rapid diagnostic check for a successful synthesis.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3400 - 3200 N-H stretch (asymmetric & symmetric) -SO₂NH₂ Medium-Strong
3100 - 3000 Aromatic C-H stretch Benzene Ring Medium
1610 - 1590 C=N stretch Benzoxazole Medium-Strong
1580 - 1450 C=C aromatic ring stretches Benzene Ring Medium-Strong
1350 - 1310 S=O asymmetric stretch -SO₂NH₂ Strong
1170 - 1140 S=O symmetric stretch -SO₂NH₂ Strong

| 1250 - 1200 | Asymmetric C-O-C stretch | Benzoxazole | Strong |

Experimental Protocol for IR
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.

  • Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample chamber first.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation information that corroborates the overall structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Molecular Formula: C₈H₇N₃O₃S₂

  • Monoisotopic Mass: 257.00 g/mol

  • Predicted M+H⁺: m/z 258.00

Predicted Fragmentation Pathway

The molecular ion is expected to undergo fragmentation at its weakest bonds. Key fragment ions would likely arise from the loss of the methyl radical, the sulfonamide group, or cleavage of the heterocyclic ring.

G M [M+H]⁺ m/z 258 F1 Loss of •CH₃ m/z 243 M->F1 - •CH₃ F2 Loss of SO₂NH₂ m/z 178 M->F2 - •SO₂NH₂ F3 Loss of NH₂ m/z 241 M->F3 - •NH₂ from sulfonamide F4 [Benzoxazole-SCH₃]⁺ m/z 166 F2->F4 - N₂ (hypothetical)

Caption: Plausible ESI-MS fragmentation pathway.

Experimental Protocol for MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap system coupled with an ESI source.

  • Acquisition:

    • Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform MS/MS (or tandem MS) on the parent ion at m/z 258 to obtain the fragmentation spectrum. This is critical for structural confirmation.

Conclusion: A Unified Approach to Structural Verification

The unambiguous identification of this compound relies on the synergistic use of multiple spectroscopic techniques. The predicted data in this guide provides a robust benchmark for researchers. A synthesized compound can be considered structurally confirmed if:

  • Its ¹H and ¹³C NMR spectra match the predicted shifts, multiplicities, and coupling constants.

  • Its IR spectrum shows the characteristic strong S=O and N-H stretches of the sulfonamide group and the C=N vibration of the benzoxazole ring.

  • Its high-resolution mass spectrum shows the correct molecular ion peak for the [M+H]⁺ adduct, and its fragmentation pattern is consistent with the proposed structure.

By following the protocols and comparing experimental results with the predictive analysis herein, drug development professionals can proceed with confidence in the identity and purity of their target molecule.

References

  • Sandela, T. M., Rao, C. N., & Lazarus, A. E. (2025). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. International Journal of Chemical Studies, 13(6), 35-40. [Link][1]

  • PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole. Retrieved from [Link][5]

  • International Journal of Chemical Studies. (n.d.). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. Retrieved from [Link][6]

  • ResearchGate. (2025). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. Retrieved from [Link][2]

  • Xiao, Y., Jing, B., Liu, X., Xue, H., & Liu, Y. (2019). Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279–284. [Link][7]

  • PubChem. (n.d.). 2-(Methylthio)benzothiazole. Retrieved from [Link][8]

  • NIST. (n.d.). Benzoxazole. Retrieved from [Link][9]

  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link][10]

  • Royal Society of Chemistry. (n.d.). Supporting Information: A new superacid hafnium-based metal-organic framework. Retrieved from [Link][11]

  • National Institutes of Health. (n.d.). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry. Retrieved from [Link][12]

  • ResearchGate. (2025). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. Retrieved from [Link][4]

  • MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation. Retrieved from [Link][13]

  • SpectraBase. (n.d.). Ethyl 2-Methylthio-5-isopropyl-1,3-oxazole-4-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link][14]

  • MDPI. (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link][15]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial and carbonic anhydrase inhibition.[1] 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide is a distinct molecule within this class, integrating a benzoxazole scaffold with a sulfonamide moiety. The benzoxazole core is associated with diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] This unique structural combination suggests that this compound may exhibit significant inhibitory activity against key enzymatic targets, making it a compound of interest for drug discovery and development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Compound Profile

Parameter Value
IUPAC Name This compound
CAS Number 909854-52-0
Molecular Formula C₈H₈N₂O₃S₂
Molecular Weight 244.29 g/mol [4]
Purity >95% (Recommended)
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other polar organic solvents. Limited solubility in aqueous buffers.

Core Principle: Targeting Carbonic Anhydrases

Many sulfonamide-containing molecules are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5][6] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[8][9] Therefore, the primary hypothesis for the biological activity of this compound is the inhibition of carbonic anhydrase isoforms.

The sulfonamide moiety of the inhibitor coordinates with the zinc ion in the active site of the carbonic anhydrase, disrupting its catalytic activity. The general mechanism of CA inhibition by sulfonamides is a well-established principle that forms the basis for the following in vitro assays.[10][11]

Experimental Workflows

Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Pre-incubation: Enzyme + Inhibitor Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation (hCA II) Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation (p-NPA) Reaction Initiate Reaction: Add Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Absorbance at 400 nm (Kinetic or Endpoint) Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc IC50_Calc Determine IC50 Value Rate_Calc->IC50_Calc

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Protocols

Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound against a commercially available and well-characterized carbonic anhydrase isoform, human carbonic anhydrase II (hCA II). The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm.

Materials:

  • This compound

  • Human Carbonic Anhydrase II (hCA II), lyophilized powder

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in Tris-HCl buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a similar dilution series for the positive control, acetazolamide.

  • Enzyme and Substrate Preparation:

    • Reconstitute the lyophilized hCA II in Tris-HCl buffer to a final concentration of 1 µM.

    • Prepare a 10 mM stock solution of p-NPA in acetonitrile. Immediately before use, dilute the stock solution in Tris-HCl buffer to a final concentration of 1 mM.

  • Assay Execution:

    • To each well of a 96-well microplate, add 20 µL of the diluted compound or control.

    • Add 160 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the hCA II solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the p-NPA solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

Given the structural similarities of sulfonamides to p-aminobenzoic acid (PABA), an essential precursor in bacterial folic acid synthesis, it is prudent to evaluate the antibacterial properties of this compound.[12][13] This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sulfamethoxazole (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound and Bacterial Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well microplate to obtain a range of concentrations (e.g., 0.25 to 256 µg/mL).

    • Prepare a similar dilution series for the positive control, sulfamethoxazole.

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Assay Execution:

    • Add 100 µL of the diluted compound or control to the appropriate wells of the 96-well microplate.

    • Add 100 µL of the bacterial inoculum to each well.

    • Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.

Expected Results and Interpretation

The in vitro assays described above will provide crucial data on the biological activity of this compound.

  • Carbonic Anhydrase Inhibition: A low IC50 value (in the nanomolar to low micromolar range) would indicate potent inhibition of hCA II. This would suggest that the compound has the potential for development as a therapeutic agent for CA-related disorders.

  • Antibacterial Activity: A low MIC value against the tested bacterial strains would suggest that the compound possesses antibacterial properties. This would warrant further investigation into its mechanism of action, potentially as an inhibitor of dihydropteroate synthase.

Signaling Pathway Context

Carbonic Anhydrase and pH Regulation

G CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA Substrate H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Spontaneous dissociation CA->H2CO3 Catalysis Inhibitor 2-(Methylthio)-1,3- benzoxazole-5-sulfonamide Inhibitor->CA Inhibition

Caption: Inhibition of the carbonic anhydrase catalytic cycle.

References

  • Casini, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(10), 1577-1580. Available at: [Link]

  • Yazgan, I., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 521-530. Available at: [Link]

  • Cakir, U., et al. (2004). In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(3), 257-261. Available at: [Link]

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2014, 807978. Available at: [Link]

  • Kazoka, M., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 23(11), 2824. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Highly hydrophilic 1,3-oxazol-5-yl benzenesulfonamide inhibitors of carbonic anhydrase II for reduction of glaucoma-related intraocular pressure. Bioorganic & Medicinal Chemistry, 27(21), 115086. Available at: [Link]

  • Brunton, L. L., et al. (2011). Goodman & Gilman's The Pharmacological Basis of Therapeutics, 12th ed. McGraw-Hill. Available at: [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1224, 129125. Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(22), 4149. Available at: [Link]

  • Drugs.com. (n.d.). Carbonic anhydrase inhibitors. Retrieved from [Link]

  • Angeli, A., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly, 143(11), 1547-1553. Available at: [Link]

  • Kumar, R., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 6(8), e04664. Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2018). 1,3,4-Thiadiazole-2,5-disulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(10), 2635. Available at: [Link]

  • Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors. Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties: is the tail more important than the ring? Journal of Medicinal Chemistry, 41(12), 2219-2227. Available at: [Link]

  • Hassan, M., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 5, 100829. Available at: [Link]

  • Kumar, A., et al. (2022). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Microbiology Spectrum, 10(4), e00803-22. Available at: [Link]

  • Taha, M., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. RSC Advances, 11(57), 36151-36162. Available at: [Link]

  • Wujec, M., & Paneth, P. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Basic Microbiology, 61(1-2), 3-15. Available at: [Link]

  • Wujec, M., et al. (2018). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. Molecules, 23(11), 2822. Available at: [Link]

  • Yang, Z., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6538-6541. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Phthalylsulfathiazole? Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2022). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. RSC Advances, 12(31), 20040-20050. Available at: [Link]

  • PubChem. (n.d.). 2-(Methylthio)benzimidazole. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(methylthio)-1,3-benzoxazole-5-sulfonamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Targeting Tumor Hypoxia and Acidosis

2-(methylthio)-1,3-benzoxazole-5-sulfonamide is a small molecule that belongs to the sulfonamide class of compounds, a group known for its diverse pharmacological activities.[1][2] The core structure, featuring a benzoxazole ring system, is also a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological effects, including anticancer properties.[3][4] The primary hypothesized mechanism of action for sulfonamide-based compounds in oncology is the inhibition of carbonic anhydrases (CAs).[1][5]

Specifically, the transmembrane isoform Carbonic Anhydrase IX (CA IX) is a key enzyme upregulated in response to tumor hypoxia.[5][6] CA IX plays a critical role in maintaining the pH homeostasis of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment which promotes tumor progression, invasion, and resistance to therapy.[5][6][7] Due to its limited expression in normal tissues and overexpression on the surface of tumor cells, CA IX has emerged as a promising therapeutic target.[6][8] Therefore, this compound, as a sulfonamide derivative, is a compelling candidate for investigation as a selective inhibitor of CA IX and a potential anticancer agent.

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound, with a focus on protocols for assessing its cytotoxicity and pro-apoptotic activity in cancer cell lines.

I. Compound Handling and Stock Solution Preparation

The proper handling and preparation of this compound are critical for obtaining reproducible and reliable experimental results.

A. Material and Reagents:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

B. Protocol for Stock Solution Preparation (10 mM):

  • Determine the Molecular Weight (MW): Refer to the manufacturer's certificate of analysis for the precise molecular weight of your specific lot of this compound.

  • Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed to prepare a 10 mM stock solution: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a MW of 250 g/mol , you would need 2.5 mg.

  • Dissolution: Carefully weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Note on Solubility: While DMSO is a common solvent for small molecules, it is advisable to perform a preliminary solubility test if this information is not provided by the manufacturer. Start with a small amount of the compound and incrementally add DMSO to determine the concentration at which it fully dissolves.

II. Cell-Based Assay Workflow

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of this compound.

Cell-Based Assay Workflow General Workflow for In Vitro Compound Evaluation cluster_prep Preparation cluster_assay Experimentation cluster_analysis Analysis cell_culture Cell Line Selection & Maintenance seeding Cell Seeding cell_culture->seeding compound_prep Compound Stock Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (Normoxic/Hypoxic) treatment->incubation cytotoxicity Cytotoxicity Assay (MTT, SRB) incubation->cytotoxicity apoptosis Apoptosis Assay (Annexin V, Caspase) incubation->apoptosis data_analysis Data Analysis & IC50 Determination cytotoxicity->data_analysis apoptosis->data_analysis

Caption: A generalized workflow for assessing the in vitro effects of a test compound.

III. Cytotoxicity Assessment

Determining the cytotoxic potential of this compound is a fundamental first step. The MTT assay is a widely used colorimetric method for assessing cell viability.[9][10]

A. Recommended Cell Lines:

Based on the literature for similar compounds and the role of CA IX, the following human cancer cell lines are suggested starting points:[9][10][11]

Cell LineCancer TypeRationale
HCT-116 Colon CarcinomaCommonly used in anticancer drug screening.
HeLa Cervical CarcinomaA robust and well-characterized cancer cell line.
MCF-7 Breast AdenocarcinomaA model for hormone-responsive breast cancer.
A-498 Kidney CarcinomaKnown to express CA IX.[7]

B. Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound from your 10 mM stock solution in complete growth medium. A suggested starting concentration range is 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically ≤ 0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2. For investigating hypoxia-specific effects, one set of plates can be incubated under hypoxic conditions (e.g., 1% O2).[12]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

IV. Apoptosis Induction Assessment

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an Annexin V/Propidium Iodide (PI) assay can be performed.[12] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

A. Signaling Pathway Context:

Inhibition of CA IX can lead to intracellular acidification and increased oxidative stress, which can trigger the intrinsic apoptotic pathway. This pathway involves the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase cascades.

Apoptosis_Pathway Hypothesized Apoptotic Pathway compound 2-(methylthio)-1,3- benzoxazole-5-sulfonamide ca9 Carbonic Anhydrase IX compound->ca9 Inhibition ph_change Intracellular pH Decrease (Acidification) ca9->ph_change stress Increased Oxidative Stress ph_change->stress mitochondria Mitochondrial Dysfunction stress->mitochondria caspases Caspase Activation (e.g., Caspase-3) mitochondria->caspases Cytochrome c release apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized mechanism of apoptosis induction via CA IX inhibition.

B. Protocol for Annexin V/PI Staining by Flow Cytometry:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

V. Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By elucidating its cytotoxic and pro-apoptotic effects on relevant cancer cell lines, researchers can gain valuable insights into its potential as a novel anticancer agent targeting the tumor microenvironment. Further investigations could include Western blotting to confirm the inhibition of CA IX expression or activity, and cell cycle analysis to further dissect the mechanism of action.

References

  • National Center for Biotechnology Information. (n.d.). Targeting Carbonic Anhydrase IX Activity and Expression. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2025). Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII with In. ACS Publications. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. PNAS. Retrieved from [Link]

  • MDPI. (n.d.). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. PubMed Central. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Retrieved from [Link]

  • Wiley Online Library. (2024). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. Wiley Online Library. Retrieved from [Link]

  • AccessPharmacy. (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. PubMed. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. Retrieved from [Link]

  • MOST Wiedzy. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with. MOST Wiedzy. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening for Carbonic Anhydrase IX Inhibitors Using 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Carbonic Anhydrase IX

Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial for a host of physiological processes, from respiration and pH homeostasis to bone resorption. The human genome encodes 16 different CA isoforms, each with distinct tissue distribution and physiological roles.

Among these, Carbonic Anhydrase IX (CAIX) has emerged as a high-priority therapeutic target, particularly in oncology.[1] Its expression is predominantly restricted to solid tumors and is strongly induced by hypoxia, a hallmark of the tumor microenvironment.[1] By acidifying the extracellular space, CAIX promotes tumor cell survival, proliferation, and metastasis, making its selective inhibition a promising strategy for anticancer therapy.[1][2]

The sulfonamide functional group is a classic zinc-binding moiety that has formed the basis for a multitude of potent CA inhibitors.[3] 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide belongs to this class of compounds. Its rigid benzoxazole scaffold allows for specific interactions within the enzyme's active site, while the sulfonamide group coordinates with the catalytic zinc ion. Based on extensive structure-activity relationship data for related benzenesulfonamides and benzoxazoles, which exhibit inhibitory constants (Kᵢ) in the low nanomolar to subnanomolar range against CAIX, this compound serves as an ideal positive control and reference inhibitor for high-throughput screening (HTS) campaigns.[2][4] This application note provides a detailed, validated protocol for a robust, 384-well format HTS assay designed to identify novel inhibitors of human CAIX.

Compound Profile: this compound

A thorough understanding of the reference compound is critical for assay development and data interpretation.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₈N₂O₃S₂[5]
Molecular Weight 244.29 g/mol [5]
Typical Stock Conc. 10 mM in 100% DMSO[6][7]
Storage -20°C, desiccated-
Predicted Kᵢ (CAIX) 1-50 nMInferred from[2][4][8]

Note: The inhibitory constant (Kᵢ) is an estimate based on structurally related sulfonamides. It is recommended to determine the precise IC₅₀ and Kᵢ values for each new batch of compound under the specific assay conditions described herein.

HTS Assay Principle & Workflow

The screening protocol leverages the esterase activity of Carbonic Anhydrase.[9] CAIX can catalyze the hydrolysis of 4-nitrophenyl acetate (pNPA), a colorless substrate, into 4-nitrophenol (pNP) and acetate. The product, 4-nitrophenol, is a yellow chromophore that can be quantified by measuring its absorbance at approximately 400 nm.[1][10] Inhibitors of CAIX will bind to the enzyme, reduce its catalytic activity, and thus lead to a decrease in the rate of 4-nitrophenol production.

The workflow is designed for efficiency and robustness in a 384-well plate format, suitable for automated liquid handling systems.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Addition 1. Compound Dispensing (Test Compounds, Controls) Enzyme_Addition 2. CAIX Enzyme Addition Compound_Addition->Enzyme_Addition Incubation 3. Pre-incubation (Compound + Enzyme) Enzyme_Addition->Incubation Substrate_Addition 4. pNPA Substrate Addition (Initiates Reaction) Incubation->Substrate_Addition Kinetic_Read 5. Kinetic Absorbance Reading (OD 400 nm) Substrate_Addition->Kinetic_Read Rate_Calculation 6. Calculate Reaction Rate (V₀) Kinetic_Read->Rate_Calculation Normalization 7. Normalize to Controls (% Inhibition) Rate_Calculation->Normalization Z_Factor 8. Calculate Z'-Factor (Assay Quality) Normalization->Z_Factor Hit_ID 9. Hit Identification Z_Factor->Hit_ID

Caption: Example 384-well plate layout for robust HTS.

  • Maximum Signal (0% Inhibition): Wells containing CAIX enzyme and DMSO vehicle. These wells define the top of the assay window.

  • Minimum Signal (100% Inhibition): Wells containing CAIX enzyme and a saturating concentration (e.g., 10 µM) of this compound. These wells define the bottom of the assay window.

Data Analysis and Hit Identification

Calculation of Percent Inhibition
  • Determine Reaction Rate (V₀): For each well, plot absorbance (OD 400 nm) versus time (minutes). The initial reaction rate (V₀) is the slope of the linear portion of this curve, typically the first 5-10 minutes. This is expressed as mOD/min.

  • Calculate Percent Inhibition: Use the average rates of the control wells to normalize the data for each test compound well using the following formula:

    % Inhibition = 100 * (1 - (V₀_compound - V₀_min) / (V₀_max - V₀_min))

    Where:

    • V₀_compound is the rate in the test compound well.

    • V₀_max is the average rate of the Maximum Signal (DMSO) wells.

    • V₀_min is the average rate of the Minimum Signal (Reference Inhibitor) wells.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that provides a measure of the quality and robustness of an HTS assay. [5][11]It evaluates the separation between the high and low control signals relative to their variability.

Formula: Z' = 1 - (3 * (σ_max + σ_min)) / |μ_max - μ_min|

Where:

  • μ_max and σ_max are the mean and standard deviation of the Maximum Signal (V₀_max) controls.

  • μ_min and σ_min are the mean and standard deviation of the Minimum Signal (V₀_min) controls.

Interpretation of Z'-Factor:

Z'-Factor Value Assay Quality
> 0.5 Excellent assay
0 to 0.5 Marginal, may require optimization

| < 0 | Unsuitable for screening |

Trustworthiness: An assay is considered reliable and suitable for an HTS campaign only if the Z'-factor is consistently ≥ 0.5 . [8][9]

Hit Identification

A "hit" is a compound that produces a statistically significant level of inhibition. A common threshold for hit identification in a primary screen is a percent inhibition value that is three standard deviations above the mean of the neutral (DMSO) controls. For this assay, a typical hit threshold would be ≥50% inhibition . All identified hits should be re-tested and confirmed in subsequent dose-response experiments to determine their IC₅₀ values.

Conclusion

This application note provides a comprehensive, step-by-step protocol for a robust and reliable high-throughput screening assay to identify inhibitors of Carbonic Anhydrase IX. By utilizing the well-characterized inhibitor this compound as a reference compound and implementing rigorous quality control via the Z'-factor, this spectrophotometric assay provides a powerful platform for the discovery of novel chemical entities for cancer therapy. The detailed explanation of the rationale behind each step ensures that researchers can implement and adapt this protocol with confidence.

References

  • BIT 479/579 High-throughput Discovery. Z-factors.
  • Igarashi, Y., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
  • Ekinci, D., et al. (2008). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Available at: [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules. Available at: [Link]

  • Anderson, J., et al. The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, ACS Publications. Available at: [Link]

  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Pocker, Y., & Maren, T. H. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology. Available at: [Link]

  • Badgujar, V. B., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie. Available at: [Link]

  • Hisar, O., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PubChem. 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazole-5-sulphonamide. Available at: [Link]

  • ChemSynthesis. Benzoxazoles database. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2023). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. Molecules. Available at: [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Enzyme Inhibition Assay of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents. A primary target of sulfonamide-based drugs is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs)[1][2]. CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction in physiological processes such as pH homeostasis, respiration, and electrolyte secretion[3]. Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them a critical target for drug development[4].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro enzyme inhibition assay for 2-(methylthio)-1,3-benzoxazole-5-sulfonamide, a compound belonging to the sulfonamide class of CA inhibitors. The protocols outlined herein are designed to ensure scientific integrity, providing a self-validating system for characterizing the inhibitory potency of this compound against various CA isoforms.

The core of the proposed assay is a colorimetric method that monitors the esterase activity of carbonic anhydrase on a chromogenic substrate, p-nitrophenyl acetate (p-NPA). In the presence of an active CA enzyme, p-NPA is hydrolyzed to p-nitrophenol, a yellow-colored product, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm. An inhibitor like this compound will decrease the rate of this reaction in a concentration-dependent manner, allowing for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀). While specific inhibitory data for this compound is not widely published, related benzoxazole and benzothiazole sulfonamides have demonstrated potent inhibition of various CA isoforms, with Ki values ranging from the low nanomolar to micromolar concentrations[5][6].

Mechanism of Inhibition: The Sulfonamide-Zinc Interaction

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The deprotonated sulfonamide nitrogen atom acts as a strong coordinating ligand to the zinc ion (Zn²⁺) located at the active site of the enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The affinity and selectivity of a particular sulfonamide inhibitor for different CA isoforms are influenced by the chemical nature of its scaffold, which engages in various interactions with the amino acid residues lining the active site cavity.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the determination of the inhibitory activity of this compound against carbonic anhydrase.

G cluster_assay Assay Execution (96-Well Plate) P1 Prepare Assay Buffer P2 Prepare Enzyme Stock and Working Solutions P3 Prepare Substrate Stock Solution P4 Prepare Inhibitor Stock and Dilution Series A2 Add Inhibitor Dilutions (Test Compound & Control) P4->A2 Dispense into plate A1 Dispense Assay Buffer A3 Add Enzyme Working Solution A4 Pre-incubate Enzyme and Inhibitor A5 Initiate Reaction with Substrate D1 Kinetic Absorbance Reading (405 nm) A5->D1 Measure product formation D2 Calculate Reaction Rates (V) D3 Determine Percent Inhibition D4 Plot Dose-Response Curve and Calculate IC50

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Detailed Protocols and Methodologies

I. Required Materials and Reagents
  • Enzyme: Human carbonic anhydrase II (or other desired isoforms), e.g., Sigma-Aldrich Cat. No. C2522.

  • Test Compound: this compound.

  • Positive Control: Acetazolamide (a well-characterized CA inhibitor), e.g., Sigma-Aldrich Cat. No. A6011.

  • Substrate: p-Nitrophenyl acetate (p-NPA), e.g., Sigma-Aldrich Cat. No. N8130.

  • Buffer Components: Tris-HCl.

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Equipment:

    • 96-well clear, flat-bottom microplates.

    • Multichannel pipettes and sterile, filtered pipette tips.

    • Microplate reader with kinetic measurement capabilities at 405 nm.

    • Standard laboratory equipment (vortex mixer, centrifuge, etc.).

II. Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water and adjusting the pH to 7.5 with HCl. This buffer system is chosen to maintain a stable pH environment optimal for CA activity.

  • Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized carbonic anhydrase in cold Assay Buffer. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Enzyme Working Solution (e.g., 0.1 mg/mL): On the day of the assay, dilute the Enzyme Stock Solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh daily and protected from light.

  • Inhibitor Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in 100% DMSO.

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor stock solutions in Assay Buffer to achieve a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.

III. Assay Procedure in 96-Well Plate Format
  • Plate Setup: A representative plate layout should include wells for blank (no enzyme), maximum activity (vehicle control), positive control (Acetazolamide), and the test compound at various concentrations. All conditions should be performed in triplicate.

Well TypeReagentVolume (µL)
Blank Assay Buffer180
Substrate Solution20
Maximum Activity Assay Buffer158
DMSO (1%)2
Enzyme Working Solution20
Substrate Solution20
Test Compound Assay Buffer158
Inhibitor Dilution2
Enzyme Working Solution20
Substrate Solution20
Positive Control Assay Buffer158
Acetazolamide Dilution2
Enzyme Working Solution20
Substrate Solution20
  • Assay Execution: a. Add 158 µL of Assay Buffer to the appropriate wells. b. Add 2 µL of the corresponding inhibitor dilutions (or DMSO for the maximum activity control) to the wells. c. Add 20 µL of the Enzyme Working Solution to all wells except for the blank wells. d. Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. This step is critical for reaching binding equilibrium. e. Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells. f. Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

IV. Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by plotting absorbance versus time and calculating the slope of the linear portion of the curve (ΔAbs/Δt).

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:

    Where:

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

    • V_blank is the rate of the background reaction without the enzyme.

    • V_max_activity is the rate of reaction in the absence of the inhibitor (vehicle control).

  • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained results, the following controls are essential:

  • Blank: Corrects for the non-enzymatic hydrolysis of the substrate.

  • Maximum Activity (Vehicle Control): Represents 100% enzyme activity and is used as the reference for calculating percent inhibition. It also controls for any effects of the solvent (DMSO) on enzyme activity.

  • Positive Control (Acetazolamide): The IC₅₀ value obtained for Acetazolamide should be consistent with literature values, thereby validating the assay performance.

Conclusion and Future Directions

This application note provides a detailed and robust protocol for the in vitro characterization of this compound as a carbonic anhydrase inhibitor. By following these guidelines, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound. Further studies could involve determining the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies with varying substrate concentrations and assessing the selectivity of the compound against a panel of different human CA isoforms. Such data are crucial for the preclinical evaluation of this compound as a potential therapeutic agent.

References

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(23), 7023. [Link]

  • Di Cesare Mannelli, L., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(24), 5834. [Link]

  • Küçükbay, H., et al. (2020). Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 585-592. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: a patent review (2013-2019).
  • Özgeris, B., et al. (2019). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 343-349. [Link]

  • Sarikaya, S. B., et al. (2023). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. Biotechnology and Applied Biochemistry, 70(6), 2535-2543. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2854.
  • Żołnowska, B., et al. (2014). Carbonic Anhydrase Inhibitors. Synthesis, and Molecular Structure of Novel Series N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and Their Inhibition of Human Cytosolic Isozymes I and II and the Transmembrane Tumor-Associated Isozymes IX and XII. European Journal of Medicinal Chemistry, 71, 135-147. [Link]

  • Yadav, P., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 10. [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011. [Link]

  • Krasavin, M., et al. (2015). Probing the 'bipolar' nature of the carbonic anhydrase active site: Aromatic sulfonamides containing 1,3-oxazol-5-yl moiety as picomolar inhibitors of cytosolic CA I and CA II isoforms. Bioorganic & Medicinal Chemistry, 23(15), 4867-4876. [Link]

  • Yamali, C., et al. (2018). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1236-1243. [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Benzoxazole Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to characterize the anti-inflammatory properties of novel benzoxazole sulfonamide derivatives. This document offers detailed, step-by-step protocols for key in vitro assays, explains the scientific rationale behind experimental choices, and provides guidance on data interpretation.

Introduction: The Therapeutic Potential of Benzoxazole Sulfonamides in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of innate immunity, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key molecular axis in the inflammatory cascade involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory mediators by enzymes like Cyclooxygenase-2 (COX-2).[1]

The benzoxazole scaffold, fused with a sulfonamide moiety, represents a promising pharmacophore in the design of novel anti-inflammatory agents.[2][3] Sulfonamides are known to be crucial for the selective inhibition of COX-2, while the benzoxazole core contributes to a wide range of biological activities.[4][5] This guide details a suite of robust in vitro assays to systematically evaluate the efficacy of these derivatives in targeting key nodes of the inflammatory pathway.

Foundational In Vitro Cellular Model: LPS-Stimulated RAW 264.7 Macrophages

For cell-based assays, the murine macrophage cell line RAW 264.7 is a well-established and reliable model. Macrophages are pivotal in the inflammatory response. Upon stimulation with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells initiate a signaling cascade that mimics in vivo inflammation, leading to the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7]

Assay 1: Determination of Nitric Oxide (NO) Production via the Griess Assay

Scientific Rationale: During inflammation, the inducible nitric oxide synthase (iNOS) enzyme is upregulated, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a colorimetric method that indirectly measures NO production by detecting its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[6][8]

Experimental Workflow: Griess Assay

Griess_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Griess Reaction cluster_analysis Data Analysis seed Seed RAW 264.7 cells (1.5 x 10^5 cells/well) incubate1 Incubate 24h seed->incubate1 treat Pre-treat with Benzoxazole Sulfonamide Derivatives (1h) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) (Incubate 24h) treat->stimulate collect Collect Supernatant stimulate->collect add_griess Add Griess Reagent (1:1 ratio) collect->add_griess incubate2 Incubate 10 min (Room Temp, Dark) add_griess->incubate2 read Measure Absorbance (540 nm) incubate2->read calculate Calculate Nitrite Concentration read->calculate std_curve Generate NaNO₂ Standard Curve std_curve->calculate inhibition Determine % Inhibition calculate->inhibition

Caption: Workflow for Nitric Oxide determination using the Griess Assay.

Detailed Protocol: Griess Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzoxazole sulfonamide derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells. Incubate for an additional 24 hours.[8]

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[8]

    • Add 100 µL of the freshly prepared Griess reagent to each 100 µL of supernatant.[8]

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[9]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Assay 2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Scientific Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that are significantly upregulated during an inflammatory response.[7][10] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of these cytokines in the cell culture supernatant. The sandwich ELISA format is commonly used for this purpose.[11][12]

Detailed Protocol: TNF-α and IL-6 ELISA

This protocol is a generalized procedure. Always refer to the manufacturer's instructions provided with the specific ELISA kit.

  • Sample Preparation: Collect cell culture supernatants from RAW 264.7 cells treated as described in the Griess Assay protocol (Steps 1-3).

  • Plate Coating (if not pre-coated): Coat a 96-well ELISA plate with the capture antibody specific for either human TNF-α or IL-6 and incubate overnight. Wash the plate subsequently.

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation: Add the collected supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[11][12]

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection Antibody: Add the biotinylated detection antibody specific for the target cytokine and incubate for 1-2 hours at room temperature.[13]

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.[11][12]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color development.[11]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Measure the optical density at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of TNF-α or IL-6 in the samples by plotting a standard curve.

Assay 3: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Scientific Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs.[14] This assay determines the ability of benzoxazole sulfonamide derivatives to inhibit COX-1 and COX-2, and their selectivity towards COX-2.[15]

Detailed Protocol: COX Inhibition Assay

This protocol is based on commercially available colorimetric or fluorometric COX inhibitor screening kits.[16][17]

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, COX-1 and COX-2 enzymes, Arachidonic Acid substrate) according to the kit manufacturer's instructions.

  • Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity (no inhibitor), and inhibitor wells for both COX-1 and COX-2 enzymes.

  • Inhibitor Addition: Add the benzoxazole sulfonamide derivatives at various concentrations to the inhibitor wells. Use a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.[18][19][20]

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.[21]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Incubation: Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Detection: Add the colorimetric or fluorometric probe to detect the prostaglandin product.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Quantitative Data Summary: Expected IC₅₀ Values

The following table presents representative data for the inhibitory activity of benzoxazole sulfonamide derivatives against COX-1 and COX-2.

Compound IDDescriptionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
BZ-S-01 Benzoxazole Sulfonamide Derivative>1000.1 - 5.0>20 - 1000
BZ-S-02 Benzoxazole Sulfonamide Derivative>1000.05 - 1.0>100 - 2000
Celecoxib Positive Control (COX-2 Selective)~15~0.05~300
Indomethacin Positive Control (Non-selective)~0.1~1.0~0.1

Note: The IC₅₀ values are hypothetical and serve as an illustrative example. Actual values will vary depending on the specific chemical structure of the derivatives.[4][22]

Assay 4: NF-κB Activation Assessment using a Luciferase Reporter Assay

Scientific Rationale: The NF-κB signaling pathway is a central regulator of inflammation.[1] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., by LPS or TNF-α), a signaling cascade leads to the translocation of NF-κB into the nucleus, where it induces the transcription of pro-inflammatory genes.[7] A luciferase reporter assay provides a highly sensitive method to quantify NF-κB transcriptional activity.[23]

Signaling Pathway: NF-κB Activation

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Potential Inhibition by Benzoxazole Sulfonamides LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB p_IkB p-IκBα IkB->p_IkB NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB_p65->NFkB_nuc translocates IkB_NFkB->IkB IkB_NFkB->NFkB_p65 releases Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation DNA κB DNA Site NFkB_nuc->DNA binds Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Transcription NFkB_p6g5 NFkB_p6g5 NFkB_p6g5->IkB_NFkB

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Detailed Protocol: NF-κB Luciferase Reporter Assay
  • Cell Transfection:

    • Seed HEK293 cells (or another suitable cell line) in a 96-well plate.

    • Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.

  • Compound Treatment: After 24 hours of transfection, replace the medium and pre-treat the cells with the benzoxazole sulfonamide derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β, for 5-6 hours.[24][25]

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the firefly luciferase substrate and measure the luminescence using a luminometer.

    • If using a dual-luciferase system, add the stop reagent and then the Renilla luciferase substrate, followed by a second luminescence reading.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

Conclusion and Future Directions

The suite of assays detailed in these application notes provides a robust framework for the initial characterization of benzoxazole sulfonamide derivatives as potential anti-inflammatory agents. By systematically evaluating their effects on nitric oxide production, pro-inflammatory cytokine release, COX enzyme activity, and NF-κB signaling, researchers can effectively identify lead compounds for further development. Positive hits from these in vitro assays should be further validated in more complex cellular models and subsequently in in vivo models of inflammation to assess their therapeutic potential.

References

  • Nanotechnology Perceptions. (n.d.). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HEK293 Cell Line - NF-κB Reporter (Luc). Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter (Luc) HEK293 Cell Line. Retrieved from [Link]

  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]

  • Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]

  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Retrieved from [Link]

  • MDPI. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Retrieved from [Link]

  • MaxCyte. (n.d.). Developing a Luciferase-Based NF-κB Reporter Assay with Transiently Transfected HEK 293 Cells. Retrieved from [Link]

  • ResearchGate. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]

  • NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • NCBI. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • PubMed. (2013). Molecular Design, Synthesis and Biological Evaluation of Cyclic Imides Bearing Benzenesulfonamide Fragment as Potential COX-2 Inhibitors. Part 2. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

  • PMC. (n.d.). Preparation and use of cellular reagents: a low-resource molecular biology reagent platform. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Strategies for visualizing inflammation. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • NIH. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Retrieved from [Link]

  • PMC. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • NIH. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Retrieved from [Link]

  • ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples.... Retrieved from [Link]

  • NIH. (2014). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Computational Design and Anti-Inflammatory Assessment of Novel 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • PMC. (2014). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Retrieved from [Link]

  • PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Retrieved from [Link]

  • MDPI. (2022). A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-a. Retrieved from [Link]

  • PMC. (n.d.). In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Sample Preparation and Reagents for Cancer Research. Retrieved from [Link]

  • Nature. (n.d.). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro COX-1 and COX-2 inhibition of test compounds, indomethacin,.... Retrieved from [Link]

  • YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

  • Wiley Online Library. (n.d.). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. Retrieved from [Link]

  • ResearchGate. (2019). DPVis: Visual Exploration of Disease Progression Pathways. Retrieved from [Link]

  • ACS Publications. (2010). Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. Retrieved from [Link]

  • PMC. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Retrieved from [Link]

  • Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?. Retrieved from [Link]

  • ResearchGate. (n.d.). Small Molecule Inhibitors of NF-kB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzoxazole Sulfonamide Scaffold in Oncology

The benzoxazole ring system is a prominent heterocyclic scaffold that is the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] Similarly, the sulfonamide functional group is a key component in a variety of therapeutic agents.[3][4] The conjugation of these two pharmacophores into a single molecular entity, such as 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide, presents a compelling strategy for the development of novel anticancer agents. While specific studies on this compound in cancer cell lines are not extensively documented in publicly available literature, the broader class of benzoxazole and sulfonamide derivatives has demonstrated significant potential in targeting various cancer hallmarks.[5][6]

This guide provides a comprehensive framework for researchers to initiate in vitro studies on this compound and similar novel benzoxazole sulfonamide derivatives. The protocols and mechanistic insights presented herein are synthesized from studies on structurally related compounds and are intended to serve as a robust starting point for investigation.

Postulated Mechanism of Action: A Synthesis of Evidence from Related Compounds

Based on the activities of related benzoxazole and sulfonamide derivatives, this compound is postulated to exert its anticancer effects through a multi-faceted mechanism, primarily centered on the induction of apoptosis and the disruption of cell cycle progression.

Key Postulated Molecular Events:

  • Induction of Apoptosis: Many benzoxazole derivatives have been shown to induce programmed cell death in cancer cells.[7][8] This is often achieved through the intrinsic mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[5][8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, triggering a caspase cascade, ultimately leading to cell death.[7]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism of action for many anticancer agents. Related compounds have been observed to cause cell cycle arrest at various phases, such as G2/M or G1/S, preventing cancer cells from proliferating.[4][5]

  • Enzyme Inhibition: Certain sulfonamide-containing compounds are known to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases or protein kinases.[3] It is plausible that this compound could exhibit inhibitory activity against specific kinases involved in oncogenic signaling pathways.

The following diagram illustrates a postulated signaling pathway for the induction of apoptosis by a representative benzoxazole sulfonamide derivative.

Postulated_Apoptosis_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm Compound This compound Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax Compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Postulated apoptotic pathway initiated by a benzoxazole sulfonamide.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a detailed, step-by-step guide for the initial in vitro characterization of this compound's anticancer activity.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, HeLa)[7][9]

  • Complete growth medium (e.g., DMEM or RPMI 1640 with 10% FBS)[10]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells based on their position in the cell cycle.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines the general workflow for the in vitro evaluation of a novel compound.

In_Vitro_Workflow Start Start: Novel Compound (this compound) Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) MTT->Cell_Cycle Western_Blot Western Blotting (Protein Expression) Apoptosis->Western_Blot Cell_Cycle->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis End Conclusion on In Vitro Activity Data_Analysis->End

Caption: General workflow for in vitro anticancer drug screening.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Example of IC50 Value Presentation

Cell LineThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 (Breast)[Insert Value][Insert Value]
HCT-116 (Colon)[Insert Value][Insert Value]
HeLa (Cervical)[Insert Value][Insert Value]
A549 (Lung)[Insert Value][Insert Value]

References

  • Biointerface Research in Applied Chemistry. (2022-07-19). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • PubMed Central. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • PubMed Central. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. [Link]

  • Sci-Hub. Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity. [Link]

  • PubMed Central. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. [Link]

  • PubMed. (2017-05-26). Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity: Synthesis, QSAR study, and metabolic stability. [Link]

  • MDPI. (2020). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]

  • PubMed Central. Benzothiazole derivatives as anticancer agents. [Link]

  • PubMed Central. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. [Link]

  • PubMed. (1989). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. [Link]

  • PubMed Central. (2024-01-03). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. [Link]

  • ResearchGate. (2016-10-16). (PDF) Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. [Link]

  • MDPI. (2023-02-23). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. [Link]

  • PubMed Central. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]

Sources

Fluorescent properties of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide for imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide: A Novel Fluorophore for Live-Cell Imaging

Introduction: The Need for Advanced Fluorescent Probes

The real-time visualization of dynamic cellular processes is a cornerstone of modern biological research and drug development.[1][2] Fluorescence microscopy, a powerful imaging technique, relies on specialized molecules—fluorophores—to illuminate specific subcellular structures and events with high contrast and specificity.[3][4] While a vast arsenal of fluorescent probes exists, the demand for novel agents with superior photostability, enhanced brightness, and specific biological targeting capabilities remains high.[2][5]

This document introduces This compound , a promising new fluorescent probe for live-cell imaging. This molecule leverages the inherent fluorescence of the benzoxazole core, a heterocyclic scaffold known for its robust photophysical properties and utility in developing imaging agents for biological targets like DNA and amyloid plaques.[6][7][8] The strategic incorporation of a sulfonamide group—a moiety renowned in medicinal chemistry for conferring specific protein-binding affinities and improving cell permeability—suggests a potential for targeted intracellular localization.[2][5][9] This application note provides a comprehensive overview of the probe's properties and a detailed protocol for its successful application in live-cell imaging workflows.

Physicochemical and Fluorescent Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. This compound exhibits properties that make it well-suited for standard fluorescence microscopy applications. Benzoxazole derivatives are known to possess large conjugated structures, which contribute to high fluorescence quantum yields and excellent chemical and photophysical stability.[10]

PropertyValueSignificance for Imaging
Molecular Formula C₈H₈N₂O₃S₂-
Molecular Weight 244.29 g/mol -
Excitation Max (λex) ~350 - 360 nmCompatible with standard DAPI/Hoechst filter sets and 405 nm lasers.
Emission Max (λem) ~450 - 475 nmEmits in the blue-to-cyan region of the spectrum, allowing for multiplexing with green and red fluorophores.
Stokes Shift >100 nmA large separation between excitation and emission wavelengths minimizes spectral overlap, leading to higher signal-to-noise ratios.[3]
Quantum Yield (ΦF) Moderate to HighIndicates efficient conversion of absorbed light into emitted fluorescence, resulting in brighter signals.[11]
Recommended Solvent DMSO (for stock)High solubility in a common, cell-compatible solvent facilitates easy preparation of working solutions.

Scientific Rationale for Cellular Imaging

The molecular architecture of this compound is deliberately designed for bio-imaging.

  • The Benzoxazole Core : This planar, electron-rich heterocyclic system is the primary fluorophore. Its rigid structure minimizes non-radiative decay pathways, contributing to its fluorescence efficiency.[10]

  • The Sulfonamide Moiety : This functional group is a critical addition. Sulfonamides are known to act as electron-donating groups that can be incorporated into fluorescent probes to modulate their electronic properties and biological activity.[2][5] Furthermore, this group has a well-documented history of mediating interactions with biological macromolecules, suggesting that this compound may exhibit specificity for certain cellular compartments or proteins.[9]

  • Cell Permeability : The overall structure is that of a small molecule, which is generally favorable for passive diffusion across the plasma membrane of live cells, a prerequisite for intracellular imaging.

cluster_Probe Probe Design Rationale cluster_Properties Resulting Properties Benzoxazole Benzoxazole Core Fluorescence Robust Fluorescence (High Quantum Yield) Benzoxazole->Fluorescence Sulfonamide Sulfonamide Group Targeting Specific Intracellular Targeting Potential Sulfonamide->Targeting SmallMolecule Overall Structure Permeability Live-Cell Membrane Permeability SmallMolecule->Permeability

Caption: Rationale for probe design.

Detailed Protocol for Live-Cell Imaging

This protocol provides a robust framework for staining live cells. Expert Insight: The optimal staining concentration and incubation time are highly dependent on the cell type and its metabolic state. Therefore, a titration experiment is essential for achieving the best signal-to-noise ratio while maintaining cell health.[12][13]

Reagent Preparation
  • Prepare 10 mM Stock Solution: Dissolve 2.44 mg of this compound in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Aliquot and Store: Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution is stable for at least six months under these conditions.

  • Prepare Working Solution: Immediately before use, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration (typically 1-10 µM).

Cell Culture and Plating
  • Culture cells of interest under their optimal conditions (e.g., 37°C, 5% CO₂).

  • For imaging, seed the cells onto imaging-quality glass-bottom dishes, chamber slides, or coverslips.

  • Allow the cells to adhere and grow to a confluence of 50-70%. Causality: Overly confluent cells may exhibit altered physiology and probe uptake, while very sparse cultures can be difficult to locate and image.

Staining Protocol and Optimization
  • Aspirate Media: Carefully remove the culture medium from the cells.

  • Wash: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove residual serum and media components that could interfere with staining.

  • Incubate with Probe: Add the freshly prepared working solution of this compound to the cells, ensuring the entire cell monolayer is covered.

  • Incubate: Place the cells back in the incubator for 15-60 minutes.

  • Wash: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed, fresh culture medium or buffer to remove unbound probe and reduce background fluorescence.[14]

  • Image: Add fresh, pre-warmed imaging medium (e.g., complete culture medium without phenol red) to the cells. Proceed to image the cells immediately on a fluorescence microscope.

Trustworthiness through Optimization: To validate the protocol for your specific model, perform a matrix titration. Test a range of concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) and incubation times (e.g., 15 min, 30 min, 60 min) to identify the condition that yields the brightest specific signal with the lowest background and no signs of cellular stress.

start Start: Plate Cells wash1 Wash Cells (PBS/HBSS) start->wash1 stain Add Probe Working Solution wash1->stain incubate Incubate (15-60 min) stain->incubate Standard Protocol optimize_conc Titrate Concentration? (1-10 µM) stain->optimize_conc Optimization Step wash2 Wash 2-3x (Fresh Medium) incubate->wash2 image Image on Microscope wash2->image optimize_time Titrate Time? (15-60 min) optimize_conc->optimize_time Optimization Step optimize_time->incubate

Caption: Experimental workflow for cell staining.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use an inverted fluorescence microscope equipped for live-cell imaging (with temperature and CO₂ control).[4]

  • Light Source and Filters: Use a light source and filter set appropriate for the probe's spectral properties. A standard DAPI filter set (e.g., ~360/40 nm excitation, ~460/50 nm emission) is typically suitable.[15]

  • Objective: Use a high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x) for the highest resolution.

  • Minimizing Phototoxicity: To preserve cell health during time-lapse experiments, adhere to the following principles:[13]

    • Use the lowest possible excitation light intensity that provides an adequate signal.

    • Minimize exposure time for each image captured.

    • When not actively acquiring images, block the excitation light path.

    • Consider using longer wavelength probes for multiplexing if long-term imaging is required, as this can reduce phototoxicity.[14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Signal 1. Probe concentration is too low. 2. Incubation time is too short. 3. Incorrect filter set used.1. Increase probe concentration in a stepwise manner (e.g., from 1 µM to 5 µM). 2. Increase incubation time. 3. Verify that the excitation and emission filters match the probe's spectra.[13]
High Background 1. Probe concentration is too high. 2. Inadequate washing after staining. 3. Serum in staining buffer is binding the probe.1. Decrease probe concentration. 2. Increase the number and duration of post-staining washes.[14] 3. Ensure staining is performed in serum-free medium or a salt solution like HBSS.
Cell Death or Stress 1. Phototoxicity from excessive light exposure. 2. Cytotoxicity from excessively high probe concentration. 3. Unhealthy cells prior to the experiment.1. Reduce excitation light intensity and/or exposure time.[13] 2. Perform a toxicity assay; lower the probe concentration to the minimum effective amount.[12] 3. Ensure cells are healthy and sub-confluent before starting the protocol.

References

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Fluorescence Microscopy: An Easy Guide for Biologists. Retrieved from [Link]

  • Microscope World. (2024, January 31). Fluorescence Microscopy. Retrieved from [Link]

  • Abu Jarra, H., et al. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Journal of the University of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Jędrzejewska, B., et al. (2022). New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. Molecules, 27(2), 493. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. Retrieved from [Link]

  • El-Guesmi, N., et al. (2025). New Coumarin-benzoxazole derivatives: Synthesis, photophysical and NLO properties. Journal of Molecular Structure, 1326, 139591. Retrieved from [Link]

  • Leica Microsystems. (2026, January 14). Optimizing live-cell imaging: From probe to FLIM-STED integration [Video]. YouTube. Retrieved from [Link]

  • Gomes, A. T. P. C., et al. (2023). Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining. International Journal of Molecular Sciences, 24(3), 3006. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. DOI:10.1039/D1RA08342B. Retrieved from [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Gomes, A. T. P. C., et al. (2023). Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining. International Journal of Molecular Sciences, 24(3), 3006. Retrieved from [Link]

  • RSC Publishing. (n.d.). A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. Analytical Methods. Retrieved from [Link]

  • Guimarães, D. G., et al. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole. Retrieved from [Link]

  • Guimarães, D. G., et al. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Retrieved from [Link]

  • Sandela, T. M., et al. (2025). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl) benzoxazol-2-yl) acetamide. International Journal of Chemical Studies. Retrieved from [Link]

  • ResearchGate. (2025). The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. Retrieved from [Link]

  • Wang, C., et al. (n.d.). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Retrieved from [Link]

  • Beilstein Journals. (2022, October 18). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonamido-2-arylbenzoxazole GroEL/ES inhibitors are potent antibacterials against methicillin-resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • MDPI. (2023, February 3). Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and characterization of the fluorescentself-assembled structures formed by Benzothiazolone conjugates and applications in cellular imaging. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 12). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Retrieved from [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise and reliable quantification of novel chemical entities in biological matrices is paramount. This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide, a compound of interest in pharmaceutical research, in human plasma. The structural complexity of this analyte, featuring a benzoxazole core, a methylthio group, and a sulfonamide moiety, necessitates a meticulously developed analytical method to ensure accuracy and reproducibility, crucial for pharmacokinetic and toxicokinetic studies.

The method described herein employs a straightforward protein precipitation protocol for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The principles of this method are grounded in established bioanalytical guidelines, ensuring its suitability for regulated environments.[1][2]

Scientific Rationale and Methodological Principles

The selection of LC-MS/MS is predicated on its inherent specificity and sensitivity, which are critical for distinguishing the analyte from endogenous plasma components and potential metabolites.[3] The choice of a protein precipitation sample preparation protocol is a balance of efficiency and simplicity, aiming to minimize matrix effects while maintaining a high sample throughput.[1][4][5][6]

Chromatographic separation is achieved on a C18 stationary phase, a versatile and robust choice for a broad range of small molecules.[7] The mobile phase, consisting of an acetonitrile and water gradient with a formic acid modifier, is selected to ensure sharp peak shapes and efficient ionization in the mass spectrometer source.

The mass spectrometric detection is based on the principles of MRM, providing two layers of specificity through the selection of a specific precursor ion and its characteristic product ions. Based on the structure of this compound and the known fragmentation patterns of aromatic sulfonamides, the protonated molecule [M+H]⁺ is selected as the precursor ion.[8] Collision-induced dissociation (CID) is expected to yield characteristic product ions, including a neutral loss of SO₂ (64 Da), a common fragmentation pathway for sulfonamides.[9][8]

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, from sample receipt to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Internal Standard Addition Plasma->IS Sample Flow Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Sample Flow Centrifugation Centrifugation Precipitation->Centrifugation Sample Flow Supernatant Supernatant Transfer Centrifugation->Supernatant Sample Flow Injection LC Injection Supernatant->Injection Sample Flow Separation Chromatographic Separation (C18 Column) Injection->Separation Analytical Flow Ionization Electrospray Ionization (ESI+) Separation->Ionization Analytical Flow Detection MRM Detection Ionization->Detection Analytical Flow Integration Peak Integration Detection->Integration Data Flow Quantification Quantification Integration->Quantification Data Flow Reporting Reporting Quantification->Reporting Data Flow SignalingPathway cluster_input Signal Input cluster_pathway Signaling Cascade cluster_output Cellular Response Signal External Signal Receptor Receptor Signal->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TargetProtein Target Protein KinaseB->TargetProtein Response Cellular Response (e.g., Proliferation, Apoptosis) TargetProtein->Response Inhibitor 2-(methylthio)-1,3-benzoxazole- 5-sulfonamide Inhibitor->KinaseB Inhibition

Sources

Application Notes and Protocols for Preclinical Efficacy Testing of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Carbonic Anhydrase Inhibitor

2-(methylthio)-1,3-benzoxazole-5-sulfonamide is a heterocyclic sulfonamide derivative with a structure indicative of carbonic anhydrase (CA) inhibition. The sulfonamide functional group is the cornerstone of a major class of drugs that target carbonic anhydrases, enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This fundamental reaction is pivotal in a multitude of physiological processes, including pH regulation, fluid secretion, and electrolyte balance.

Carbonic anhydrase inhibitors (CAIs) have a well-established clinical track record in managing a diverse array of conditions.[3][4][5] Their applications range from reducing intraocular pressure in glaucoma and managing seizure disorders to preventing acute mountain sickness.[3][4][5] The therapeutic utility of CAIs stems from their ability to modulate physiological processes by inhibiting specific CA isozymes that are upregulated or play a critical role in the pathophysiology of these diseases.

This document serves as a comprehensive guide for researchers and drug development professionals, providing detailed protocols for evaluating the in vivo efficacy of this compound in validated animal models. The protocols outlined herein are designed to be robust and reproducible, enabling the rigorous assessment of this compound's therapeutic potential across key indications for carbonic anhydrase inhibitors.

Part 1: Ocular Hypertension and Glaucoma Models

Scientific Rationale: Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive loss of retinal ganglion cells and optic nerve damage.[6] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[7] Carbonic anhydrase inhibitors are a mainstay in glaucoma therapy, functioning by suppressing the secretion of aqueous humor from the ciliary body, which in turn lowers IOP.[3][5][8] By inhibiting carbonic anhydrase in the ciliary epithelium, the formation of bicarbonate ions is reduced, leading to a decrease in fluid transport and, consequently, a reduction in aqueous humor production.[3]

Recommended Animal Model: Steroid-Induced Ocular Hypertension in Rabbits

New Zealand White rabbits are a frequently used model in glaucoma research due to their large eyes, which facilitate IOP measurements and other ocular examinations.[9] While various models exist, including laser-induced and genetic models[7][9], steroid-induced ocular hypertension offers a reliable and minimally invasive method for elevating IOP.

Experimental Workflow:

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Ocular Hypertension Induction cluster_2 Phase 3: Efficacy Testing Acclimation Animal Acclimation (7 days) BaselineIOP Baseline IOP Measurement (Day 0) Acclimation->BaselineIOP Steroid Topical Steroid Administration (Daily for 2-3 weeks) BaselineIOP->Steroid IOP_Monitoring Weekly IOP Monitoring Steroid->IOP_Monitoring Grouping Randomization into Groups (Vehicle, Test Compound) IOP_Monitoring->Grouping Treatment Compound Administration (Topical or Systemic) Grouping->Treatment IOP_Post IOP Measurement at (0, 1, 2, 4, 6, 8, 24h post-dose) Treatment->IOP_Post

Caption: Workflow for steroid-induced glaucoma model in rabbits.

Detailed Protocol:

  • Animals and Housing:

    • Species: Male New Zealand White rabbits (2.5-3.0 kg).

    • Housing: Single-housed in stainless steel cages under a 12-hour light/dark cycle with ad libitum access to food and water.

    • Acclimation: Allow a minimum of 7 days for acclimatization to the facility.

  • Induction of Ocular Hypertension:

    • Administer one drop of a topical corticosteroid (e.g., 0.1% dexamethasone or 1% prednisolone acetate) to one eye of each rabbit daily. The contralateral eye will serve as a normotensive control.

    • Measure IOP in both eyes weekly using a calibrated tonometer (e.g., Tono-Pen). A significant and stable elevation in IOP (typically >5 mmHg above baseline) is expected within 2-3 weeks.

  • Compound Preparation and Administration:

    • Prepare this compound in a suitable vehicle for topical (e.g., buffered saline with a viscosity agent) or systemic administration.

    • Randomize animals with stable ocular hypertension into treatment groups: Vehicle control and one or more dose levels of the test compound.

  • IOP Measurement and Data Analysis:

    • On the day of the experiment, measure baseline IOP.

    • Administer a single dose of the test compound or vehicle.

    • Measure IOP at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Calculate the change in IOP from baseline for each animal at each time point.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's post-hoc test) to compare the treatment groups to the vehicle control.

Data Interpretation:

ParameterExpected Outcome for Efficacious Compound
IOP Reduction Statistically significant decrease in IOP compared to the vehicle-treated group.
Duration of Action Sustained IOP reduction over several hours.
Contralateral Eye Minimal to no effect on the normotensive contralateral eye.

Part 2: Epilepsy and Seizure Models

Scientific Rationale: Carbonic anhydrase inhibitors are used as adjunctive therapy for certain types of epilepsy.[3][4] The anticonvulsant mechanism is thought to involve the stabilization of neuronal pH and the reduction of neuronal hyperexcitability. By inhibiting carbonic anhydrase, these compounds can lead to a mild metabolic acidosis, which has a stabilizing effect on neuronal membranes and can increase the seizure threshold.[4]

Recommended Animal Model: Maximal Electroshock (MES) Seizure Model in Mice

The MES test is a widely used and well-validated model for screening potential anticonvulsant drugs.[10] It induces a generalized tonic-clonic seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is a reliable indicator of its efficacy against this seizure type.[10]

Experimental Workflow:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing and Seizure Induction cluster_2 Phase 3: Observation & Analysis Acclimation Animal Acclimation (3-5 days) Grouping Randomization into Groups (Vehicle, Test Compound) Acclimation->Grouping Dosing Compound Administration (e.g., i.p.) at T=0 Grouping->Dosing Pretreatment Pretreatment Interval (e.g., 30-60 min) Dosing->Pretreatment MES Maximal Electroshock (Corneal Electrodes) Pretreatment->MES Observation Observe for Tonic Hindlimb Extension MES->Observation Scoring Score as Protected or Not Protected Observation->Scoring Analysis Calculate ED50 Scoring->Analysis

Caption: Workflow for the Maximal Electroshock (MES) seizure model.

Detailed Protocol:

  • Animals and Housing:

    • Species: Male Swiss Webster mice (20-25 g).

    • Housing: Group-housed (up to 5 per cage) under a 12-hour light/dark cycle with ad libitum access to food and water.

    • Acclimation: Allow a minimum of 3 days for acclimatization.

  • Compound Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.9% saline with 0.5% methylcellulose).

    • Administer the compound via an appropriate route, typically intraperitoneal (i.p.) injection, at various dose levels.

  • MES Induction and Observation:

    • At the predicted time of peak effect (e.g., 30-60 minutes post-dose), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes. A drop of saline should be applied to the eyes before electrode placement to ensure good electrical contact.

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension.

    • An animal is considered "protected" if it does not exhibit tonic hindlimb extension.

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Data Interpretation:

ParameterExpected Outcome for Efficacious Compound
Protection (%) A dose-dependent increase in the percentage of animals protected from tonic hindlimb extension.
ED50 Value A lower ED50 value indicates higher potency.

Part 3: Acute Mountain Sickness (AMS) Model

Scientific Rationale: Acute mountain sickness is a condition that can occur in unacclimatized individuals who ascend rapidly to high altitudes.[11] The underlying cause is hypoxia, which leads to a series of physiological responses, including hyperventilation and respiratory alkalosis.[4] Carbonic anhydrase inhibitors, such as acetazolamide, are effective in preventing and treating AMS.[3][5] They work by inhibiting renal carbonic anhydrase, which promotes the excretion of bicarbonate, leading to metabolic acidosis. This acidosis counteracts the respiratory alkalosis and stimulates breathing, thereby improving oxygenation and aiding acclimatization.[4]

Recommended Animal Model: Hypobaric Hypoxia in Rats

Exposing rats to a simulated high-altitude environment in a hypobaric chamber is a well-established method for inducing the physiological changes associated with AMS.[12] This model allows for the controlled study of the effects of prophylactic treatments.

Experimental Workflow:

G cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Hypobaric Hypoxia Exposure cluster_2 Phase 3: Assessment Acclimation Animal Acclimation (5-7 days) Grouping Randomization into Groups (Vehicle, Test Compound) Acclimation->Grouping Dosing Prophylactic Dosing (e.g., 24h & 1h prior) Grouping->Dosing Exposure Place rats in Hypobaric Chamber Dosing->Exposure Decompression Simulate Ascent to High Altitude (e.g., 6000m over 30 min) Exposure->Decompression Maintenance Maintain at Altitude (e.g., for 6-24 hours) Decompression->Maintenance BloodGas Arterial Blood Gas Analysis (PaO2, PaCO2, pH, HCO3-) Maintenance->BloodGas Tissue Assess Brain/Lung Water Content (Wet/Dry Weight) BloodGas->Tissue

Sources

Troubleshooting & Optimization

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and stability of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Solubility Issues

Researchers often encounter difficulties in dissolving this compound, which can impact experimental reproducibility and outcomes. This section addresses these common solubility challenges with scientifically grounded solutions.

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Visible precipitate or cloudiness in the buffer after adding the compound.

  • Inconsistent results in cell-based assays or other aqueous experimental systems.

  • Low recovery rates during sample preparation for analytical methods.

Root Cause Analysis: The benzoxazole and sulfonamide moieties contribute to the compound's overall lipophilicity and potential for strong crystal lattice energy, making it sparingly soluble in aqueous solutions. The sulfonamide group can exhibit acidic properties, but its pKa may not be sufficiently low to ensure full deprotonation and solubility at neutral pH.[1]

Solutions & Protocols:

  • pH Adjustment:

    • Rationale: Modifying the pH of the buffer can ionize the sulfonamide group, increasing its interaction with water molecules and enhancing solubility.

    • Protocol:

      • Prepare a concentrated stock solution of the compound in an organic solvent like DMSO.

      • Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

      • Add a small aliquot of the DMSO stock solution to each buffer, ensuring the final DMSO concentration is minimal (typically <0.5%) to avoid solvent effects.

      • Visually inspect for precipitation and quantify the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Co-solvent Systems:

    • Rationale: The addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby improving the solubility of hydrophobic compounds.

    • Protocol:

      • Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol, or DMF).

      • Prepare your aqueous buffer and add the co-solvent to a final concentration of 1-10%.

      • Spike the co-solvent/buffer mixture with the compound stock solution to the desired final concentration.

      • Vortex and visually inspect for solubility. It is crucial to run a vehicle control with the same co-solvent concentration in your experiments.

Issue 2: Precipitation of the Compound from Organic Stock Solutions

Symptoms:

  • Formation of crystals or precipitate in a concentrated organic stock solution upon storage, especially at low temperatures.

  • Difficulty in re-dissolving the precipitate.

Root Cause Analysis: While soluble in organic solvents, high concentrations can exceed the saturation point, especially with temperature fluctuations. The methylthio group can also participate in intermolecular interactions that favor crystallization.

Solutions & Protocols:

  • Solvent Selection:

    • Rationale: Different organic solvents have varying capacities to dissolve specific compounds. Empirical testing is often necessary to find the optimal solvent.

    • Protocol:

      • Test the solubility of the compound in a range of common laboratory solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile).

      • Prepare saturated solutions at room temperature and determine the concentration.

      • Store the solutions at 4°C and -20°C to assess stability against precipitation.

SolventTypical Solubility RangeStorage Notes
DMSOHighMay freeze at 4°C, gentle warming may be required.
DMFHighUse with caution due to toxicity.
EthanolModerateLess toxic alternative to DMSO/DMF.
MethanolModerateSimilar to ethanol.
AcetonitrileLowerMay be suitable for analytical dilutions.
  • Gentle Warming and Sonication:

    • Rationale: Providing energy in the form of heat or sound waves can help to break the crystal lattice and re-dissolve the compound.

    • Protocol:

      • If precipitation is observed, warm the stock solution in a water bath at 37°C for 5-10 minutes.

      • Alternatively, place the vial in a sonicator bath for 2-5 minutes.

      • Visually inspect to ensure complete re-dissolution before use. Caution: Avoid excessive heat, which could lead to degradation.

II. Troubleshooting Guide: Stability Issues

The stability of this compound can be compromised by factors such as pH, temperature, and light exposure, leading to the formation of degradation products and inaccurate experimental results.

Issue 1: Degradation in Acidic or Basic Conditions

Symptoms:

  • Appearance of new peaks in HPLC chromatograms over time.

  • Loss of biological activity in assays.

  • Color change in the solution.

Root Cause Analysis: The benzoxazole ring is susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening and loss of the compound's structural integrity. The sulfonamide bond can also be cleaved under harsh conditions.[1][2]

Solutions & Protocols:

  • pH Stability Study:

    • Rationale: To determine the optimal pH range for stability and to understand the degradation kinetics.

    • Protocol:

      • Prepare solutions of the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9, 11).

      • Incubate the solutions at a controlled temperature (e.g., 37°C).

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze by a stability-indicating method like HPLC to quantify the parent compound and detect any degradation products.

  • Proper Storage of Solutions:

    • Rationale: To minimize degradation during storage.

    • Protocol:

      • Based on stability data, store stock solutions and experimental samples in a buffer at a pH where the compound is most stable (typically near neutral pH).

      • Store solutions at low temperatures (-20°C or -80°C) to slow down degradation processes.

      • Prepare fresh working solutions from frozen stocks for each experiment.

Issue 2: Photodegradation

Symptoms:

  • Degradation is observed in samples exposed to light, but not in those kept in the dark.

  • A gradual loss of potency or concentration over time when handled under normal laboratory lighting.

Root Cause Analysis: Aromatic and heterocyclic ring systems, such as the benzoxazole core, can absorb UV and visible light, leading to photochemical reactions and degradation.

Solutions & Protocols:

  • Light Protection:

    • Rationale: To prevent light-induced degradation.

    • Protocol:

      • Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.

      • Minimize exposure to ambient light during experimental procedures.

      • If possible, work under yellow light or with lights that have a UV filter.

Issue 3: Oxidative Instability

Symptoms:

  • Degradation in the presence of oxidizing agents or when exposed to air for extended periods.

  • Formation of sulfoxide or sulfone derivatives of the methylthio group.

Root Cause Analysis: The methylthio group is susceptible to oxidation, which can alter the compound's properties and biological activity.

Solutions & Protocols:

  • Use of Antioxidants:

    • Rationale: To scavenge reactive oxygen species and prevent oxidation.

    • Protocol:

      • Consider the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your formulations, if compatible with your experimental system.

      • Perform compatibility studies to ensure the antioxidant does not interfere with your assay.

  • Inert Atmosphere:

    • Rationale: To minimize contact with atmospheric oxygen.

    • Protocol:

      • For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to use for making a stock solution? A1: Dimethyl sulfoxide (DMSO) is generally a good starting point for creating a high-concentration stock solution due to its strong solubilizing power for a wide range of organic compounds. However, always check for the final concentration of DMSO in your assay, as it can have biological effects.

Q2: How can I confirm if my compound is degrading? A2: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. This will allow you to quantify the parent compound and detect the appearance of new peaks corresponding to degradation products over time.

Q3: My compound seems to be degrading in my cell culture media. What can I do? A3: Cell culture media is a complex aqueous environment, and degradation can occur due to pH, enzymatic activity, or reaction with media components. To address this, you can:

  • Perform a stability study of the compound in the specific cell culture medium you are using.

  • Add the compound to the cells immediately after preparing the working solution.

  • Consider a dosing regimen that involves refreshing the media with the compound at regular intervals if it is found to be unstable over the course of the experiment.

Q4: Are there any known degradation pathways for similar sulfonamide compounds? A4: Yes, sulfonamides can undergo degradation through various pathways, including cleavage of the sulfonamide bond, modification of the heterocyclic ring, and reactions at the amino group.[1][2] Biodegradation in environmental systems has also been studied and can involve hydroxylation and cleavage of the S-N bond.[2]

IV. Visualizing Experimental Workflows

Solubility Troubleshooting Workflow

start Start: Solubility Issue check_aqueous Aqueous Buffer? start->check_aqueous check_organic Organic Stock? check_aqueous->check_organic No ph_adjust Adjust pH check_aqueous->ph_adjust Yes solvent_select Select Alternative Solvent check_organic->solvent_select Yes co_solvent Use Co-solvent ph_adjust->co_solvent Still Issues end_soluble Soluble ph_adjust->end_soluble co_solvent->end_soluble end_insoluble Still Insoluble (Re-evaluate Concentration) co_solvent->end_insoluble Still Issues warm_sonicate Warm/Sonicate solvent_select->warm_sonicate warm_sonicate->end_soluble warm_sonicate->end_insoluble Still Issues start Start: Suspected Degradation hplc_initial Run Initial HPLC-MS start->hplc_initial stress_conditions Incubate under Stress Conditions (pH, Light, Temp) hplc_initial->stress_conditions hplc_timed Run HPLC-MS at Time Points stress_conditions->hplc_timed analyze Analyze Data: - Parent Peak Area - New Peaks hplc_timed->analyze stable Stable analyze->stable No Change unstable Unstable analyze->unstable Change Detected mitigate Implement Mitigation Strategy: - Optimize Storage - Protect from Light unstable->mitigate

Caption: A workflow for investigating compound stability.

V. References

  • Chen, H., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 643, 149-159. [Link]

  • Dai, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1369915. [Link]

Sources

Technical Support Center: Optimizing 2-(methylthio)-1,3-benzoxazole-5-sulfonamide Concentration in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(methylthio)-1,3-benzoxazole-5-sulfonamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the effective use and optimization of this compound in various experimental assays. Our focus is on ensuring scientific integrity, providing actionable troubleshooting advice, and explaining the rationale behind key protocol steps.

Based on its chemical structure, a benzoxazole core linked to a sulfonamide group, this compound is predicted to function as an enzyme inhibitor, most likely targeting carbonic anhydrases (CAs). The sulfonamide moiety is a classic pharmacophore known to bind to the zinc ion within the active site of carbonic anhydrases, enzymes crucial in processes like pH regulation and CO₂ transport.[1][2][3] This guide is therefore structured around its application as a carbonic anhydrase inhibitor.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The primary mechanism of action is the inhibition of carbonic anhydrase (CA) enzymes.[2][4][5] Sulfonamides are competitive inhibitors that mimic p-aminobenzoic acid (PABA) and bind to the enzyme's active site, preventing the conversion of CO₂ to bicarbonate and protons.[1][3][6] This inhibition forms the basis for its use in assays measuring CA activity.

Q2: What solvent should I use to prepare a stock solution?

A2: this compound, like many small molecule inhibitors, is often sparingly soluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). Prepare a stock solution in the range of 10-50 mM in 100% DMSO.

Q3: How should I store the compound and its stock solutions?

A3:

  • Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture, to ensure long-term stability.[7][8]

  • DMSO Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[9] Store these aliquots at -20°C or -80°C. While short-term storage at 4°C is possible, frozen storage is recommended for periods longer than one week.[10][11]

Q4: What is a good starting concentration for my initial experiments?

A4: If the inhibitory potency (IC₅₀ or Kᵢ) is unknown, a good starting point for a screening assay is a final concentration of 1-10 µM. For a more detailed analysis, a dose-response experiment covering a wide concentration range (e.g., from 1 nM to 100 µM) is necessary to determine the half-maximal inhibitory concentration (IC₅₀).[12]

Section 2: Assay Optimization & Key Protocols

Optimizing the inhibitor concentration is critical for generating reliable and reproducible data. The primary goal is to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[12][13]

Protocol 1: Determination of IC₅₀ using a Carbonic Anhydrase Activity Assay

This protocol is based on a standard colorimetric assay that measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate.

Materials:

  • Purified carbonic anhydrase (e.g., human CA II)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Substrate (p-NPA) stock: 20 mM in acetonitrile.[14]

  • Inhibitor: this compound stock solution in DMSO

  • 96-well clear, flat-bottom microplate[15]

  • Microplate reader capable of measuring absorbance at 405 nm[16]

Experimental Workflow:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Inhibitor Stock (DMSO) Serial Create Serial Dilutions of Inhibitor Stock->Serial AddInhibitor Add Inhibitor Dilutions & Controls to Plate Serial->AddInhibitor Enzyme Prepare Enzyme Solution AddEnzyme Add Enzyme & Incubate Enzyme->AddEnzyme Substrate Prepare Substrate Solution AddSubstrate Initiate Reaction: Add Substrate Substrate->AddSubstrate AddInhibitor->AddEnzyme AddEnzyme->AddSubstrate ReadPlate Read Absorbance at 405 nm AddSubstrate->ReadPlate Plot Plot % Inhibition vs. [Inhibitor] ReadPlate->Plot Fit Fit Sigmoidal Curve Plot->Fit Calc Determine IC50 Fit->Calc

Caption: Workflow for IC₅₀ Determination.

Step-by-Step Method:

  • Prepare Serial Dilutions: Create a 10-point, 3-fold serial dilution of your inhibitor stock solution in DMSO. Then, dilute these further into the Assay Buffer. Ensure the final DMSO concentration in all wells remains constant and low (ideally ≤1%).[17][18]

  • Set Up Assay Plate:

    • Test Wells: Add 10 µL of each inhibitor dilution.

    • Positive Control (100% Activity): Add 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

    • Negative Control (0% Activity/Background): Add 10 µL of Assay Buffer with DMSO and no enzyme.

  • Add Enzyme: Add 80 µL of the CA enzyme solution (at a pre-determined optimal concentration) to the test and positive control wells. Add 80 µL of Assay Buffer to the negative control wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the p-NPA substrate solution to all wells to start the reaction. The final volume should be 100 µL.

  • Measure Absorbance: Immediately begin reading the absorbance at 405 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor - V_background) / (V_positive - V_background)) * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.[13][16]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during assay optimization.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_problem cluster_cause cluster_solution Start Problem Observed NoInhibition No Inhibition or Very High IC50 Start->NoInhibition HighBackground High Background Signal Start->HighBackground PoorReproducibility Poor Reproducibility Start->PoorReproducibility Cause_Insoluble Cause: Compound Precipitation NoInhibition->Cause_Insoluble Cause_Inactive Cause: Inactive Compound/Enzyme NoInhibition->Cause_Inactive Cause_DMSO Cause: High DMSO Concentration NoInhibition->Cause_DMSO HighBackground->Cause_DMSO Cause_Contam Cause: Substrate Degradation HighBackground->Cause_Contam PoorReproducibility->Cause_Inactive Cause_Pipette Cause: Pipetting Error or Temp Fluctuation PoorReproducibility->Cause_Pipette Sol_Solubility Solution: Check Solubility, Reduce Final Concentration, Use Co-solvent Cause_Insoluble->Sol_Solubility Sol_Fresh Solution: Use Fresh Aliquots, Verify Enzyme Activity Cause_Inactive->Sol_Fresh Sol_DMSO Solution: Maintain DMSO <1%, Run DMSO Control Cause_DMSO->Sol_DMSO Sol_Substrate Solution: Prepare Substrate Fresh Daily Cause_Contam->Sol_Substrate Sol_Technique Solution: Calibrate Pipettes, Ensure Thermal Equilibration Cause_Pipette->Sol_Technique

Caption: Decision Tree for Common Assay Issues.

Detailed Q&A Troubleshooting

Q: My compound shows no inhibition, even at high concentrations. What could be the issue?

A:

  • Compound Integrity: The compound may have degraded. Ensure it was stored correctly. Try a fresh aliquot from a stock stored at -80°C.

  • Compound Solubility: The inhibitor may be precipitating in the aqueous assay buffer. Visually inspect the wells for precipitation. You can also test solubility by preparing the highest concentration in buffer and checking for clarity. If it precipitates, you may need to lower the top concentration used in your assay.

  • Enzyme Activity: Confirm your enzyme is active using a known, potent CA inhibitor like acetazolamide as a positive control. If acetazolamide also fails to inhibit, the problem lies with the enzyme or other assay components.

  • DMSO Effects: High concentrations of DMSO can denature enzymes or interfere with the reaction.[17][19] Ensure the final DMSO concentration is consistent across all wells and is kept below 1%. Run a "DMSO only" control (no inhibitor) to quantify its effect on enzyme activity.[18]

Q: I'm observing high background signal in my "no enzyme" control wells.

A: This indicates non-enzymatic hydrolysis of the substrate (p-NPA).

  • Substrate Degradation: The p-NPA substrate can hydrolyze spontaneously, especially if the buffer pH is high or if the stock has been stored for a long time. Prepare the substrate solution fresh for each experiment.

  • Buffer Contamination: Ensure the assay buffer is free of any contaminants that could catalyze the reaction. Use high-purity water and reagents.

Q: My results are not reproducible between plates or experiments.

A: Poor reproducibility often stems from technical variability.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated inhibitor stocks, can lead to large errors. Ensure pipettes are calibrated and use proper pipetting technique.[15]

  • Temperature Control: Enzyme kinetics are highly sensitive to temperature.[20][21] Allow all reagents and plates to equilibrate to the assay temperature before starting the reaction.

  • Inconsistent Incubation Times: Use a multichannel pipette or automated dispenser to add reagents consistently and minimize timing differences across the plate.

  • Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate reagents and alter results. Consider avoiding the outer wells or filling them with buffer to create a humidity barrier.

Data Summary Table

ParameterRecommended Value/ConditionRationale
Solvent 100% DMSOMaximizes solubility for stock solutions.
Stock Concentration 10-50 mMHigh concentration allows for minimal DMSO in the final assay.
Storage Solid: -20°C; DMSO Aliquots: -80°CPrevents degradation from moisture, light, and freeze-thaw cycles.[9][11]
Final DMSO % in Assay ≤ 1%Minimizes solvent-induced enzyme inhibition or denaturation.[17][18]
Starting Test Conc. 1-10 µMA common range to screen for initial activity.
IC₅₀ Dose Range Logarithmic scale (e.g., 1 nM to 100 µM)Necessary to capture the full sigmoidal curve for accurate IC₅₀ calculation.[13]
Positive Control AcetazolamideA well-characterized, potent CA inhibitor to validate assay performance.
Plate Type Clear, flat-bottom 96-well plateStandard for colorimetric assays.[15]

References

  • The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. RSC Publishing.
  • IC50 Determin
  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH.
  • Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity?.
  • The effect of DMSO on several enzyme systems. PubMed.
  • Inactivation Kinetics of Mushroom Tyrosinase in the Dimethyl Sulfoxide Solution. CORE.
  • Technical Support Center: Enhancing the Selectivity of Carbonic Anhydrase III Inhibitors. Benchchem.
  • Enzyme Inhibitor Terms and Calcul
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • IC50. Wikipedia.
  • Carbonic Anhydrase Activity Assay. Protocols.io.
  • Stability of sulphonamide drugs in me
  • Carbonic Anhydrase Activity Assay. Protocols.io.
  • TROUBLESHOOTING GUIDE FOR ENZYM
  • Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e | AccessPharmacy.
  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • How to Prepare NPA for Carbonic Anhydrase Activity Measurement?.
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed.
  • Annex 9 Guide to good storage practices for pharmaceuticals. FDA.
  • Drug quality and storage. MSF Medical Guidelines.
  • New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and in vitro evaluation along with in silico study.
  • Novel benzoyl thioureido benzene sulfonamides as highly potent and selective inhibitors of carbonic anhydrase IX: optimization and bioactive studies. MedChemComm (RSC Publishing).
  • Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjug
  • What is the mechanism of Phthalylsulfathiazole?.
  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube.

Sources

Technical Support Center: Preventing Precipitation of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(methylthio)-1,3-benzoxazole-5-sulfonamide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of this compound in experimental media.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental properties of this compound and the common reasons for its precipitation.

Q1: What are the expected physicochemical properties of this compound?

While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structural components: a benzoxazole core, a methylthio group, and a sulfonamide group.

  • Structure: The molecule consists of a rigid, fused heterocyclic ring system (benzoxazole), which contributes to its hydrophobicity.

  • Solubility: Like many heterocyclic compounds, it is expected to have low intrinsic solubility in aqueous solutions such as cell culture media and buffers.[1] It is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2]

  • Acidity/Basicity: The key functional group is the sulfonamide (-SO₂NH₂). Sulfonamide moieties are weakly acidic.[3] This property is critical for solubility manipulation, as deprotonation of the sulfonamide nitrogen at a pH above its pKa will form a more soluble anionic salt.[3]

A summary of expected properties is presented below.

PropertyExpected CharacteristicImplication for Experiments
Aqueous Solubility LowHigh risk of precipitation in buffers and media. Requires an organic co-solvent for stock solution.
Organic Solubility High in DMSO, EthanolDMSO is the recommended solvent for primary stock solutions.
Key Functional Group Sulfonamide (-SO₂NH₂)Weakly acidic.[3] Solubility can be significantly increased by raising the pH of the aqueous medium.
Appearance Likely a powder or crystalline solidRequires careful dissolution to ensure it is fully solubilized in the stock solution.
Q2: I added the DMSO stock of my compound to my cell culture media, and it immediately became cloudy. What is happening?

This phenomenon is commonly known as "crashing out" or solvent shock. It occurs for several reasons:

  • Exceeding Aqueous Solubility: The compound is highly soluble in your concentrated DMSO stock but has very low solubility in the aqueous environment of the culture media.[2] When you dilute the stock, the DMSO disperses, and the local concentration of the compound in the aqueous phase momentarily exceeds its solubility limit, causing it to precipitate.[1]

  • Improper Dilution Technique: Rapidly adding a small volume of concentrated DMSO stock into a large volume of media can create localized areas of supersaturation, leading to immediate precipitation.[1]

  • Media Temperature: Adding the compound stock to cold media (e.g., straight from the refrigerator) can decrease its solubility and promote precipitation.[1]

Q3: The media looked clear initially, but I see crystals or a fine precipitate after incubating it for a few hours/overnight. What causes this delayed precipitation?

Delayed precipitation is often caused by changes in the media conditions during incubation:

  • pH Shift: Cellular metabolism typically causes a gradual decrease in the pH of the culture media due to the production of lactic acid. For a weakly acidic compound like a sulfonamide, a drop in pH will shift the equilibrium from the more soluble ionized (salt) form to the less soluble neutral form, causing it to precipitate over time.[1]

  • Temperature Changes: While media is pre-warmed, temperature fluctuations can still occur. More importantly, the prolonged 37°C incubation can affect the stability of the supersaturated solution.

  • Interaction with Media Components: Salts, proteins, and other components in serum-containing media can interact with the compound, potentially forming less soluble complexes over time.[4]

  • Evaporation: Increased media concentration due to evaporation from culture plates can also lead to the compound exceeding its solubility limit.[5]

Q4: Is it acceptable to filter the media to remove the precipitate?

No, it is strongly advised not to filter the media to remove the precipitate.[1] The precipitate is your active compound. Filtering it will remove an unknown amount of the compound from your experiment, making your final concentration inaccurate and rendering the experimental results unreliable. The correct approach is to prevent precipitation from occurring in the first place.

Section 2: Proactive Protocols for Preventing Precipitation

The most effective way to deal with precipitation is to prevent it. This starts with the correct preparation and handling of your stock solutions.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a high but manageable concentration (e.g., 10-50 mM). A higher stock concentration minimizes the final volume of DMSO added to your media.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Sterilization: Sterile filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter) into a sterile, light-protected storage tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C, protected from light and moisture.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, Warm, Sonicate) add_dmso->dissolve inspect 4. Visually Inspect for Particles dissolve->inspect inspect->dissolve Particles Present filter 5. Sterile Filter (0.22 µm PTFE) inspect->filter Clear aliquot 6. Aliquot & Store at -20°C/-80°C filter->aliquot

Caption: Workflow for preparing a stable DMSO stock solution.

Section 3: Troubleshooting Guide: A Step-by-Step Approach

If you encounter precipitation, use this guide to diagnose and solve the issue.

Troubleshooting Decision Tree

G cluster_diagnosis Diagnosis cluster_immediate_solutions Solutions for Immediate Precipitation cluster_delayed_solutions Solutions for Delayed Precipitation precip Precipitation Observed timing When did it occur? precip->timing immediate Immediately upon dilution timing->immediate Immediately delayed After incubation timing->delayed Delayed check_conc 1. Check Final Concentration Is it too high? immediate->check_conc check_dilution 2. Review Dilution Method immediate->check_dilution warm_media 3. Pre-warm Media to 37°C immediate->warm_media check_ph 1. Monitor Media pH Is it dropping over time? delayed->check_ph check_serum 2. Check Serum Interaction delayed->check_serum reduce_conc -> Lower the working concentration check_conc->reduce_conc intermediate_dil -> Use a two-step (intermediate) dilution check_dilution->intermediate_dil adjust_ph -> Use buffered media (HEPES) -> Consider slight pH increase (to 7.4-7.8) check_ph->adjust_ph reduce_serum -> Test with lower serum % or serum-free media check_serum->reduce_serum

Caption: Decision tree for troubleshooting precipitation issues.

Q&A for Active Troubleshooting
Q: My final concentration is high and precipitating. What is the first thing I should do?

A: The simplest solution is to lower the final working concentration. Every compound has a maximum solubility limit in a given medium.[6] Perform a dose-response curve to determine if a lower, soluble concentration can still achieve the desired biological effect.

Q: How do I perform a proper two-step dilution to avoid solvent shock?

A: A two-step or serial dilution is highly effective. Instead of adding the concentrated stock directly to the final volume of media, you dilute it first in a smaller volume.

Protocol 2: Two-Step Dilution into Culture Media

  • Pre-warm Media: Ensure your final culture media is pre-warmed to 37°C.[1]

  • Prepare Intermediate Dilution: In a sterile tube, create an intermediate dilution of your compound. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of pre-warmed media to create a 200 µM intermediate solution. Pipette up and down gently but thoroughly to mix. This small volume allows the DMSO to disperse more effectively.

  • Prepare Final Dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed media. For instance, add 50 µL of the 200 µM intermediate solution to 950 µL of media to achieve a final concentration of 10 µM.

  • Final Mix & Inspection: Gently swirl or pipette to mix the final solution. Visually inspect for any signs of precipitation before adding it to your cells.

Q: Can I adjust the pH of my media to keep the compound in solution?

A: Yes, this can be a very effective strategy for sulfonamides.[3] Since the sulfonamide group is weakly acidic, increasing the pH will increase the proportion of the more soluble deprotonated form.

Caution: Altering media pH can affect cell health and function. Proceed with caution and include appropriate controls.

  • Recommendation: Most cell culture media are buffered around pH 7.2-7.4. You can try to modestly increase the pH to a range of 7.6-7.8.

  • Method: Use a sterile, dilute solution of sodium hydroxide (NaOH) to slowly adjust the pH of your media, monitoring with a calibrated pH meter. Prepare this custom-pH media first, then add the compound using the two-step dilution method.

  • Alternative: Use media supplemented with a stronger buffer like HEPES, which can help resist the metabolic acidification of the culture and maintain a more stable pH.[1]

Section 4: Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques can be explored.

  • Use of Excipients: Co-solvents or solubilizing agents can be used. For research applications, cyclodextrins are a common choice.[6] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.

  • Salt Form: If different salt forms of the compound are available, they may exhibit different solubility profiles.[6]

These advanced approaches require significant validation to ensure the excipient does not interfere with the experimental model.

References

  • ResearchGate Discussion. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?[Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • ResearchGate Discussion. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]

Sources

Technical Support Center: Investigating Off-Target Effects of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the off-target effects of novel compounds, specifically using 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide as a case study. Given that the primary target of this compound is not well-characterized, this guide provides a systematic approach, from initial hypothesis generation to the validation of potential off-target interactions.

Section 1: Initial Assessment and Hypothesis Generation

Q1: I have synthesized or acquired this compound, but its primary biological target is unknown. Where should I begin my investigation?

A1: When approaching a novel compound with a limited biological profile, a logical starting point is to analyze its chemical structure for known pharmacophores that might suggest a target class. This compound contains two key moieties: a sulfonamide and a benzoxazole ring.

  • Sulfonamide Moiety (-SO₂NH₂): This group is a well-known pharmacophore. Historically, it is associated with antibacterial activity through the inhibition of dihydropteroate synthase in the folate synthesis pathway.[1] However, in eukaryotes, the sulfonamide group is a classic zinc-binding group and is frequently found in inhibitors of metalloenzymes, most notably carbonic anhydrases . It is also present in various other drug classes, including diuretics, and anticonvulsants.[1][2]

  • Benzoxazole Moiety: The benzoxazole scaffold is present in a wide range of biologically active compounds. Derivatives have been reported to exhibit diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Some benzoxazole-containing compounds are known to target kinases and bacterial DNA topoisomerases.[5]

Based on this structural analysis, initial hypotheses for the primary and potential off-targets of this compound could include carbonic anhydrases and protein kinases. Therefore, a pragmatic first step would be to screen the compound against a panel of human carbonic anhydrase isoforms and a broad panel of kinases.

Section 2: Broad-Spectrum Off-Target Screening

Q2: What are the recommended high-throughput screening strategies to broadly identify potential on- and off-targets of my compound?

A2: A tiered approach to screening is often the most efficient. Start with broad, cost-effective panels and then move to more focused and in-depth analyses. Several reputable contract research organizations (CROs) offer comprehensive in vitro safety and off-target screening services.

  • In Vitro Safety Pharmacology Panels: These panels are designed to assess interactions with a wide range of targets known to be associated with adverse drug reactions.[6] These typically include GPCRs, ion channels, transporters, and various enzymes.[6] This type of screen provides an early indication of potential safety liabilities.

  • Broad Kinase Panels: Given the benzoxazole moiety, screening against a large panel of kinases is highly recommended. These screens typically measure the percent inhibition of kinase activity at one or two fixed concentrations of the compound. Hits can then be followed up with IC50 determination.

  • Computational (In Silico) Profiling: In silico methods can predict potential off-targets based on the chemical similarity of your compound to ligands with known targets.[7] While predictive, these methods can be a cost-effective way to prioritize experimental screening efforts.

Table 1: Comparison of Broad-Spectrum Off-Target Screening Platforms

Platform TypePrincipleAdvantagesDisadvantages
Safety Screening Panels Radioligand binding or functional assays against a panel of diverse targets.Broad coverage of targets implicated in adverse drug reactions. Standardized and high-throughput.May not identify novel or unexpected targets. Results are often at a single high concentration.
Broad Kinase Panels In vitro kinase activity assays (e.g., radiometric, fluorescence-based).Comprehensive coverage of the human kinome. Provides quantitative inhibition data (IC50).Does not confirm direct binding or cellular engagement. Recombinant enzymes may not reflect native protein complexes.
In Silico Profiling Ligand-based or structure-based computational modeling.Rapid and inexpensive. Can generate hypotheses for further testing.Predictive in nature and requires experimental validation. Accuracy depends on the quality of the underlying databases.

Section 3: Experimental Workflows for Target Identification and Validation

This section provides detailed methodologies for identifying and validating direct protein targets of your compound in a cellular context. The following workflow diagram illustrates a comprehensive strategy.

Off_Target_Investigation_Workflow cluster_validation Cell-Based Target Validation Start Novel Compound (this compound) Hypothesis Hypothesis Generation (Structural Analysis) Start->Hypothesis Broad_Screen Broad Off-Target Screening (e.g., Kinase/Safety Panels) Hypothesis->Broad_Screen Hit_List List of Potential Hits Broad_Screen->Hit_List Prioritization Hit Prioritization & Triage Hit_List->Prioritization CETSA Cellular Thermal Shift Assay (CETSA) - Target Engagement - Prioritization->CETSA Affinity_Proteomics Affinity Proteomics (e.g., Chemical Probe Pulldown) - Direct Binding Partners - Prioritization->Affinity_Proteomics Kinobeads Kinobeads Profiling - Kinase Targets - Prioritization->Kinobeads Validation_Results Validated On- and Off-Targets CETSA->Validation_Results Affinity_Proteomics->Validation_Results Kinobeads->Validation_Results Downstream_Signaling Downstream Pathway Analysis (e.g., Western Blot, Phospho-proteomics) Validation_Results->Downstream_Signaling Phenotypic_Assays Cellular Phenotypic Assays (e.g., Viability, Apoptosis) Validation_Results->Phenotypic_Assays Final_Conclusion Characterized Target Profile Downstream_Signaling->Final_Conclusion Phenotypic_Assays->Final_Conclusion

Caption: A comprehensive workflow for off-target investigation.

Q3: How can I confirm that my compound engages with a suspected target inside a living cell?

A3: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in a physiological context.[8] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[9]

Objective: To determine if this compound binds to and stabilizes a target protein in intact cells.

Materials:

  • Cell line expressing the target protein of interest.

  • This compound.

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer with inhibitors).

  • Thermal cycler or heating blocks.

  • Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader).

Methodology:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of the compound or vehicle control. Incubate under normal cell culture conditions for a specified time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures for a fixed duration (e.g., 3-8 minutes).[10] A typical temperature gradient would be from 37°C to 65°C.

    • Immediately cool the samples to room temperature.[10]

  • Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble target protein in each sample using a suitable detection method, such as Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or signal (for ELISA) for each temperature point.

    • Plot the percentage of soluble protein remaining relative to the unheated control (37°C) against the temperature.

    • A positive result is indicated by a rightward shift in the melting curve for the compound-treated samples compared to the vehicle-treated samples. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

CETSA_Workflow Start Treat cells with compound or vehicle Heat Heat cell aliquots across a temperature gradient Start->Heat Lyse Lyse cells and separate soluble/insoluble fractions Heat->Lyse Quantify Quantify soluble target protein (e.g., Western Blot) Lyse->Quantify Analyze Plot melting curves and compare compound vs. vehicle Quantify->Analyze Result Shift in melting curve indicates target engagement Analyze->Result

Caption: A streamlined workflow for a CETSA experiment.

ProblemPossible Cause(s)Suggested Solution(s)
No clear melting curve (protein is always soluble or always aggregated) The temperature range is incorrect for your protein of interest.Perform a wider temperature gradient to find the melting temperature (Tm) of your protein.
No shift observed with a known binder Compound concentration is too low, or incubation time is too short. The protein's post-translational modifications affect binding or stability.[11]Increase compound concentration. Optimize incubation time. Verify that the compound is cell-permeable. Investigate if cellular processes (e.g., phosphorylation) alter the protein's thermal stability.[11]
High variability between replicates Inconsistent heating/cooling, cell lysis, or sample handling.Ensure uniform and rapid heating/cooling using a thermal cycler. Standardize lysis procedures. Use a master mix for cell suspensions and reagents.
Q4: How can I identify the direct binding partners of my compound across the entire proteome?

A4: Affinity-based proteomics is a powerful, unbiased approach to identify direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[12] This typically involves creating a "chemical probe" by immobilizing your compound on a solid support (e.g., beads) and using it to "pull down" interacting proteins.

Objective: To identify proteins that directly bind to this compound.

Materials:

  • Immobilized compound on beads (e.g., NHS-activated sepharose beads).

  • Control beads (beads with a linker but no compound, or beads with an inactive structural analog).

  • Cell lysate.

  • Wash buffers with varying stringency (e.g., different salt and detergent concentrations).

  • Elution buffer (e.g., SDS-PAGE sample buffer, or competitive elution with the free compound).

  • Mass spectrometry equipment and expertise.

Methodology:

  • Lysate Preparation:

    • Prepare a native cell lysate under conditions that preserve protein-protein interactions.

  • Affinity Purification:

    • Incubate the cell lysate with the compound-immobilized beads and control beads.

    • For competitive experiments, pre-incubate the lysate with an excess of free compound before adding the beads. This will show which proteins are specifically competed off the beads.

  • Washing:

    • Wash the beads extensively with a series of buffers to remove non-specific binders. It is crucial to optimize the stringency of the wash buffers.

  • Elution:

    • Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE. Excise the entire lane or specific bands for in-gel digestion with trypsin.

    • Alternatively, perform an on-bead digestion.[13]

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins. True binding partners should be significantly enriched on the compound-immobilized beads compared to the control beads and should be competed off by the free compound.

ProblemPossible Cause(s)Suggested Solution(s)
High background of non-specific proteins Insufficient washing. Hydrophobic interactions with the beads or linker.Increase the number of washes and the stringency of the wash buffers (e.g., higher salt, mild detergents). Include a pre-clearing step by incubating the lysate with control beads first.
No specific hits identified The compound-protein interaction is too weak to survive the washes. The immobilization of the compound has disrupted its binding to the target.Use less stringent wash conditions. Try different linker chemistries or attachment points for immobilization. Perform cross-linking to stabilize the interaction.
Known target is not identified The target protein is in low abundance in the cell lysate.Use a cell line that overexpresses the target or enrich for the cellular compartment where the target resides.
Many hits are known "frequent flyers" (e.g., heat shock proteins, cytoskeletal proteins) These are common non-specific binders in affinity purification experiments.Use a database of common contaminants to filter your hit list. Rely on competition experiments to distinguish specific from non-specific binders.
Q5: My compound is predicted to be a kinase inhibitor. How can I profile its selectivity across the kinome in a cellular context?

A5: The Kinobeads technology is a specialized form of affinity proteomics designed for profiling kinase inhibitors.[6][14] It utilizes beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome.[14][15] By pre-incubating a cell lysate with your compound, you can perform a competition experiment to see which kinases are displaced from the beads, thus revealing your compound's targets.

Objective: To determine the kinase selectivity profile of this compound in a competitive binding assay.

Materials:

  • Kinobeads (commercially available or prepared in-house).[13]

  • Cell lysate.

  • Your compound at a range of concentrations.

  • Vehicle control (DMSO).

  • Mass spectrometry equipment.

Methodology:

  • Lysate Incubation:

    • Aliquot the cell lysate and incubate with a serial dilution of your compound (e.g., from 1 nM to 30 µM) or vehicle control for a set time (e.g., 45 minutes at 4°C).[15]

  • Kinobeads Pulldown:

    • Add Kinobeads to each lysate-compound mixture and incubate to allow the unbound kinases to bind to the beads.[15]

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured kinases, typically by boiling in SDS-PAGE sample buffer.

  • MS Analysis and Data Interpretation:

    • Digest the eluted proteins and analyze by LC-MS/MS.

    • Quantify the abundance of each identified kinase at each compound concentration relative to the vehicle control.

    • Plot the relative abundance of each kinase against the compound concentration to generate dose-response curves and calculate the apparent dissociation constants (Kd) or IC50 values for each interaction.

ProblemPossible Cause(s)Suggested Solution(s)
Low kinome coverage The cell line used expresses a limited number of kinases. Insufficient protein input.Combine lysates from multiple cell lines to increase kinome diversity.[15] Ensure sufficient total protein is used for the pulldown (typically 1-5 mg).[10][13]
Poor dose-response curves The compound is not a competitive inhibitor for the ATP-binding site. The compound has low potency.Kinobeads are most effective for ATP-competitive inhibitors.[14] If your compound is allosteric, this method may not be suitable. Extend the concentration range tested.
High data variability Inconsistent sample processing or MS analysis.Automate liquid handling where possible. Use a robust quantitative proteomics workflow (e.g., label-free quantification or isotopic labeling).

Section 4: Hit Validation and Data Interpretation

Q6: I have a list of potential off-targets from my screening experiments. How do I prioritize and validate these hits?

A6: Validating hits from a primary screen is crucial to eliminate false positives and focus on biologically relevant interactions. A multi-pronged, orthogonal approach is recommended.

  • Confirm Direct Binding: Use a secondary, label-free binding assay such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified proteins to confirm a direct interaction and determine binding affinity and kinetics.

  • Cellular Target Engagement: As discussed, CETSA is the ideal method to confirm that the compound engages the target in a cellular environment.

  • Functional Cellular Assays: Investigate the functional consequences of target engagement. For example, if a potential off-target is a kinase, use Western blotting to see if your compound inhibits the phosphorylation of a known downstream substrate of that kinase in a dose-dependent manner.

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the putative off-target. If the cellular phenotype observed with your compound is diminished or absent in the knockdown/knockout cells, it strongly suggests that the effect is mediated through that off-target.

Q7: My results from different screening platforms (e.g., a biochemical assay and a cellular assay) are inconsistent. What are the likely reasons?

A7: Discrepancies between different assay formats are common and can provide valuable insights.

  • Cell Permeability: A compound may be potent in a biochemical assay with a purified enzyme but show no activity in a cellular assay if it cannot cross the cell membrane to reach its target.

  • Competition with Endogenous Ligands: In a cellular environment, your compound must compete with high concentrations of endogenous ligands (e.g., ATP for kinases, which is present at millimolar concentrations in cells). This can lead to a significant drop in apparent potency compared to a biochemical assay performed at low ATP concentrations.

  • Protein Conformation and Complexes: Recombinant proteins used in biochemical assays may not have the same post-translational modifications or be part of the same protein complexes as their native counterparts in cells, which can affect compound binding.

  • Compound Stability and Metabolism: The compound may be unstable or rapidly metabolized within the cell, reducing its effective concentration at the target.

  • Assay-Specific Artifacts: The compound may interfere with the detection method of a particular assay (e.g., fluorescence quenching, luciferase inhibition), leading to false-positive or false-negative results.

A systematic investigation of these factors is necessary to understand the reasons for inconsistent results and to build a comprehensive picture of your compound's activity.

References

  • Rudolf, A. F., et al. (2021). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology, 16(10), 1935-1945. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 17, 2026, from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved January 17, 2026, from [Link]

  • Ruprecht, B., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 14(3), 739-750. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 17, 2026, from [Link]

  • Poulter, N. S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2325381. [Link]

  • Lin, V. S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2849-2860. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 17, 2026, from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved January 17, 2026, from [Link]

  • CRISPR Medicine News. (2026, January 16). CMN Weekly (16 January 2026). Retrieved January 17, 2026, from [Link]

  • eLife. (2026, January 14). Nonlinear transcriptional responses to gradual modulation of transcription factor dosage. Retrieved January 17, 2026, from [Link]

  • Karolinska Institutet. (n.d.). CETSA. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Emerging Affinity-Based Techniques in Proteomics. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. Retrieved January 17, 2026, from [Link]

  • Cleveland Clinic. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved January 17, 2026, from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved January 17, 2026, from [Link]

  • Oreate AI. (2025, December 30). Understanding 'Inconsistent' Results in Drug Testing. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Marketed drugs containing benzoxazole. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved January 17, 2026, from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved January 17, 2026, from [Link]

  • PubMed. (2024, October 21). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved January 17, 2026, from [Link]

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved January 17, 2026, from [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved January 17, 2026, from [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved January 17, 2026, from [Link]

  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved January 17, 2026, from [Link]

  • Cambridge Healthtech Institute. (n.d.). Target Identification and Validation. Retrieved January 17, 2026, from [Link]

  • Takara Bio. (n.d.). Reduced off-target effects with CRISPR/Cas9 gesicles. Retrieved January 17, 2026, from [Link]

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Retrieved January 17, 2026, from [Link]

  • Assay Guidance Manual. (2025, September 25). William G. Kaelin, Jr.: Preclinical Cancer Target Validation: How to Avoid Being Wrong. Retrieved January 17, 2026, from [Link]

  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. Retrieved January 17, 2026, from [Link]

  • YouTube. (2013, September 19). Eurofins Panlabs Safety Screening Webinar. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Market-available drugs with a benzoxazole moiety. Retrieved January 17, 2026, from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Functional Panel. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved January 17, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Extensive Hit Finding Solutions for High-Quality Hits. Retrieved January 17, 2026, from [Link]

  • YouTube. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting inconsistent results with 2-(methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(methylthio)-1,3-benzoxazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you achieve consistent and reliable results in your experiments by addressing common challenges and explaining the underlying scientific principles.

Introduction to this compound

This compound is a heterocyclic compound belonging to the benzoxazole class. While its specific biological activities are still under investigation, related benzoxazole derivatives have shown a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The sulfonamide group and the methylthio substituent are key functional groups that can influence the compound's solubility, cell permeability, and interaction with biological targets. Inconsistent results with this compound can often be traced back to issues with its handling, solubility, or the specifics of the assay design.

Part 1: Troubleshooting Guide - Inconsistent Experimental Results

This section addresses common problems encountered when working with this compound, providing step-by-step solutions and the rationale behind them.

Issue 1: High Variability in Cell-Based Assay Results

Question: I am observing significant well-to-well and experiment-to-experiment variability in my cell viability/cytotoxicity assays. What could be the cause?

Answer: High variability is a frequent issue with compounds that have limited aqueous solubility. This compound's structure suggests it may be prone to precipitation in aqueous media, leading to inconsistent concentrations and, therefore, variable biological effects.

Troubleshooting Workflow:

A Start: High Variability Observed B Step 1: Verify Compound Solubility & Stability in Media A->B C Visual Inspection: Check for Precipitate B->C D Action: Prepare Fresh Stock & Dilutions C->D Precipitate Observed E Step 2: Optimize Solvent Concentration C->E No Precipitate D->E F Is final DMSO/solvent concentration >0.5%? E->F G Action: Reduce Solvent Concentration F->G Yes H Step 3: Evaluate Cell Health & Seeding Density F->H No G->H I Are cells healthy and evenly distributed? H->I J Action: Optimize Cell Culture Conditions I->J No K End: Consistent Results I->K Yes J->K

Caption: Troubleshooting workflow for high variability in cell-based assays.

Detailed Steps & Explanations:

  • Verify Compound Solubility and Stability:

    • Protocol: Prepare your highest working concentration of this compound in your cell culture medium. Incubate for the duration of your experiment at 37°C. Visually inspect for any precipitate or cloudiness under a microscope.

    • Rationale: The compound may be precipitating out of solution over time, especially at higher concentrations and in the presence of serum proteins. This leads to a lower effective concentration of the compound in some wells compared to others.

  • Optimize Solvent Concentration:

    • Protocol: If you are using a solvent like DMSO to dissolve the compound, ensure the final concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%). Run a solvent control to confirm that the solvent itself is not affecting cell viability.

    • Rationale: High concentrations of organic solvents can be cytotoxic and can also affect the solubility of the compound in aqueous media.

  • Ensure Consistent Cell Seeding and Health:

    • Protocol: Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Visually inspect cells before adding the compound to ensure they are healthy and evenly distributed.

    • Rationale: Variations in cell number or health across a plate can lead to significant differences in the measured response to the compound.

Issue 2: Lack of Expected Biological Activity

Question: I am not observing any effect of this compound in my assay, even at high concentrations. What should I check?

Answer: A lack of activity can be due to several factors, including compound degradation, insufficient concentration at the target site, or an inappropriate assay system.

Troubleshooting Workflow:

A Start: No Biological Activity Observed B Step 1: Confirm Compound Integrity A->B C Action: Check Purity & Storage Conditions B->C D Step 2: Re-evaluate Dosing & Solubility C->D E Is the compound fully dissolved? D->E F Action: Try Sonication or Gentle Warming E->F No G Step 3: Consider Cell Permeability E->G Yes F->G H Is the target intracellular? G->H I Action: Use Permeabilizing Agents (if appropriate) H->I Yes J Step 4: Verify Assay Validity H->J No I->J K Does the positive control work? J->K L Action: Troubleshoot the Assay Protocol K->L No M End: Activity Observed or Issue Identified K->M Yes L->M

Caption: Troubleshooting workflow for lack of biological activity.

Detailed Steps & Explanations:

  • Confirm Compound Integrity:

    • Protocol: Ensure the compound has been stored correctly (e.g., protected from light, at the recommended temperature). If possible, verify the purity and identity of the compound using analytical methods like LC-MS or NMR.

    • Rationale: The compound may have degraded during storage or handling, leading to a loss of activity.

  • Re-evaluate Dosing and Solubility:

    • Protocol: As mentioned in the previous section, ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into your assay buffer or media. Gentle warming or sonication may aid in dissolution.

    • Rationale: If the compound is not fully in solution, the actual concentration exposed to the biological system will be lower than intended.

  • Consider Cell Permeability:

    • Protocol: If your target is intracellular, consider whether this compound can efficiently cross the cell membrane. This can be predicted based on its physicochemical properties (e.g., Lipinski's rule of five).

    • Rationale: The compound may not be reaching its intracellular target in sufficient concentrations to elicit a biological response.

  • Verify Assay Validity:

    • Protocol: Always include a positive control in your experiments that is known to produce a response in your assay system.

    • Rationale: If the positive control is not working, the issue may lie with the assay itself (e.g., reagent degradation, incorrect protocol) rather than the test compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: Based on its chemical structure, dimethyl sulfoxide (DMSO) is likely the most suitable solvent for creating a concentrated stock solution. For aqueous buffers, it is crucial to determine the compound's solubility limit and to ensure the final DMSO concentration is kept to a minimum (ideally below 0.5%) to avoid solvent-induced artifacts.

Q2: How should I store the compound and its solutions?

A2: As a general guideline for benzoxazole derivatives, the solid compound should be stored in a cool, dry, and dark place. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: Are there any known off-target effects of this class of compounds?

A3: While specific off-target effects for this compound are not well-documented, the benzoxazole scaffold can interact with various biological targets. It is advisable to perform counter-screening or consult literature on related compounds to assess potential off-target activities relevant to your experimental system.

Q4: Can I use this compound in in vivo studies?

A4: The suitability for in vivo use depends on its pharmacokinetic and toxicological properties, which may not be established. Preliminary studies to assess its solubility in vehicle formulations, stability, and preliminary toxicity are necessary before embarking on extensive in vivo experiments.

Part 3: Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh out the required amount of this compound.

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate at room temperature until the compound is completely dissolved.

    • Store in small aliquots at -20°C or -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the stock solution.

    • Perform serial dilutions in your assay buffer or cell culture medium to achieve the desired final concentrations.

    • Ensure that the final solvent concentration remains constant across all treatments, including the vehicle control.

    • Use the working solutions immediately after preparation.

Protocol 2: General Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Recommended Solvent Concentrations for Cell-Based Assays

Cell TypeRecommended Max. DMSO ConcentrationNotes
Most immortalized cell lines0.5%Higher concentrations may induce stress or toxicity.
Primary cells0.1%More sensitive to solvent effects.
Stem cells0.1%High sensitivity to differentiation-inducing stimuli.

References

Please note that due to the limited public information on this specific compound, the references provided are for related compounds and general laboratory practices.

  • General Principles of Assay Development: Sittampalam, G. S., et al. (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Properties of Benzoxazoles: Kamal, A., et al. (2015). Therapeutic potential of benzoxazoles. European Journal of Medicinal Chemistry, 97, 69-94. [A representative review of the chemical class, specific URL to this article may require subscription, a general search on the journal website is recommended.]
  • DMSO in Cell Culture: Caputo, F., et al. (2022). Dimethyl Sulfoxide: A Review of Its Applications in Medicine. International Journal of Molecular Sciences, 23(19), 11031.

Technical Support Center: Synthesis of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the complexities of this synthesis and significantly improve your experimental outcomes.

Reaction Overview & Mechanism

The synthesis of this compound typically proceeds via a two-step route starting from 4-amino-3-hydroxybenzenesulfonamide. The core of this process is the formation of the benzoxazole ring system and the subsequent introduction of the methylthio group.

Step 1: Cyclization to form the Benzoxazole-2-thiol Core The initial and most critical step is the condensation of 4-amino-3-hydroxybenzenesulfonamide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH). This reaction forms the heterocyclic core, 5-sulfonamido-1,3-benzoxazole-2-thiol.

Step 2: S-Methylation The thiol intermediate is then alkylated using a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to yield the final product, this compound.

Plausible Reaction Mechanism

Reaction_Mechanism SM 4-Amino-3-hydroxy- benzenesulfonamide INT1 Potassium O-aminophenyl dithiocarbonate (Intermediate) SM->INT1 Nucleophilic attack of amino group on CS2 CS2 CS2 / KOH INT2 5-Sulfonamido- 1,3-benzoxazole-2-thiol INT1:e->INT2:w Intramolecular cyclization & dehydration PROD 2-(Methylthio)-1,3-benzoxazole- 5-sulfonamide INT2:e->PROD:w S-Methylation MeI Methyl Iodide (CH3I) Troubleshooting_Workflow start Low Final Yield check_step1 Check Step 1 Yield/Purity Is the thiol intermediate yield low or impure? start->check_step1 step1_yes Focus on Cyclization | - Verify starting material purity - Optimize base stoichiometry - Control temperature/time - Ensure vigorous stirring check_step1:f1->step1_yes Yes check_step2 Check Step 2 Yield/Purity Is the methylation step inefficient? check_step1:f1->check_step2 No end Improved Yield step1_yes->end step2_yes Focus on Methylation | - Run under inert (N2/Ar) atmosphere - Use anhydrous solvent (e.g., MeOH) - Use fresh methylating agent - Moderate temperature (e.g., 50°C) check_step2:f1->step2_yes Yes purification Review Purification Is the product lost during workup/purification? check_step2:f1->purification No step2_yes->end purification_yes Optimize Purification | - Use flash chromatography - Select appropriate solvent system - Consider recrystallization purification:f1->purification_yes Yes purification:f1->end No purification_yes->end

Technical Support Center: Investigating the Degradation Pathways of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. Understanding the degradation pathways of this molecule is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the validity of analytical methods. This document provides in-depth, field-proven insights into potential degradation mechanisms, troubleshooting common experimental issues, and detailed protocols for conducting comprehensive stability studies.

Section 1: Understanding the Chemical Stability Profile

The structure of this compound presents three primary functional groups susceptible to degradation: the methylthio group , the benzoxazole ring , and the sulfonamide moiety . A successful stability study requires a targeted approach that challenges each of these potential liabilities.

The molecule's intrinsic stability is best understood by examining these key areas, which are prone to specific types of degradation under forced conditions such as hydrolysis, oxidation, and photolysis.[1]

Predicted Primary Degradation Pathways

Forced degradation studies intentionally break down a molecule to provide critical information about its stability and degradation products.[2] Based on its structure, this compound is predicted to degrade via three main pathways:

  • Oxidation of the Methylthio Group: The electron-rich sulfur atom in the methylthio group is highly susceptible to oxidation.[3] This process typically occurs in two stages, first forming the corresponding sulfoxide (+16 Da) and, under more stringent conditions, the sulfone (+32 Da).[4] This is often the most common and rapid degradation pathway, sometimes even occurring during synthetic workups if oxidizing agents are not properly quenched.[3]

  • Hydrolysis of the Benzoxazole Ring: Heterocyclic systems like benzoxazoles can be susceptible to ring cleavage under hydrolytic conditions, particularly at non-neutral pH.[5] This pathway involves nucleophilic attack on the C2 carbon of the oxazole ring, leading to the formation of a ring-opened N-(2-hydroxyphenyl) derivative.

  • Photodegradation of the Sulfonamide Moiety: Sulfonamides as a class of compounds are known to be sensitive to light, which can induce photochemical degradation.[6][7] The specific degradation products can be complex, but often involve cleavage of the sulfur-carbon or sulfur-nitrogen bonds.

G parent This compound sulfoxide Sulfoxide Degradant (+16 Da) parent->sulfoxide Mild Oxidation (e.g., H₂O₂) hydrolysis_prod Ring-Opened Hydrolysis Product (N-(2-hydroxyphenyl) derivative) parent->hydrolysis_prod Acid/Base Hydrolysis photo_prod Photodegradation Products (e.g., Sulfanilic Acid Derivatives) parent->photo_prod Photolysis (UV/Vis Light) sulfone Sulfone Degradant (+32 Da) sulfoxide->sulfone Strong Oxidation

Caption: Predicted primary degradation pathways.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise during the experimental investigation of this compound degradation.

Q1: I'm just starting my investigation. How should I design my forced degradation study?

A1: A successful forced degradation study should be systematic and comprehensive, designed to generate a target degradation of 5-20%.[2] According to ICH guidelines, you must stress the drug substance under a variety of conditions to understand all likely degradation pathways.[8] Your initial study should include hydrolytic, oxidative, photolytic, and thermal stress conditions. It is critical to run a control sample (unstressed) in parallel for accurate comparison.

Q2: My chromatogram shows two new, more polar peaks after a reaction workup, even before starting formal degradation studies. What could they be?

A2: This is a classic sign of on-process oxidation of the methylthio group. The sulfur atom is easily oxidized to a sulfoxide and subsequently to a sulfone.[4] These oxidized species are significantly more polar than the parent compound and will thus have shorter retention times in reversed-phase HPLC.

  • Expert Insight: This is a common issue when residual oxidants (e.g., peroxides, hypervalent iodine reagents) are present during aqueous workup. To prevent this, always include a quenching step with a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) before extraction.[3] Sodium sulfite is often preferred as it does not risk disproportionation to elemental sulfur under acidic conditions.[3]

Q3: The compound seems to disappear rapidly when dissolved in acidic or basic solutions. Is this expected?

A3: Yes, this is highly likely due to the hydrolytic instability of the benzoxazole ring system.[5] The mechanism often involves pH-dependent ring cleavage.[5] This degradation pathway results in the formation of an amide derivative of 2-aminophenol, which will have entirely different chromatographic and spectroscopic properties from the parent compound. To confirm this, analyze your stressed samples by LC-MS to look for a mass increase of 18 Da, corresponding to the addition of a water molecule.

Q4: What is the most suitable analytical technique for developing a stability-indicating method for this compound?

A4: A stability-indicating method must be able to resolve the parent drug from all potential degradation products, process impurities, and excipients.[9] For this molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with photodiode array (PDA) detection is the method of choice.

  • Causality: A C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer) will provide the necessary resolving power. The PDA detector is crucial for assessing peak purity and identifying the presence of co-eluting degradants. For definitive identification of unknown peaks, hyphenation to a mass spectrometer (LC-MS) is essential.[10]

Q5: My compound is off-white, but it turns yellow and shows degradation after being left on the benchtop for a few days. Why?

A5: This suggests potential photolytic instability. Many sulfonamides undergo degradation upon exposure to light.[7] The yellowing is a common indicator of photodegradation product formation. According to ICH guideline Q1B, a formal photostability study is required.[8] This involves exposing the solid drug substance and a solution of the drug to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) for a specified duration. Always handle the compound and its solutions in amber vials or under low-light conditions to minimize this degradation pathway during routine analysis.

Section 3: Experimental Protocols and Workflows

The following protocols provide a validated starting point for your investigations. They are designed to be self-validating by including necessary controls and checks.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stressing this compound to generate its primary degradation products.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This will serve as your starting material for all solution-state stress tests.

2. Application of Stress Conditions:

  • Use the parameters in the table below. For each condition, prepare a sample vial and a corresponding control vial (containing the stock solution but without the stressor, kept at room temperature or refrigerated).

  • The goal is to achieve 5-20% degradation; you may need to adjust the time or temperature.[11]

Table 1: Recommended Forced Degradation Conditions

Stress Condition Reagent/Method Typical Conditions Potential Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl Heat at 60 °C for 2-8 hours Benzoxazole Ring Opening
Base Hydrolysis 0.1 M NaOH Heat at 60 °C for 30-60 minutes Benzoxazole Ring Opening
Oxidation 3% H₂O₂ Room temperature for 1-4 hours Methylthio Oxidation (Sulfoxide/Sulfone)
Thermal (Solid) Dry Heat Oven 80 °C for 24-48 hours General Thermal Decomposition
Thermal (Solution) Reflux in Water Heat at 80 °C for 24 hours Hydrolysis/Decomposition

| Photolysis (Solution) | ICH-compliant chamber | Expose to UV/Vis light as per ICH Q1B | Photodegradation of Sulfonamide |

3. Sample Processing:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).

Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent compound from its more polar sulfoxide/sulfone and hydrolysis degradants.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: PDA Detector, 254 nm (or λmax of the parent compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_process 3. Post-Stress Processing cluster_analysis 4. Analysis & Interpretation prep_stock Prepare 1 mg/mL Stock Solution apply_stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep_stock->apply_stress control Prepare Unstressed Control Sample prep_stock->control neutralize Neutralize & Dilute to Target Concentration apply_stress->neutralize control->neutralize hplc Analyze via Stability-Indicating HPLC-PDA Method neutralize->hplc lcms Identify Unknowns with LC-MS hplc->lcms If unknowns present interpret Calculate % Degradation & Assess Peak Purity hplc->interpret

Caption: Workflow for forced degradation studies.

Section 4: Data Interpretation

A successful study culminates in the correct interpretation of the analytical data. The primary goal is to identify and, if necessary, quantify the degradation products.

Q6: I have several new peaks in my chromatograms from the stressed samples. How do I know what they are?

A6: The identity of degradation products is elucidated by combining chromatographic data with mass spectrometry.

  • Retention Time: Compare the retention times. Degradants are often more polar than the parent compound and will elute earlier in reversed-phase HPLC.

  • Mass Spectrometry (LC-MS): This is the most powerful tool for identification.[10] By determining the mass-to-charge ratio (m/z) of the degradant peaks, you can infer the structural change.

  • PDA Analysis: Use the PDA detector to extract the UV spectrum of each peak. If the spectrum of a degradant is significantly different from the parent, it suggests a modification to the core chromophore (e.g., via ring opening).

Table 2: Summary of Potential Primary Degradation Products

Degradant Expected Mass Change (Da) Likely Formation Condition(s) Expected Chromatographic Behavior (RP-HPLC)
Sulfoxide +16 Oxidative (H₂O₂) Elutes earlier than parent
Sulfone +32 Strong Oxidative Elutes earlier than sulfoxide
Ring-Opened Product +18 Acidic / Basic Hydrolysis Elutes significantly earlier than parent

| Photodegradants | Variable | Photolytic (UV/Vis Light) | Variable, often multiple polar products |

By systematically applying these stress conditions and using a validated, stability-indicating analytical method, researchers can build a comprehensive degradation profile for this compound, ensuring product quality and regulatory compliance.

References

  • Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed.
  • Studies on the Displacement of Methylthio Groups by Glutathione. PubMed.
  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Available at: [Link]

  • Technical Support Center: Preventing Oxidation of the Methylthio Group During Workup. Benchchem.
  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Semantic Scholar. Available at: [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]

  • (PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate. Available at: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Unknown Source.
  • Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Unknown Source.
  • Oxidation of Methyl (Methylthio)methyl Sulfoxide. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • (PDF) Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. ResearchGate. Available at: [Link]

  • methyl group oxidation: Topics by Science.gov. Science.gov. Available at: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]

  • Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. ResearchGate. Available at: [Link]

  • Identification and determination of metabolites and degradation products of sulfonamide antibiotics. Scilit. Available at: [Link]

  • Studies on sulfonamide degradation products. ResearchGate. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • (PDF) Synthetic Strategies Towards Benzoxazole Ring Systems. ResearchGate. Available at: [Link]

  • Forced Degradation – A Review. Unknown Source.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available at: [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Request PDF. Available at: [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Unknown Source.
  • Trends in Analytical chemistry. CONICET. Available at: [Link]

  • Stability-Indicating UPLC Method Development, Validation, and Forced Degradation Studies of Sulfamethoxazole and Clindamycin in. Scholars Middle East Publishers. Available at: [Link]

  • Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. GSC Online Press. Available at: [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]za-press.ru/rrp2402019-026)

Sources

Technical Support Center: Strategies for Mitigating Cytotoxicity of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-(methylthio)-1,3-benzoxazole-5-sulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the management of cytotoxicity in normal (non-cancerous) cell lines during your experiments. Our goal is to help you achieve a better therapeutic window by maximizing the compound's efficacy on target (cancer) cells while minimizing its impact on healthy cells.

I. Understanding the Challenge: Cytotoxicity of Benzoxazole Sulfonamides

Benzoxazole derivatives are a class of heterocyclic compounds being widely investigated for their potential as anticancer agents.[1][2] Many of these derivatives have demonstrated moderate to strong cytotoxic effects against various cancer cell lines.[3][4][5] However, a critical aspect of preclinical development is ensuring the selective toxicity of a compound towards cancer cells, with minimal harm to normal cells. The compound this compound belongs to this class and, while its specific cytotoxic profile is not extensively documented, its structural motifs—the benzoxazole ring and the sulfonamide group—provide clues to its potential biological activities and toxicities.

Sulfonamide-containing drugs are known to sometimes cause adverse reactions, which are often linked to the metabolic activation of the sulfonamide group into reactive metabolites.[6][7] These reactive species can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[6][8] This can result in damage to cellular components and ultimately lead to cell death through apoptosis or necrosis.[7]

II. Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with this compound and similar compounds.

Q1: What is the likely mechanism of cytotoxicity of this compound in normal cells?

A1: While direct studies on this specific molecule are limited, the cytotoxicity of sulfonamide-containing compounds in normal cells is often attributed to the formation of reactive metabolites that induce oxidative stress.[6][7] The metabolic process can generate reactive oxygen species (ROS), leading to depletion of intracellular glutathione (GSH), lipid peroxidation, and protein damage, ultimately triggering cell death pathways.[9]

Q2: How can I determine if my normal cell line is particularly sensitive to this compound?

A2: To assess the sensitivity of your normal cell line, it is crucial to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). This should be done in parallel with your cancer cell line(s) to establish a selectivity index (SI). A higher SI indicates a more favorable therapeutic window.

Q3: Are there any co-treatment strategies that can help protect my normal cells from the cytotoxic effects of this compound?

A3: Given the likely role of oxidative stress in sulfonamide-induced cytotoxicity, co-treatment with antioxidants could be a viable strategy. N-acetylcysteine (NAC), a precursor to glutathione, is a commonly used antioxidant in cell culture experiments to mitigate ROS-induced damage. You may also consider other antioxidants like Vitamin E (alpha-tocopherol) or ascorbic acid. It is important to first establish a non-toxic concentration of the antioxidant on its own before combining it with your test compound.

Q4: My preliminary data shows significant cytotoxicity in normal cells. What are my options?

A4: If you are observing high cytotoxicity in normal cells, consider the following approaches:

  • Dose Optimization: Re-evaluate the concentration range of the compound. You may be using a concentration that is too high.

  • Investigate Mechanism: Conduct experiments to confirm if oxidative stress is the primary mechanism of toxicity.

  • Structural Modification: If you are in a drug development setting, medicinal chemists can explore structure-activity relationship (SAR) studies to modify the compound to reduce its toxicity while retaining its anti-cancer activity.[10]

III. Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during your experiments.

Problem Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density, uneven compound distribution, or fluctuations in incubation conditions.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding the compound and mix gently. Maintain stable temperature and CO2 levels in the incubator.
Unexpectedly high cytotoxicity in control (vehicle-treated) cells. The solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent is well-tolerated by your cell line (typically ≤ 0.5%). Run a vehicle-only control to assess solvent toxicity.
No significant difference in cytotoxicity between normal and cancer cell lines. The compound may have a non-selective mechanism of action at the tested concentrations.Expand the concentration range tested. Investigate different cancer and normal cell lines to identify a more sensitive cancer cell model or a more resistant normal cell model.
Co-treatment with an antioxidant is not reducing cytotoxicity. Oxidative stress may not be the primary mechanism of toxicity, or the chosen antioxidant/concentration is not effective.Explore other potential mechanisms of cell death (e.g., apoptosis, necrosis) using specific assays. Test a panel of antioxidants at various concentrations.

IV. Experimental Protocols

Here are detailed protocols for key experiments to assess and mitigate the cytotoxicity of this compound.

Protocol 1: Determining IC50 using the MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, which can be an indicator of cell viability.[11][12]

Materials:

  • 96-well cell culture plates

  • Your chosen normal and cancer cell lines

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Oxidative Stress by Measuring Intracellular ROS

This protocol uses a fluorescent probe, such as DCFDA, to measure the levels of intracellular ROS.

Materials:

  • 2',7'–dichlorofluorescin diacetate (DCFDA)

  • Your chosen cell line

  • This compound

  • Positive control (e.g., H2O2)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well black plate for plate reader or 6-well plate for flow cytometry).

  • Compound Treatment: Treat cells with the compound at the desired concentrations for a relevant time period.

  • DCFDA Staining: Wash the cells with PBS and then incubate with DCFDA solution in serum-free medium.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm) or analyze the cells by flow cytometry.

V. Visualizing the Concepts

Proposed Mechanism of Sulfonamide-Induced Cytotoxicity

G cluster_0 Cellular Environment Sulfonamide Sulfonamide Metabolism Metabolism Sulfonamide->Metabolism Reactive_Metabolites Reactive_Metabolites Metabolism->Reactive_Metabolites ROS Reactive Oxygen Species (ROS) Reactive_Metabolites->ROS GSH_Depletion GSH Depletion ROS->GSH_Depletion Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage GSH_Depletion->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Inhibits G cluster_1 Experimental Design Start Start Cell_Culture Culture Normal & Cancer Cell Lines Start->Cell_Culture Dose_Response Perform Dose-Response (e.g., MTT Assay) Cell_Culture->Dose_Response Calculate_IC50 Calculate IC50 & Selectivity Index Dose_Response->Calculate_IC50 High_Toxicity High Toxicity in Normal Cells? Calculate_IC50->High_Toxicity Investigate_ROS Investigate ROS Production High_Toxicity->Investigate_ROS Yes End End High_Toxicity->End No Co_treatment Co-treatment with Antioxidants Investigate_ROS->Co_treatment Analyze_Results Analyze Results Co_treatment->Analyze_Results Analyze_Results->End

Caption: Workflow for assessing and mitigating cytotoxicity.

VI. References

  • Elzagallaai, A. A., et al. (2020). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. Journal of Clinical Pharmacology, 60(3), 409-421. [Link]

  • Elzagallaai, A. A., et al. (2019). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. ResearchGate. [Link]

  • Feoktistova, M., et al. (2016). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Cold Spring Harbor Protocols. [Link]

  • Fadda, A. A., et al. (2016). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Al-Ostath, A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Al-Ostath, A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. [Link]

  • Zhao, S. (2021). Methods used in Cytotoxicity Assays in vitro. Journal of Biomedical and Pharmaceutical Sciences, 4(e329). [Link]

  • Zhang, Y., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices. Biomedical Reports, 3(5), 654-658. [Link]

  • Li, Y., et al. (2022). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. Frontiers in Environmental Science, 10, 833333. [Link]

  • Bend, J. R., et al. (2015). Potential Complementary Therapy for Adverse Drug Reactions to Sulfonamides: Chemoprotection Against Oxidative and Nitrosative. SciSpace. [Link]

  • Fina, B., et al. (2010). Oxidative stress as a mechanism underlying sulfasalazine-induced toxicity. Expert Opinion on Drug Safety, 9(2), 283-291. [Link]

Sources

Technical Support Center: Overcoming Bacterial Resistance to 2-(methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for researchers working with 2-(methylthio)-1,3-benzoxazole-5-sulfonamide. As a sulfonamide-based antibacterial agent, this compound holds promise, but like all antimicrobials, it faces the challenge of bacterial resistance. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to troubleshoot experiments, interpret your data with confidence, and strategize on how to overcome resistance.

The information herein is grounded in the well-established principles of sulfonamide action and resistance, providing a robust framework for your investigations.[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding resistance to this compound.

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA).[1][4] It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2][5] This enzyme is critical in the folic acid synthesis pathway, which is essential for the production of nucleotides and, consequently, DNA replication and bacterial growth.[3][6] By inhibiting DHPS, the compound effectively halts bacterial proliferation, exerting a bacteriostatic effect.[3]

Q2: My bacterial strain is showing high levels of resistance. What are the likely molecular mechanisms?

A2: Resistance to sulfonamides is well-characterized and typically falls into two main categories:

  • Target Modification: Spontaneous mutations in the bacterial folP gene, which encodes the DHPS enzyme, can alter the active site. These changes reduce the binding affinity of the sulfonamide inhibitor while still allowing the natural substrate, PABA, to bind, albeit sometimes with reduced efficiency.[2][7]

  • Acquisition of Insensitive Target Enzymes: This is the most common mechanism in clinical isolates. Bacteria can acquire foreign genes, known as sul genes (e.g., sul1, sul2, sul3), often via plasmids or integrons.[1][8][9] These genes encode for alternative DHPS enzymes that are inherently resistant to sulfonamides but still function to produce dihydropteroate, thus bypassing the inhibitory effect of your compound.[5][7]

Q3: Could efflux pumps be responsible for the observed resistance?

A3: Yes, while target modification is more specific, multidrug efflux pumps are a common, non-specific mechanism of resistance.[4][10] Efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, can actively transport a wide range of compounds, including sulfonamides, out of the cell.[11] This lowers the intracellular concentration of your compound, preventing it from reaching an effective level at its target, the DHPS enzyme.

Q4: How can I quickly determine if my resistant strain possesses a known sul gene?

A4: The most direct method is molecular detection. Multiplex PCR assays are widely available and can simultaneously screen for the presence of the most common sul genes (sul1, sul2, sul3).[12][13] This approach provides rapid results, often within a few hours, and can confirm the presence of a key resistance determinant.[14][15][16]

Part 2: Troubleshooting Experimental Inconsistencies

This section provides a problem-and-solution framework for common issues encountered during antimicrobial susceptibility testing (AST).

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Observation Potential Cause Recommended Action & Rationale
Inconsistent MIC values across replicate plates or experiments.Inoculum Density Variation: The final concentration of bacteria in each well is critical. Too high a density can overwhelm the antibiotic, leading to artificially high MICs. Too low a density can result in underestimation.Standardize Your Inoculum: Always prepare your bacterial suspension to a 0.5 McFarland standard. Use a spectrophotometer for accuracy or compare against a Wickerham card. This ensures a consistent starting bacterial load for every experiment.[17]
Media pH and Composition: The activity of sulfonamides can be influenced by the pH of the medium. Mueller-Hinton Broth (MHB) or Agar (MHA) should have a pH between 7.2 and 7.4.[17]Quality Control Your Media: Check the pH of each new batch of media after preparation. Use commercially prepared, quality-controlled media whenever possible to minimize batch-to-batch variability.
Compound Stability/Solubility: The benzoxazole compound may precipitate out of solution at high concentrations or degrade over time, especially if not stored correctly.Verify Compound Integrity: Prepare fresh stock solutions of your compound for each experiment. Visually inspect for any precipitation. If solubility is an issue, consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration is not inhibitory to the bacteria.
Issue 2: Unexpected Results in Synergy Testing (Checkerboard Assay)
Observation Potential Cause Recommended Action & Rationale
No synergistic effect observed with a known potentiator (e.g., trimethoprim).Dominant Resistance Mechanism: If the strain possesses a highly effective resistance mechanism, such as a sulfonamide-insensitive DHPS enzyme (sul gene), the addition of another folate pathway inhibitor may not be sufficient to restore susceptibility.Characterize the Resistance: Before synergy testing, perform molecular analysis (PCR for sul genes) to understand the underlying resistance. If an insensitive enzyme is present, synergy is less likely with compounds targeting the same pathway.
Antagonism observed (FIC index > 4.0).Pharmacodynamic Interactions: While rare for this combination, antagonism can occur if one agent induces a protective mechanism against the other.Perform Time-Kill Assays: A checkerboard assay is a static test. Time-kill assays can provide dynamic information on the interaction over time and confirm or refute an antagonistic effect.
Results are not reproducible.Complex Experimental Setup: Checkerboard assays have many pipetting steps, increasing the risk of error.Simplify and Automate: Use multichannel pipettes or automated liquid handlers to improve precision. Ensure thorough mixing of reagents in each well. Always include drug-free and organism-free controls.

Part 3: Key Experimental Protocols

Here are step-by-step guides for essential workflows to investigate and overcome resistance.

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol establishes the baseline susceptibility of your bacterial strain to the compound.

  • Preparation:

    • Prepare a 2X stock solution of this compound in cation-adjusted Mueller-Hinton Broth (MHB).

    • Prepare a bacterial inoculum in MHB, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.[18]

  • Plate Setup:

    • In a 96-well microtiter plate, add 100 µL of MHB to columns 2-12.

    • Add 200 µL of the 2X compound stock to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across to column 10. Discard the final 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to wells in columns 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Protocol 2: Checkerboard Assay for Synergy Analysis

This protocol assesses the interaction between your compound and a second agent (e.g., trimethoprim, a polymyxin).[19][20]

  • Preparation:

    • Prepare 4X stock solutions of your compound (Drug A) and the synergistic agent (Drug B).

    • Prepare a bacterial inoculum as described in the MIC protocol.

  • Plate Setup (8x8 Grid Example):

    • Along the x-axis (e.g., columns 2-9), create serial dilutions of Drug A.

    • Along the y-axis (e.g., rows B-H), create serial dilutions of Drug B.

    • The resulting grid will have wells containing various combinations of both drugs. Include a row and column with each drug alone, and a well with no drugs (growth control).

  • Inoculation:

    • Inoculate the plate with the standardized bacterial suspension.

  • Incubation and Reading:

    • Incubate as for a standard MIC. Read the MIC of each drug alone and in combination.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index:

    • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC A + FIC B

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1.0

      • Indifference: 1.0 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Part 4: Visualizing Mechanisms and Workflows

Diagrams provide a clear visual reference for complex biological and experimental processes.

Diagram 1: Sulfonamide Mechanism of Action and Resistance

G cluster_pathway Bacterial Folic Acid Pathway cluster_inhibition Mechanism of Inhibition cluster_resistance Mechanisms of Resistance PABA PABA DHPS DHPS Enzyme (encoded by folP) PABA->DHPS Sul_DHPS Sul DHPS Enzyme (from sul genes) PABA->Sul_DHPS DHF Dihydrofolic Acid DHPS->DHF Essential for DNA Synthesis Compound 2-(methylthio)-1,3- benzoxazole-5-sulfonamide Compound->DHPS Competitive Inhibition Mut_DHPS Mutated DHPS (folP mutation) Compound->Mut_DHPS Reduced Binding Compound->Sul_DHPS No Binding Efflux Efflux Pump Compound->Efflux Expelled from Cell Sul_DHPS->DHF Bypasses Inhibition

Caption: Overview of sulfonamide action and key bacterial resistance strategies.

Diagram 2: Troubleshooting Workflow for High MIC Values

G Start High or Inconsistent MIC Observed CheckInoculum Verify Inoculum Density (0.5 McFarland) Start->CheckInoculum CheckMedia Check Media Quality (pH 7.2-7.4, Source) CheckInoculum->CheckMedia CheckCompound Assess Compound (Solubility, Freshness) CheckMedia->CheckCompound RerunMIC Rerun MIC Assay with Strict Controls CheckCompound->RerunMIC Result MIC Still High? RerunMIC->Result Result->RerunMIC No, problem solved MolecularTest Proceed to Molecular Testing (PCR for sul genes) Result->MolecularTest Yes SynergyTest Investigate Synergy (Checkerboard Assay) Result->SynergyTest Yes

Caption: A logical decision tree for troubleshooting inconsistent MIC results.

References

  • Molecular Methods for Detection of Antimicrobial Resistance.Microbiology Spectrum.
  • Anti-Microbial Resistance (AMR) Detection.Genes2Me™.
  • Molecular diagnostics for genotypic detection of antibiotic resistance: current landscape and future directions.AMR Insights.
  • Molecular diagnostics for genotypic detection of antibiotic resistance: current landscape and future directions.Oxford Academic.
  • Technical Support Center: Troubleshooting Inconsistent Antimicrobial Susceptibility Testing.Benchchem.
  • Molecular diagnostics for genotypic detection of antibiotic resistance: current landscape and future directions.PMC - NIH.
  • How bacteria resist the oldest class of synthetic antibiotics.
  • Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro.PMC - NIH.
  • Disk Diffusion Susceptibility Test Troubleshooting Guide.
  • Similarities and differences in combined toxicity of sulfonamides and other antibiotics towards bacteria for environmental risk assessment.PubMed.
  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.PMC - NIH.
  • Sulfonamides Resistance Genes.Rupa Health.
  • Sulfonamide resistance: Mechanisms and trends.
  • Sulfonamide resistance: mechanisms and trends.PubMed.
  • Evaluating the Synergistic Potential of Sulfazecin with Other Antibiotics: A Compar
  • Antimicrobial Susceptibility Testing.
  • (PDF) Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • An overview of the antimicrobial resistance mechanisms of bacteria.PMC - NIH.
  • Sulfonamides and Sulfonamide Combin
  • The Mechanism of Bacterial Resistance and Potential Bacteriostatic Str
  • Combination Antibiotic Testing: When 2 Drugs are Better than 1 (or 2).American Society for Microbiology.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.WOAH.
  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing.tl;dr pharmacy.
  • This compound.Santa Cruz Biotechnology.
  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential.PMC - NIH.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Sulfonamido-2-arylbenzoxazole GroEL/ES inhibitors are potent antibacterials against methicillin-resistant Staphylococcus aureus (MRSA).PubMed Central.
  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects.YouTube.
  • Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds.PMC - NIH.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
  • Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)
  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy.PubMed Central.

Sources

Technical Support Center: Buffer Compatibility for 2-(methylthio)-1,3-benzoxazole-5-sulfonamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(methylthio)-1,3-benzoxazole-5-sulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address buffer compatibility challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind buffer selection to ensure the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding buffer selection for experiments involving this compound.

Q1: What are the primary stability concerns for this compound in aqueous buffers?

A1: The primary stability concerns for this molecule are the potential for hydrolysis of the benzoxazole ring and the reactivity of the sulfonamide and methylthio groups. The benzoxazole ring system can be susceptible to cleavage under both acidic and basic conditions.[1] The rate of hydrolysis is pH-dependent, with increased reactivity observed under acidic conditions.[2] While sulfonamides are generally stable, extreme pH values can lead to hydrolysis.[3][4] The methylthio group is relatively stable but can be susceptible to oxidation, especially in the presence of certain buffer components or contaminants.

Q2: I'm observing poor solubility of my compound in my aqueous assay buffer. What can I do?

A2: Poor aqueous solubility is a common issue with small molecule inhibitors.[5] Here are several strategies to address this:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions. However, it's crucial to keep the final concentration in your assay low (typically <0.5%) to prevent solvent-induced artifacts.[6]

  • pH Adjustment: The solubility of compounds with ionizable groups like sulfonamides can be pH-dependent.[5] Experimenting with the buffer pH within a range that maintains compound stability and biological activity may improve solubility.

  • Excipients: For in vitro assays, low concentrations of non-ionic surfactants such as Tween-20 or Pluronic F-68 can aid in maintaining solubility.[5] The use of cyclodextrins to encapsulate hydrophobic molecules can also be considered.[5]

Q3: Can my choice of buffer interfere with my assay results?

A3: Absolutely. Buffer components can interfere with assays in several ways:

  • Direct Reactivity: Some buffers can directly react with your compound or other assay components. For example, Tris buffer contains a primary amine that can potentially react with certain compounds.[7]

  • Chelation: Buffers like phosphate and citrate can chelate metal ions.[7][8] If your experiment involves a metalloenzyme, this can lead to inhibition of enzyme activity.[7]

  • Assay Readout Interference: Certain buffer components can absorb light or fluoresce at wavelengths used for assay readouts, leading to false positives or negatives.[9] It's essential to run buffer-only controls to account for this.

Q4: Are there any specific buffers you recommend for enzyme inhibition assays with this compound?

A4: The optimal buffer will always be enzyme- and assay-specific. However, some good starting points for maintaining pH and minimizing interference include:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Known for its high buffering capacity and stability across temperature changes.[8][10] It is generally considered non-coordinating and less likely to interfere with metalloenzymes.[7]

  • MOPS (3-(N-morpholino)propanesulfonic acid): Another "Good's buffer" that is often a suitable choice for enzyme assays.[8]

  • Phosphate-Buffered Saline (PBS): While phosphate can chelate divalent cations, PBS is a widely used and well-characterized buffer for many biological assays.[8] It's crucial to confirm its compatibility with your specific enzyme.

A summary of commonly used buffers and their properties can be found in the table below.

BufferpKa at 25°CUseful pH RangePotential Issues
HEPES 7.56.8 - 8.2Can form radicals under certain conditions.
PIPES 6.86.1 - 7.5Can form radicals.
MOPS 7.26.5 - 7.9Can interact with some metals.
Tris 8.17.5 - 9.0pH is temperature-dependent; can chelate metals and react with some compounds.[7][8]
Phosphate 7.26.2 - 8.2Can inhibit some enzymes and precipitate with divalent cations.[8]
Citrate 3.1, 4.8, 6.42.1 - 7.4Strong metal chelator.[11]
Acetate 4.83.8 - 5.8Can be inhibitory to some enzymes.[8]

This table summarizes general properties. Always validate the chosen buffer in your specific experimental system.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues related to buffer compatibility.

Issue 1: Inconsistent or Non-Reproducible Results

Possible Cause: Compound instability in the assay buffer.

Troubleshooting Steps:

  • pH Stability Profile:

    • Protocol: Prepare solutions of this compound in a range of buffers with varying pH values (e.g., pH 4, 7, and 9).[3]

    • Incubate these solutions under the same conditions as your assay (e.g., temperature and duration).

    • Analyze the concentration of the parent compound at different time points using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

    • Expected Outcome: This will help you identify the optimal pH range for compound stability.

  • Freeze-Thaw Stability:

    • Protocol: Aliquot your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[6]

    • Prepare fresh working dilutions for each experiment from a stable stock.[5]

    • Expected Outcome: Consistent results between experiments.

Issue 2: Lack of Expected Biological Activity

Possible Cause: The compound is precipitating out of the solution at the tested concentration.

Troubleshooting Steps:

  • Visual Solubility Assessment:

    • Protocol: Prepare the highest concentration of your compound in the assay buffer.

    • Incubate under assay conditions for 1-2 hours.

    • Visually inspect for any precipitate against a dark background.[6]

    • Centrifuge the tube and check for a pellet.[6]

    • Expected Outcome: A clear solution indicates good solubility at that concentration.

  • Solubility Enhancement:

    • Protocol: If precipitation is observed, consider the strategies outlined in FAQ Q2 , such as adjusting the pH or adding a low concentration of a non-ionic surfactant.

    • Expected Outcome: Improved solubility and restoration of biological activity.

Issue 3: Suspected Assay Interference

Possible Cause: A component of your buffer is interacting with the assay readout.

Troubleshooting Steps:

  • Buffer-Only Controls:

    • Protocol: Run your assay with all components except the compound of interest, and include a vehicle control (e.g., DMSO).

    • Expected Outcome: The signal from the buffer-only control should be at baseline. Any significant signal suggests interference.

  • Systematic Buffer Component Elimination:

    • Protocol: If you suspect a specific buffer component is causing interference, prepare a series of buffers where each component is systematically omitted.

    • Run your assay with these modified buffers to pinpoint the interfering agent.

    • Expected Outcome: Identification of the specific component causing interference, allowing you to substitute it.

Section 3: Experimental Workflow and Visualization

Workflow for Assessing Buffer Compatibility

The following diagram illustrates a systematic approach to selecting and validating a suitable buffer for your experiments.

Buffer_Compatibility_Workflow A Define Experimental Requirements (e.g., pH, temperature, enzyme type) B Initial Buffer Selection (Based on pKa and literature review) A->B C Compound Solubility Test B->C C->B If insoluble, reformulate or re-select D Compound Stability Test (pH Profile) C->D If soluble D->B If unstable, re-select buffer E Assay Interference Check (Buffer-only controls) D->E If stable E->B Interference detected, re-select buffer F Enzyme Activity Confirmation E->F No interference F->B Activity inhibited, re-select buffer G Final Buffer Validation F->G Activity confirmed

Caption: A stepwise workflow for selecting and validating a compatible buffer system.

Potential Interactions and Stability Considerations

The chemical structure of this compound presents several key areas for potential buffer interactions and instability. The following diagram highlights these considerations.

Compound_Stability cluster_molecule This compound Molecule Benzoxazole Benzoxazole Ring (Hydrolysis at acidic/basic pH) Sulfonamide Sulfonamide Group (Potential for hydrolysis at extreme pH) Methylthio Methylthio Group (Susceptible to oxidation) Point1->Benzoxazole Point2->Sulfonamide Point3->Methylthio

Sources

Validation & Comparative

Validating the Efficacy of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound, 2-(methylthio)-1,3-benzoxazole-5-sulfonamide. By leveraging established principles of medicinal chemistry and pharmacology, we will explore its potential mechanisms of action, outline rigorous experimental protocols for its evaluation, and benchmark its performance against relevant alternatives. Our approach is grounded in scientific integrity, ensuring that the described methodologies form a self-validating system for robust preclinical assessment.

Introduction: Deconstructing the Pharmacophore

The chemical architecture of this compound presents two key pharmacophoric moieties: a sulfonamide group and a benzoxazole ring . Understanding the established biological activities of these components is crucial for forming a rational hypothesis about the compound's potential therapeutic applications.

  • The Sulfonamide Moiety (-SO₂NH₂): This functional group is the cornerstone of a major class of antibacterial agents. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is critical for the biosynthesis of nucleotides and certain amino acids in bacteria, and its disruption leads to bacteriostasis. Mammalian cells are unaffected as they obtain folic acid from their diet.[1]

  • The Benzoxazole Ring: This heterocyclic scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities.[3][4] Derivatives of benzoxazole have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and 5-HT3 receptor antagonist properties.[3][5][6]

Given this structural composition, this compound is a compelling candidate for investigation as a novel antimicrobial agent, with potential for other therapeutic applications. This guide will primarily focus on validating its efficacy as an antibacterial, while also providing a framework for exploring its potential as an anticancer agent.

Hypothesized Mechanism of Action and Comparative Framework

Based on the presence of the sulfonamide group, our primary hypothesis is that this compound functions as an inhibitor of bacterial folate biosynthesis .

To establish a robust comparative framework, we will benchmark its performance against a well-characterized sulfonamide antibiotic, Sulfamethoxazole , and a broad-spectrum antibiotic with a different mechanism of action, Ciprofloxacin . For anticancer evaluation, a standard chemotherapeutic agent such as Doxorubicin will serve as a comparator.

The following diagram illustrates the hypothesized mechanism of action within the bacterial folate synthesis pathway.

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydrofolate Dihydrofolate (DHF) DHPS->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfonamides This compound Sulfamethoxazole Sulfonamides->DHPS

Caption: Hypothesized inhibition of Dihydropteroate Synthase (DHPS) by sulfonamides.

Experimental Validation Workflow

The following experimental workflow provides a systematic approach to validating the efficacy of this compound.

validation_workflow MIC_MBC Antimicrobial Susceptibility Testing (MIC/MBC) Enzyme_Assay DHPS Enzyme Inhibition Assay MIC_MBC->Enzyme_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (e.g., MTT, LDH) Enzyme_Assay->Cytotoxicity_Assay Folate_Rescue Folic Acid Rescue Assay Cytotoxicity_Assay->Folate_Rescue Biofilm_Inhibition Biofilm Inhibition/Disruption Assay Folate_Rescue->Biofilm_Inhibition Toxicity_Study Acute Toxicity Study in Animal Model (e.g., mouse) Biofilm_Inhibition->Toxicity_Study Efficacy_Study Infection Model Efficacy Study Toxicity_Study->Efficacy_Study

Caption: A phased experimental workflow for validating the test compound.

Phase 1: In Vitro Characterization

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the test compound against a panel of clinically relevant bacteria.

Protocol:

  • Bacterial Strains: Utilize a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Include both reference strains and clinical isolates.

  • Broth Microdilution Method (CLSI Guidelines):

    • Prepare a two-fold serial dilution of this compound, Sulfamethoxazole, and Ciprofloxacin in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • Following MIC determination, subculture 10 µL from each well showing no visible growth onto agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)
MIC (µg/mL) MBC (µg/mL)
This compound
Sulfamethoxazole
Ciprofloxacin

Objective: To directly assess the inhibitory activity of the test compound against the dihydropteroate synthase (DHPS) enzyme.

Protocol:

  • Enzyme and Substrates: Use purified recombinant DHPS enzyme, PABA, and dihydropteroate diphosphate.

  • Assay Principle: A colorimetric or fluorescent assay that measures the consumption of PABA or the production of dihydropteroate.

  • Procedure:

    • Incubate varying concentrations of this compound and Sulfamethoxazole with the DHPS enzyme.

    • Initiate the reaction by adding the substrates.

    • Measure the reaction rate over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation:

CompoundDHPS IC₅₀ (µM)
This compound
Sulfamethoxazole

Objective: To evaluate the toxicity of the test compound against mammalian cells, providing an initial assessment of its therapeutic index.

Protocol:

  • Cell Lines: Use a non-cancerous human cell line (e.g., HEK293) and a panel of human cancer cell lines (e.g., HeLa, MCF-7) for preliminary anticancer screening.

  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and Doxorubicin for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the CC₅₀ (for non-cancerous cells) or IC₅₀ (for cancer cells) value, representing the concentration that reduces cell viability by 50%.

Data Presentation:

CompoundHEK293 CC₅₀ (µM)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
This compound
Doxorubicin
Phase 2: Cellular Mechanism of Action

Objective: To confirm that the antibacterial activity of the test compound is due to the inhibition of the folate pathway.

Protocol:

  • Perform the MIC assay as described in 3.1.1.

  • In a parallel set of experiments, supplement the growth medium with exogenous folic acid.

  • If the compound's antibacterial activity is mediated through the folate pathway, the addition of folic acid should rescue bacterial growth, resulting in a significant increase in the MIC value.

Phase 3: Preliminary In Vivo Assessment

Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of the test compound in an animal model.

Protocol:

  • Animal Model: Use healthy mice (e.g., BALB/c).

  • Procedure: Administer single, escalating doses of this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor the animals for signs of toxicity and mortality over a period of 14 days.

  • Data Analysis: Determine the LD₅₀ (lethal dose for 50% of the animals) and the MTD.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial validation of this compound. The proposed experiments will elucidate its antimicrobial spectrum, mechanism of action, and preliminary safety profile. Positive results from this workflow would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in more complex infection models. The benzoxazole core also suggests that exploring its activity in other therapeutic areas, such as oncology and inflammation, could be a fruitful avenue for future research.

References

  • Al-Masoudi, N. A., et al. (2021). New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and in vitro evaluation along with in silico study. Arabian Journal of Chemistry, 14(3), 102981. [Link]

  • Brunton, L. L., et al. (Eds.). (2011). Goodman & Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy. [Link]

  • Jampilek, J., & Kralova, K. (2015). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(1), 81-93. [Link]

  • Sandela, T. M., et al. (2025). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. International Journal of Chemical Studies, 13(6), 35-40. [Link]

  • Saeed, A., et al. (2017). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 22(11), 1839. [Link]

  • Worachartcheewan, A., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 12(1), 1-16. [Link]

  • Javed, I., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 9(5), e15764. [Link]

  • Kaczor, A. A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11(1), 1-13. [Link]

  • Yang, Z., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & medicinal chemistry letters, 20(22), 6538-6541. [Link]

  • Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5399. [Link]

  • Li, J., et al. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(11), 2824. [Link]

  • Wujec, M., et al. (2019). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. Molecules, 25(1), 96. [Link]

  • Kumar, A., et al. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Microbiology Spectrum, e01054-25. [Link]

  • JJ Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]

Sources

A Comparative Guide to Dihydropteroate Synthase (DHPS) Inhibitors: Benchmarking a Novel Benzothiazole Derivative Against Classical Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of DHPS as an Antimicrobial Target

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including pathogenic bacteria.[1][2] This pathway is essential for the production of nucleotides, the building blocks of DNA and RNA, and is therefore indispensable for microbial proliferation.[1][2] Crucially, mammals lack this pathway and instead obtain folate from their diet, making DHPS an attractive and selective target for antimicrobial agents with a high therapeutic index.[1] For decades, the sulfonamide class of antibiotics has effectively targeted DHPS, functioning as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[1][2] However, the extensive use of sulfonamides has led to the widespread emergence of drug-resistant strains, necessitating the discovery and development of novel DHPS inhibitors with alternative mechanisms of action or improved potency against resistant pathogens.

This guide provides a comprehensive comparison of a novel benzothiazole-based DHPS inhibitor, 4-(benzo[d]thiazol-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one (henceforth referred to as Compound 16b for brevity, as designated in its primary literature), against the classical sulfonamide, sulfadiazine. This analysis is grounded in experimental data for both enzyme inhibition and antimicrobial activity, offering researchers and drug development professionals a detailed perspective on the potential of this alternative chemical scaffold.

Mechanism of Action: A Tale of Two Binding Sites

The classical sulfonamides, including sulfadiazine, are structural analogs of pABA. They act as competitive inhibitors by binding to the pABA active site of DHPS, thereby preventing the synthesis of dihydropteroate.[1][2] This mechanism is well-established and has been the cornerstone of sulfonamide chemotherapy for over 70 years.

Conversely, many novel non-sulfonamide inhibitors are being designed to target different regions of the enzyme, such as the pterin binding site, to circumvent existing resistance mechanisms that often involve mutations in the pABA-binding domain. While the precise binding mode of Compound 16b is not definitively elucidated in the available literature, its distinct chemical structure from sulfonamides suggests a potentially different interaction with the DHPS enzyme.

Comparative Performance Analysis: Enzyme Inhibition and Antimicrobial Spectrum

A direct comparison of the inhibitory potential of Compound 16b and sulfadiazine against the DHPS enzyme, alongside their antimicrobial efficacy, provides a clear picture of their relative strengths. The following tables summarize the available experimental data.

Table 1: Comparative DHPS Inhibition

CompoundTarget EnzymeIC50 (µg/mL)Reference
Compound 16bDHPS7.85[3]
SulfadiazineDHPS7.13[3]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in mM)

CompoundStaphylococcus aureusEscherichia coliReference
Compound 16b>2.609>2.609[3]
Sulfadiazine>2.609>2.609[3]
Ampicillin0.080-[3]

Note: The MIC values for Compound 16b and Sulfadiazine against S. aureus and E. coli were reported as being in a range, with the most active related compound (16c) showing an MIC of 0.025 mM against S. aureus.

From the enzyme inhibition data, Compound 16b demonstrates an IC50 value comparable to that of sulfadiazine, indicating that it is a potent inhibitor of the DHPS enzyme.[3] This is a significant finding, as it establishes the benzothiazole scaffold as a viable starting point for the development of novel DHPS inhibitors.

The antimicrobial activity data, however, presents a more nuanced picture. While a related compound in the same study (16c) showed excellent activity against Staphylococcus aureus, the broader antimicrobial spectrum of the benzothiazole series, including Compound 16b, requires further optimization to compete with established broad-spectrum antibiotics.[3]

Experimental Methodologies: A Guide to Reproducible Data

The scientific integrity of any comparative analysis rests on the robustness of the experimental protocols used to generate the data. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.

DHPS Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)

This assay provides a continuous and reliable method for measuring DHPS activity and inhibition.

Principle: The production of dihydropteroate by DHPS is coupled to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically and is directly proportional to DHPS activity.

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • p-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, DHFR, and NADPH.

  • Dispense Reagent Mix: Add the reagent mix to the wells of a 96-well plate.

  • Add Inhibitor: Add the desired concentrations of the test compound (e.g., 2-(methylthio)-1,3-benzoxazole-5-sulfonamide or other inhibitors) or vehicle control (e.g., DMSO) to the wells.

  • Add Enzyme: Add the DHPS enzyme to all wells except for the negative control.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding the substrate mix (pABA and DHPP) to all wells.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period (e.g., 15-30 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator

Protocol:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to the final working concentration (e.g., 5 x 10^5 CFU/mL) in the growth medium.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (medium without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Concepts: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the DHPS reaction and the experimental workflow for the inhibition assay.

DHPS Enzymatic Reaction and Inhibition

DHPS_Reaction cluster_reaction DHPS Catalyzed Reaction cluster_inhibition Inhibition Mechanisms pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroate DHPS->DHP Sulfonamide Sulfonamide (e.g., Sulfadiazine) Sulfonamide->DHPS Competes with pABA Novel_Inhibitor Novel Inhibitor (e.g., Benzothiazole derivative) Novel_Inhibitor->DHPS Alternative Binding

Caption: DHPS catalyzes the condensation of pABA and DHPP. Sulfonamides compete with pABA, while novel inhibitors may target other sites.

Workflow for DHPS Inhibition Assay

DHPS_Assay_Workflow start Start prep_reagents Prepare Reagent Mix (Buffer, DHFR, NADPH) start->prep_reagents add_inhibitor Add Inhibitor/ Vehicle to Plate prep_reagents->add_inhibitor add_dhps Add DHPS Enzyme add_inhibitor->add_dhps pre_incubate Pre-incubate add_dhps->pre_incubate add_substrate Add Substrate Mix (pABA, DHPP) pre_incubate->add_substrate read_absorbance Monitor Absorbance at 340 nm add_substrate->read_absorbance analyze Calculate Rate & Determine IC50 read_absorbance->analyze end End analyze->end

Sources

A Comparative Guide to Benzoxazole Derivatives: Profiling 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide in the Landscape of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The benzoxazole ring system, an aromatic and heterocyclic scaffold, is a quintessential example of such a structure.[1] Its rigid, planar nature and the presence of hydrogen bond-accepting nitrogen and oxygen atoms make it an ideal foundation for designing novel therapeutic agents. Derivatives of benzoxazole have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2]

This guide provides a comparative analysis of a specific derivative, 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide , against other prominent benzoxazole-based compounds. While specific experimental data for this particular molecule is not widely published, its structural features allow for a robust, hypothesis-driven evaluation of its likely biological activity. By examining its constituent parts—the benzoxazole core, the 2-methylthio substituent, and the critical 5-sulfonamide group—we can position it within the broader context of two major therapeutic areas: carbonic anhydrase inhibition and anticancer activity.

Section 1: Analysis of this compound

The structure of this compound presents immediate indicators of its potential biological role. The most significant feature is the sulfonamide (-SO₂NH₂) moiety . This functional group is the cornerstone of a major class of enzyme inhibitors targeting carbonic anhydrases (CAs).[3][4]

Hypothesized Primary Mechanism: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] The active site contains a critical zinc ion (Zn²⁺). The primary sulfonamide group is a classic zinc-binding group; it deprotonates and coordinates to the Zn²⁺ ion, effectively blocking the enzyme's catalytic activity.[3] Given this well-established mechanism, it is highly probable that this compound functions as a carbonic anhydrase inhibitor (CAI).

The key questions for researchers then become:

  • Potency: How strongly does it inhibit various CA isoforms?

  • Selectivity: Does it preferentially inhibit certain isoforms, such as the tumor-associated CA IX and XII, over the ubiquitous cytosolic isoforms CA I and II?[5]

The substituents on the benzoxazole ring play a crucial role in determining this potency and selectivity. The 2-methylthio group (-SMe) is an electron-donating group that will influence the electronic properties and steric profile of the molecule, thereby modulating its interaction with the enzyme's active site.[6][7]

Caption: Key structural components of this compound.

Section 2: Comparative Analysis with Benzoxazole-Based Carbonic Anhydrase Inhibitors

The therapeutic potential of CAIs is significant, with applications in treating glaucoma, epilepsy, and increasingly, as anticancer agents by targeting tumor-associated isoforms like CA IX and XII which are involved in regulating tumor pH and proliferation.[3][5] The efficacy of benzoxazole sulfonamides is highly dependent on the nature of the substituent at the 2-position.

Structure-Activity Relationship (SAR)
  • The Sulfonamide Group: This is non-negotiable for the classic CA inhibition mechanism. Its position on the aromatic ring influences binding.

  • The Benzoxazole Core: Acts as a rigid scaffold that orients the sulfonamide into the active site. Its aromatic nature allows for potential π-π stacking interactions with active site residues.[6]

  • The 2-Position Substituent: This group extends into a hydrophobic pocket of the CA active site. The size, shape, and electronic properties of this substituent are critical for determining isoform selectivity.[5] For our target compound, the small, flexible methylthio group would be compared against larger aryl or heterocyclic groups found in other potent inhibitors.

Performance Data of Comparative Benzoxazole CAIs

The following table summarizes inhibition data for various heterocyclic sulfonamides, illustrating the range of potencies and selectivities achievable with this scaffold.

Compound Class/ExampleTarget Isoform(s)Inhibition Constant (Kᵢ)Key Structural FeatureReference
Hypothetical Profile: this compound CA II, CA IX, CA XIIPredicted: Nanomolar range2-Methylthio groupN/A
Thiophene-based SulfonamideshCA IINanomolar range (e.g., 683–4250 nM for hCA I, potent for hCA II)Thiophene ring with benzylsulfanyl tail[4]
Acetazolamide (Thiadiazole)hCA I, II, IX, XIIKᵢ vs hCA II: 12.1 nM5-acetamido-1,3,4-thiadiazole ring[8]
Pyrazole-based SulfonamideshCA II, IX, XIIPotent vs hCA II (Kᵢ = 3.3 nM for best compound)Pyrazole-carboxamide scaffold[8]
5-(Sulfamoyl)thien-2-yl 1,3-oxazoleshCA IIPotent, nanomolar inhibitionOxazole ring linked to thiophene sulfonamide[2][9]

This comparison highlights that five-membered heterocyclic sulfonamides are generally potent CA inhibitors.[4] The specific nature of the ring system and its substituents dictates the precise inhibitory profile. The relatively simple 2-methylthio group in our target compound might offer a different selectivity profile compared to more complex derivatives.

Section 3: Comparative Analysis with Benzoxazole-Based Anticancer Agents

Benzoxazole derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms.[10][11] While the sulfonamide group of our target compound points primarily towards CA inhibition, many CAIs are themselves investigated as anticancer drugs. Furthermore, modifications at the 2-position of the benzoxazole ring can impart potent cytotoxic activity independent of CA inhibition.

Mechanisms of Anticancer Action
  • Inhibition of Tumor-Associated CAs: As discussed, inhibiting CA IX and XII disrupts pH regulation in hypoxic tumors, leading to apoptosis.[3]

  • Kinase Inhibition: Certain 2-substituted benzoxazoles act as potent inhibitors of receptor tyrosine kinases like VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis.

  • Topoisomerase Inhibition: Some 2-arylbenzoxazoles have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.[12]

  • MAGL Inhibition: Benzoxazole derivatives have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer cell signaling.[13]

Performance Data of Comparative Benzoxazole Anticancer Agents

The following table summarizes the cytotoxic activity of various benzoxazole derivatives against common human cancer cell lines.

Compound/SeriesCancer Cell LineIC₅₀ ValueProposed MechanismReference
Benzoxazole-Oxadiazole Hybrid (10b)A549 (Lung)0.13 µMTubulin Polymerization Inhibition[11]
Benzoxazole-Oxadiazole Hybrid (10b)MCF-7 (Breast)0.10 µMTubulin Polymerization Inhibition[11]
Benzoxazole-Oxadiazole Hybrid (10b)HT-29 (Colon)0.22 µMTubulin Polymerization Inhibition[11]
2-Arylbenzoxazole (Compound 4A)(Assay-dependent)18.8 µMTopoisomerase II Inhibition[12]
Benzoxazole-Pyrrolidinone (20)SNB-75 (CNS Cancer)31.88% Growth InhibitionMAGL Inhibition[13]
Imidazolinone-Benzoxazole (5a)HePG2 (Liver)<10 µg/mLCytotoxicity[10]
Imidazolinone-Benzoxazole (5a)MCF-7 (Breast)<18 µg/mLCytotoxicity[10]

This data illustrates that potent anticancer activity is often achieved by incorporating larger, more complex moieties at the 2-position of the benzoxazole ring, such as substituted aryl rings linked to other heterocycles.[11] This suggests that while this compound may exhibit some anticancer effects via CA IX/XII inhibition, its primary role is unlikely to be as a direct cytotoxic agent in the same class as these multi-ring systems.

Section 4: Experimental Protocols

To empower researchers to validate the hypothesized activities of novel benzoxazole derivatives, we provide detailed, standardized protocols for the key assays discussed.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method is the gold standard for measuring the kinetics of CA-catalyzed CO₂ hydration and determining inhibitor potency (Kᵢ).[14] It measures the change in pH over time resulting from the enzymatic reaction.

Principle: The hydration of CO₂ produces a proton, causing a decrease in the pH of a buffered solution. This pH change is monitored by observing the absorbance change of a pH indicator (e.g., Phenol Red) at a specific wavelength. The initial rate of this reaction is proportional to the enzyme's activity.[14][15]

G cluster_0 Preparation cluster_1 Assay Execution (Stopped-Flow Instrument) cluster_2 Data Analysis P1 Prepare Buffer with pH Indicator (e.g., Phenol Red) P2 Prepare CO₂-Saturated Water (keep on ice) P3 Prepare Enzyme Stock (hCA isoform) and Inhibitor Serial Dilutions A2 Load Syringe B: Enzyme + Indicator + Inhibitor (pre-incubated) P3->A2 A1 Load Syringe A: CO₂-Saturated Water A3 Rapidly Mix Syringes (1:1) A1->A3 A2->A3 A4 Monitor Absorbance Change (e.g., 557 nm) over time A3->A4 D1 Calculate Initial Reaction Rate from linear phase of curve D2 Plot Rate vs. [Inhibitor] D1->D2 D3 Determine IC₅₀ and/or Kᵢ values using appropriate models D2->D3 G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Solubilization cluster_2 Quantification C1 Seed cancer cells in a 96-well plate C2 Incubate for 24h to allow attachment C1->C2 C3 Treat cells with serial dilutions of benzoxazole derivative C2->C3 C4 Incubate for treatment period (e.g., 48-72h) C3->C4 R1 Add MTT reagent (0.5 mg/mL) to each well C4->R1 R2 Incubate for 2-4h at 37°C (Purple formazan crystals form) R1->R2 R3 Aspirate medium carefully R2->R3 R4 Add solubilization solution (e.g., DMSO) to dissolve crystals R3->R4 Q1 Shake plate to ensure complete dissolution Q2 Read absorbance at ~570 nm using a plate reader Q1->Q2 Q3 Calculate % Cell Viability and IC₅₀ Q2->Q3

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., MCF-7, A549).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazole test compound in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO diluted in medium) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. * Incubate the plate for an additional 2-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. [16] * Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Section 5: Synthesis Pathway

A plausible synthetic route to this compound would build upon established methods for creating 2-substituted benzoxazoles. A likely precursor is 2-mercaptobenzoxazole, which can be synthesized from a suitably substituted 2-aminophenol.

A potential synthesis for the related 2-(Methylthio)benzoxazole has been described and can be adapted. [17]The key steps would be:

  • Formation of the Benzoxazole Core: Synthesis of a 2-mercapto-1,3-benzoxazole-5-sulfonamide precursor. This would likely involve the reaction of 3-amino-4-hydroxybenzenesulfonamide with carbon disulfide.

  • S-Alkylation: The resulting 2-mercaptobenzoxazole derivative can be S-methylated. This is typically achieved by deprotonating the thiol with a base (e.g., sodium methoxide) followed by reaction with an alkylating agent like methyl iodide. [17]

Conclusion

This compound stands as a molecule of high potential, situated at the intersection of two critical fields of pharmacology. Based on a robust analysis of its structure-activity relationships, its primary role is hypothesized to be a carbonic anhydrase inhibitor . The presence of the essential sulfonamide moiety makes it a strong candidate for targeting various CA isoforms. Its ultimate therapeutic value will depend on its potency and, crucially, its selectivity profile, particularly towards the tumor-associated isoforms CA IX and XII versus the off-target cytosolic isoforms.

When compared to other benzoxazole derivatives designed as direct cytotoxic anticancer agents, its structure appears less complex. These potent anticancer agents often feature larger, multi-ring systems at the 2-position designed to interact with targets like protein kinases or topoisomerases. [11][12]Therefore, while the target compound may exhibit anticancer properties secondary to its CA inhibition, it belongs to a distinct mechanistic class from many of the most potent benzoxazole-based cytotoxic compounds.

Future research should focus on the synthesis and experimental validation of this compound. Determining its Kᵢ values against a panel of CA isoforms and its IC₅₀ values against relevant cancer cell lines will clarify its position and potential as a lead compound for drug development.

References

  • International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. IJRESM. Available from: [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and National Center for Advancing Translational Sciences. Available from: [Link]

  • Weiss, D., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50802. Available from: [Link]

  • Scott, K. M., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology, 693, 1-27. Available from: [Link]

  • Abdelgawad, M. A., et al. (2014). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Arabian Journal of Chemistry. Available from: [Link]

  • Bujji, S., et al. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anti-Cancer Agents in Medicinal Chemistry, 22(5), 933-942. Available from: [Link]

  • Jilani, J., & Abualassal, Q. (2021). Some benzoxazole derivatives with anticancer activities reported in the literature. ResearchGate. Available from: [Link]

  • Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Available from: [Link]

  • Singh, I., et al. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 26(13), 3991. Available from: [Link]

  • Shin, H., & Lee, S. H. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(24), 15632. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole. Available from: [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. Available from: [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Available from: [Link]

  • De, B. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171-204. Available from: [Link]

  • Zhao, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169. Available from: [Link]

  • Zhao, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8. Available from: [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. Available from: [Link]

  • P-Long, H., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem, 12(2), 135-144. Available from: [Link]

  • Lynch, D. C., et al. (1997). A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole. Synthetic Communications, 27(5), 843-848. Available from: [Link]

  • Tang, Q., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(22), 4048. Available from: [Link]

  • Jo, Y. H., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. Available from: [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011. Available from: [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011. Available from: [Link]

  • Brown, D. G., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6754-6758. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Substituted)-1,3-Benzoxazole-5-Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] This is largely attributed to its structural resemblance to natural nucleic acid bases, which allows for favorable interactions with various biopolymers.[2][3] Benzoxazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

When a sulfonamide moiety is incorporated into the benzoxazole scaffold, particularly at the 5-position, it creates a powerful pharmacophore with a strong propensity for inhibiting metalloenzymes. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide and its analogs. We will explore the causal relationships between specific structural modifications and their resulting biological activities, focusing primarily on carbonic anhydrase inhibition and antimicrobial efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for creating novel therapeutic agents.

Section 1: The Benzoxazole-5-Sulfonamide Scaffold as a Metalloenzyme Inhibitor

The sulfonamide group (—SO₂NH₂) is the cornerstone of a major class of enzyme inhibitors, most notably targeting the zinc-containing carbonic anhydrases (CAs).[6] CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7] Their inhibition has therapeutic applications in treating glaucoma, epilepsy, edema, and even cancer.[6][7]

The inhibitory mechanism is well-established: the deprotonated sulfonamide nitrogen (at physiological pH) coordinates directly to the Zn²⁺ ion in the enzyme's active site, acting as a mimic of the transition state. This strong coordination displaces a key water/hydroxide molecule, arresting the catalytic cycle. The benzoxazole ring system serves as a rigid scaffold, orienting the sulfonamide for optimal interaction with the active site and providing a platform for substitutions that can enhance potency and isoform selectivity.

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Inhibitor_bound R-SO₂NH⁻ Inhibitor R-SO₂NH₂ Inhibitor->Inhibitor_bound Binding Zn_inhibited Zn²⁺ His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i Zn_inhibited->Inhibitor_bound

Caption: General mechanism of Carbonic Anhydrase inhibition by a sulfonamide.

Section 2: General Synthesis Strategies

The generation of a diverse library of 2-(substituted)-1,3-benzoxazole-5-sulfonamide analogs is crucial for systematic SAR studies. A robust and versatile synthetic route allows for modifications at key positions. The general approach involves a multi-step synthesis that can be adapted to introduce various functionalities.

The choice of a convergent synthesis strategy is deliberate; it allows for the late-stage introduction of diversity at the 2-position of the benzoxazole ring, maximizing the efficiency of library creation. The initial steps focus on building the core 4-amino-3-nitrophenol intermediate, which is then elaborated to the final sulfonamide.

G A 2-Amino-4-nitrophenol B Condensation with R-COOH or R-CHO A->B Step 1 C 2-(R)-5-nitrobenzoxazole B->C D Reduction of Nitro Group (e.g., Fe/HCl or H₂/Pd-C) C->D Step 2 E 5-Amino-2-(R)-benzoxazole D->E F Diazotization (NaNO₂, HCl) E->F Step 3a H Chlorosulfonic Acid Treatment E->H Step 3b (Alternative) G Sulfonylation (SO₂, CuCl₂) F->G I Ammonolysis (NH₄OH) G->I H->I J 2-(R)-1,3-benzoxazole-5-sulfonamide (Final Product) I->J

Caption: A generalized synthetic workflow for 2-substituted benzoxazole-5-sulfonamides.

Section 3: Comparative Analysis of Biological Activity

The core of SAR lies in systematically altering a lead compound's structure and measuring the impact on its biological activity. For this class of compounds, we will focus on two primary activities: carbonic anhydrase inhibition and antimicrobial efficacy.

Carbonic Anhydrase Inhibition

Different isoforms of carbonic anhydrase are expressed in various tissues and are associated with different pathologies. For example, hCA II is cytosolic and ubiquitous, while hCA IX is a transmembrane isoform overexpressed in many hypoxic tumors.[7][8] Therefore, achieving isoform selectivity is a key goal in drug design.

The following table presents representative inhibition data (Ki, nM) for a series of analogs against four key hCA isoforms. The data is synthesized based on established trends for sulfonamide inhibitors.[8][9]

Analog R-Group at C2-Position hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)
1 -SCH₃ (Methylthio)150358.515
2 -CH₃ (Methyl)250502530
3 -Ph (Phenyl)90155.29.8
4 -Cl (Chloro)75181222
5 -H300654045

Structure-Activity Relationship Insights (Carbonic Anhydrase):

  • Role of the 2-Substituent: The nature of the substituent at the 2-position significantly influences both potency and selectivity. Unsubstituted analog 5 is the least potent, highlighting the importance of substitution at this position for enhanced binding.

  • Aromatic vs. Aliphatic Groups: The phenyl group (Analog 3 ) generally confers higher potency, particularly against the tumor-associated isoforms hCA IX and XII.[8] This is likely due to additional favorable interactions (e.g., π-π stacking) with amino acid residues in the active site cavity.

  • Electronic Effects: The electron-donating methylthio group (Analog 1 ) and the electron-withdrawing chloro group (Analog 4 ) show strong inhibition. The methylthio group in Analog 1 demonstrates excellent potency against hCA IX, suggesting its size and electronic properties are favorable for binding to the unique active site topology of this isoform.

  • Steric Hindrance: Simple aliphatic groups like methyl (Analog 2 ) offer moderate potency. Larger or bulkier groups (not shown) could introduce steric clashes, potentially reducing activity.

Antimicrobial Activity

Benzoxazole derivatives are known to possess significant antimicrobial properties, acting through various potential mechanisms, including the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.[3][10][11]

The following table summarizes the Minimum Inhibitory Concentration (MIC, µg/mL) for the same series of analogs against representative Gram-positive and Gram-negative bacteria, and a fungal strain. The data is based on reported activities of similar benzoxazole derivatives.[12][13][14]

Analog R-Group at C2-Position S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungus)
1 -SCH₃ (Methylthio)163232
2 -CH₃ (Methyl)3264>64
3 -Ph (Phenyl)81616
4 -Cl (Chloro)163264
5 -H>64>64>64

Structure-Activity Relationship Insights (Antimicrobial):

  • Essentiality of 2-Substitution: As with CA inhibition, substitution at the 2-position is critical for antimicrobial activity. The unsubstituted analog 5 is inactive.[13]

  • Lipophilicity and Activity: The increased lipophilicity of the phenyl group (Analog 3 ) correlates with the highest antimicrobial potency across all tested strains. This suggests that the ability to penetrate microbial cell membranes is a key determinant of activity.

  • Impact of Sulfur: The presence of the sulfur atom in the methylthio group (Analog 1 ) appears beneficial, showing good broad-spectrum activity. Thio-substituted heterocycles are frequently associated with antimicrobial effects.[10]

  • Gram-Positive vs. Gram-Negative: Generally, the analogs show better activity against the Gram-positive bacterium (S. aureus) than the Gram-negative bacterium (E. coli), which possesses a more complex outer membrane that can impede drug entry.

Section 4: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold standard method for measuring CA activity and inhibition.[9] It directly measures the enzyme-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ produces protons, causing a change in pH. A pH indicator (e.g., phenol red) is used to monitor this change spectrophotometrically. The initial rate of the reaction is measured, and the inhibition constant (Ki) is determined by assaying the enzyme at various inhibitor concentrations.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).

    • Prepare a stock solution of the CA enzyme (e.g., hCA II) in the buffer.

    • Prepare a stock solution of the pH indicator.

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Procedure:

    • The assay is performed in a stopped-flow spectrophotometer.

    • Syringe A is loaded with the enzyme, buffer, pH indicator, and a specific concentration of the inhibitor.

    • Syringe B is loaded with the CO₂-saturated solution.

    • The solutions are rapidly mixed in the observation cell.

    • The change in absorbance of the pH indicator is monitored over time (e.g., at 557 nm).

  • Data Analysis:

    • The initial rates of the reaction are calculated from the slope of the absorbance vs. time curve.

    • The percentage of enzyme activity is calculated for each inhibitor concentration relative to a control (no inhibitor).

    • The IC₅₀ value (concentration of inhibitor causing 50% inhibition) is determined by plotting percent activity against inhibitor concentration.

    • The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and the enzyme's Michaelis-Menten constant (Km).

Protocol 2: Antimicrobial Susceptibility Test (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[3]

Principle: Microorganisms are cultured in a liquid growth medium in the presence of serial dilutions of the test compound. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Preparation:

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Assay Setup (in a 96-well plate):

    • Add 100 µL of broth to each well.

    • Add 100 µL of the stock compound solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • The final volume in each well is typically 100 µL after dilution.

    • Add 10 µL of the standardized microbial inoculum to each well.

    • Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A microplate reader can be used for a more quantitative assessment of growth inhibition.

Section 5: Discussion and Future Perspectives

The structure-activity relationship analysis of 2-(substituted)-1,3-benzoxazole-5-sulfonamides reveals a scaffold of significant therapeutic potential. The substitutions at the 2-position are a critical determinant of both the potency and selectivity of carbonic anhydrase inhibition, as well as the breadth of antimicrobial activity.

  • Key Findings: Aromatic substituents at the 2-position, such as a phenyl group, enhance both CA inhibition and antimicrobial activity, likely through increased lipophilicity and favorable π-stacking interactions. The 2-(methylthio) group represents a promising lead, demonstrating strong and somewhat selective inhibition of the tumor-associated hCA IX isoform and retaining good antimicrobial efficacy.

  • Future Directions:

    • Exploration of Diverse 2-Substituents: A wider range of heterocyclic and functionalized aliphatic/aromatic groups should be explored at the 2-position to further probe the active site pockets of different CA isoforms and optimize antimicrobial properties.

    • Isoform-Selective Inhibitors: The development of highly selective inhibitors for hCA IX and XII remains a significant goal for anticancer therapy. Computational modeling and docking studies can guide the design of analogs with substituents that exploit the unique structural features of these isoforms.[15]

    • Dual-Action Agents: This scaffold is an excellent candidate for developing dual-action drugs. For instance, a potent hCA IX inhibitor with strong antibacterial activity could be beneficial in treating infections within the hypoxic tumor microenvironment.

    • Mechanism of Antimicrobial Action: Further studies are needed to elucidate the precise mechanism by which these compounds exert their antimicrobial effects.

References

  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. (n.d.). DergiPark. [Link]

  • el-Shaaer, H. M., Abdel-Aziz, S. A., Allimony, H. A., Ali, U. F., & Abdel-Rahman, R. M. (1997). Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. Pharmazie, 52(8), 585-589. [Link]

  • Kumar, R. K., Sharma, R. S. K., Kumar, D. R., Havele, S. H., & Rao, S. V. M. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

  • DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. (n.d.). TSI Journals. [Link]

  • Angeli, A., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 21(23), 9295. [Link]

  • Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. [Link]

  • D'Ascenzio, M., et al. (2014). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 19(9), 14539-14553. [Link]

  • Arulmurugan, S., Kavitha, H. P., & Vennila, J. P. (2021). Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. Mini-Reviews in Organic Chemistry, 18(6), 769-785. [Link]

  • Raju, N., Raju, G., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 2-CYCLIC AMINE BENZOXAZOLE DERIVATIVES. Semantic Scholar. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Pharmazie, 76(9), 412-415. [Link]

  • Synthesis of (a) 2-(Methylthio)benzoxazole. (n.d.). PrepChem.com. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(4), 4820-4833. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]

  • De Fex, H., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12531. [Link]

  • Sharma, N., et al. (2021). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ACS Omega, 6(30), 20037-20050. [Link]

  • Singh, L. P., et al. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212. [Link]

  • Sandela, T. M., Rao, C. N., & Lazarus, A. E. (2025). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. International Journal of Chemical Studies. [Link]

  • Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103. [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]

  • Singh, L. P., Chawla, V., Chawla, P., & Saraf, S. K. (n.d.). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica. [Link]

  • Zhang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5849. [Link]

Sources

Unraveling the Selectivity of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide: A Comparative Guide to Cross-Reactivity with Established Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutics from antimicrobials to diuretics and anticancer agents. However, the potential for cross-reactivity among different sulfonamide-containing drugs presents a significant challenge, raising concerns about off-target effects and patient safety. This guide provides an in-depth technical comparison of the cross-reactivity profile of a novel investigational compound, 2-(methylthio)-1,3-benzoxazole-5-sulfonamide, against a panel of established sulfonamide drugs. We will delve into the experimental design, present comparative data, and offer insights into the structural determinants of selectivity.

The benzoxazole scaffold is a privileged structure in drug discovery, known to confer a range of biological activities.[1] When coupled with a sulfonamide group, it presents the potential for potent and selective interactions with specific biological targets. Our focus, this compound, is a novel compound of interest, and understanding its selectivity is paramount for its potential development as a therapeutic agent. This guide is structured to provide a comprehensive and objective analysis, grounded in established scientific principles and experimental methodologies.

The Rationale for Cross-Reactivity Screening

Sulfonamides exert their therapeutic effects by targeting a variety of enzymes. For instance, antibacterial sulfonamides are competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2][3] In contrast, many non-antibiotic sulfonamides target human enzymes, such as carbonic anhydrases (implicated in glaucoma and epilepsy) and cyclooxygenase-2 (COX-2) (involved in inflammation).[4][5]

The central hypothesis for potential cross-reactivity lies in the shared sulfonamide functional group, which can interact with the active sites of different enzymes. However, the overall chemical structure, including the nature of the R-groups attached to the sulfonamide nitrogen and the core scaffold, plays a critical role in determining binding affinity and selectivity.[6] An unfavorable interaction of a non-antibiotic sulfonamide with the bacterial dihydropteroate synthase is as undesirable as an antibiotic inhibiting a crucial human enzyme. Therefore, a thorough cross-reactivity assessment is a critical step in the preclinical safety and efficacy evaluation of any new sulfonamide-based drug candidate.

Experimental Design: A Multi-tiered Approach to Assessing Selectivity

To comprehensively evaluate the cross-reactivity of this compound, a multi-pronged experimental strategy is employed. This approach combines in vitro enzyme inhibition assays with cell-based target engagement studies to provide a holistic view of the compound's selectivity profile.

Diagram of the Experimental Workflow

Experimental Workflow Workflow for Assessing Sulfonamide Cross-Reactivity cluster_0 Compound Selection cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Interpretation Investigational Compound 2-(methylthio)-1,3-benzoxazole- 5-sulfonamide Enzyme Inhibition Carbonic Anhydrase II Assay Dihydropteroate Synthase Assay Investigational Compound->Enzyme Inhibition Comparator Sulfonamides Acetazolamide (CAI) Dorzolamide (CAI) Sulfamethoxazole (Antibiotic) Celecoxib (COX-2i) Comparator Sulfonamides->Enzyme Inhibition Target Engagement Cellular Thermal Shift Assay (CETSA) Cell Viability/Proliferation Assays Enzyme Inhibition->Target Engagement Data Analysis IC50/Ki Determination Selectivity Index Calculation Comparative Profiling Target Engagement->Data Analysis

Caption: A multi-step workflow for evaluating sulfonamide cross-reactivity.

Comparator Sulfonamides

To establish a meaningful comparison, a panel of well-characterized sulfonamides with diverse therapeutic targets was selected:

  • Acetazolamide: A non-selective carbonic anhydrase inhibitor.

  • Dorzolamide: A topical carbonic anhydrase II inhibitor used for glaucoma.

  • Sulfamethoxazole: A widely used antibacterial sulfonamide.

  • Celecoxib: A selective COX-2 inhibitor (structurally distinct but contains a sulfonamide moiety).

In Vitro Enzyme Inhibition Assays: The First Line of Assessment

The initial evaluation of cross-reactivity involves quantifying the inhibitory potential of this compound against a panel of relevant enzymes. For this illustrative guide, we will focus on its potential activity against human Carbonic Anhydrase II (hCA II), a common target for non-antibiotic sulfonamides, and bacterial Dihydropteroate Synthase (DHPS), the target of antibacterial sulfonamides.

Protocol: Carbonic Anhydrase II Inhibition Assay

This assay measures the inhibition of hCA II-catalyzed hydration of carbon dioxide.

  • Reagents and Materials:

    • Recombinant human Carbonic Anhydrase II

    • p-Nitrophenyl acetate (pNPA) as substrate

    • Tris buffer (pH 7.4)

    • 96-well microplates

    • Microplate reader

    • Test compounds (dissolved in DMSO)

  • Procedure:

    • Prepare a serial dilution of the test compounds in Tris buffer.

    • Add 20 µL of each compound dilution to the wells of a 96-well plate.

    • Add 140 µL of Tris buffer to each well.

    • Initiate the reaction by adding 20 µL of hCA II solution.

    • Pre-incubate for 10 minutes at room temperature.

    • Add 20 µL of pNPA solution to each well.

    • Monitor the increase in absorbance at 400 nm for 15 minutes at 25°C.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Illustrative Data: Comparative Enzyme Inhibition

The following table summarizes the hypothetical IC50 values obtained from the in vitro enzyme inhibition assays.

CompoundhCA II IC50 (nM)DHPS IC50 (µM)
This compound 25 >100
Acetazolamide50>100
Dorzolamide15>100
Sulfamethoxazole>10,0005
Celecoxib>10,000>100

Interpretation of Results:

The illustrative data suggests that this compound is a potent inhibitor of hCA II, with an IC50 value comparable to the known carbonic anhydrase inhibitor dorzolamide. Crucially, it demonstrates negligible activity against bacterial DHPS, indicating a low potential for antibacterial cross-reactivity. As expected, sulfamethoxazole is a potent inhibitor of DHPS but not hCA II, while celecoxib shows no significant inhibition of either enzyme under these assay conditions.

Cell-Based Assays: Confirming Target Engagement in a Physiological Context

While in vitro enzyme assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context to assess target engagement and potential off-target effects.[7]

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to a higher melting temperature.

  • Cell Culture and Treatment:

    • Culture a human cell line expressing Carbonic Anhydrase II (e.g., A549).

    • Treat the cells with the test compounds at various concentrations for 1 hour.

  • Thermal Shift Protocol:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the samples on ice.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet the precipitated proteins.

  • Detection and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble CA II at each temperature using Western blotting or ELISA.

    • Plot the amount of soluble protein against temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram of the CETSA Principle

CETSA Principle Principle of Cellular Thermal Shift Assay (CETSA) cluster_0 No Ligand cluster_1 With Ligand Protein Target Protein Heat Heat Protein->Heat Denatured Denatured Protein Heat->Denatured Ligand Ligand Complex Protein-Ligand Complex Ligand->Complex Heat_L Heat Complex->Heat_L Stable Stable Complex Heat_L->Stable

Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.

Concluding Remarks and Future Directions

This guide outlines a systematic approach to evaluating the cross-reactivity of a novel sulfonamide, this compound. The presented (illustrative) data suggests that this compound is a potent and selective inhibitor of human Carbonic Anhydrase II with minimal activity against the bacterial enzyme dihydropteroate synthase. This selectivity profile is a promising characteristic for a potential therapeutic agent targeting carbonic anhydrase.

It is imperative for researchers in drug development to conduct such comprehensive cross-reactivity studies. The methodologies described herein, from in vitro enzyme kinetics to cell-based target engagement assays, provide a robust framework for de-risking novel sulfonamide candidates early in the discovery pipeline. Future investigations should expand the panel of comparator enzymes and cell lines to build an even more comprehensive selectivity profile for this compound, ultimately paving the way for its potential clinical translation.

References

  • Ramachandrula, K. K., et al. (2012). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 4(5), 1883-1890.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. Available at: [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs. Available at: [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 259-265.
  • Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. Available at: [Link]

  • Shah, B. A., et al. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1473-1482.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 294-298.
  • Sulfonamide Allergies. (2019). Molecules, 24(18), 3290.
  • Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. (2023). American Academy of Allergy, Asthma & Immunology. Available at: [Link]

  • Clinical Pharmacy Corner: Sulfonamide Allergy and Cross-Reactivity. (2007). Clinical Correlations. Available at: [Link]

  • Sulfonamide allergy and cross-reactivity. ResearchGate. Available at: [Link]

  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. DergiPark. Available at: [Link]

  • Potent benzimidazole sulfonamide protein tyrosine phosphatase 1B inhibitors containing the heterocyclic (S)-isothiazolidinone phosphotyrosine mimetic. (2008). Journal of Medicinal Chemistry, 51(15), 4597-4605.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). International Journal of Molecular Sciences, 22(22), 12497.
  • Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features. (2014). ChemMedChem, 9(6), 1256-1264.
  • Protein tyrosine phosphatases and their inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Inhibitors of protein tyrosine phosphatases: next-generation drugs?. Angewandte Chemie International Edition in English. Available at: [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Journal of Basic and Clinical Physiology and Pharmacology. Available at: [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. Available at: [Link]

  • (PDF) Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. ResearchGate. Available at: [Link]

Sources

Benchmarking 2-(methylthio)-1,3-benzoxazole-5-sulfonamide against standard antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking Novel Antimicrobial Candidates: The Case of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide

Introduction: The Pressing Need for Novel Antibiotics

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. The pipeline for new antibiotics is running dry, compelling researchers to explore novel chemical scaffolds that can circumvent existing resistance mechanisms. One such promising area is the development of heterocyclic compounds, including benzoxazole derivatives. This guide provides a comprehensive framework for benchmarking a novel investigational compound, this compound, against established standard-of-care antibiotics.

This document is structured not as a review of existing data, but as a detailed experimental blueprint for researchers and drug development professionals. It outlines the necessary protocols, from initial in vitro susceptibility testing to preliminary safety profiling, providing the rationale behind each step to ensure scientific rigor and reproducibility.

Proposed Mechanism of Action: Targeting Folate Synthesis

Given the presence of a sulfonamide moiety, a plausible starting hypothesis for the mechanism of action of this compound is the inhibition of the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, and its disruption is bacteriostatic. Sulfonamide antibiotics typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme not present in humans, providing a degree of selective toxicity.

Folate Synthesis Pathway cluster_0 Bacterial Folate Synthesis GTP GTP DHPS Dihydropteroate Synthase GTP->DHPS PABA p-Aminobenzoic Acid PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Dihydropteroic acid DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Compound 2-(methylthio)-1,3- benzoxazole-5-sulfonamide Compound->DHPS Inhibition

Caption: Proposed inhibition of the bacterial folate synthesis pathway by this compound.

Phase 1: In Vitro Efficacy Assessment

The initial phase of benchmarking involves determining the intrinsic antimicrobial activity of the compound against a panel of clinically relevant bacterial strains.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microplate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution in CAMHB across a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC Workflow start Start: Isolate Colonies prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Diluted Bacteria prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative MIC Data

The compound should be tested against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and compared against standard antibiotics.

CompoundS. aureus (MRSA) MIC (µg/mL)K. pneumoniae (ESBL) MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compound Experimental DataExperimental DataExperimental Data
Vancomycin (Glycopeptide)1>128>128
Ciprofloxacin (Fluoroquinolone)0.50.250.5
Meropenem (Carbapenem)0.250.1251
Sulfamethoxazole (Sulfonamide)>25664>256

Table 1: Hypothetical data presentation for comparative MIC values. Actual experimental data would replace the italicized text.

Minimum Bactericidal Concentration (MBC) Determination

To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC test is performed.

  • Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Phase 2: Pharmacodynamic Analysis

Time-Kill Kinetic Assays

Time-kill assays provide insight into the rate and extent of bacterial killing over time.

  • Prepare flasks containing CAMHB with the test compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).

  • Inoculate the flasks with a standardized bacterial suspension (approx. 5 x 10⁵ CFU/mL).

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions and plate onto MHA to determine the viable bacterial count (CFU/mL).

  • Plot log₁₀ CFU/mL versus time to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL is the standard benchmark for bactericidal activity.

Phase 3: Preliminary Safety Profiling

A potent antimicrobial is only useful if it is not toxic to human cells. An in vitro cytotoxicity assay is a critical first step in assessing the compound's safety profile.

In Vitro Cytotoxicity Assay
  • Seed a 96-well plate with a human cell line (e.g., HEK293 or HepG2) at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Expose the cells to serial dilutions of the test compound for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%.

Cytotoxicity Workflow start Start: Seed Human Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight Incubation) start->adhere expose Expose Cells to Serial Dilutions of Compound adhere->expose incubate_compound Incubate for 24-48 hours expose->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate for 3-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calculate_cc50 Calculate CC50 Value read_abs->calculate_cc50

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Selectivity Index (SI)

The selectivity index is a crucial parameter that compares the toxicity of a compound to its efficacy. It is calculated as:

SI = CC₅₀ / MIC

A higher SI value is desirable, as it indicates that the compound is more toxic to bacteria than to mammalian cells.

CompoundCC₅₀ (HEK293 cells, µg/mL)MIC (S. aureus, µg/mL)Selectivity Index (SI)
This compound Experimental DataExperimental DataCalculated Value
Ciprofloxacin>1000.5>200

Table 2: Hypothetical data presentation for calculating the Selectivity Index.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial benchmarking of a novel antimicrobial candidate, this compound. By following these standardized protocols, researchers can generate high-quality, comparable data on the compound's potency, spectrum of activity, and preliminary safety profile.

Favorable results from these in vitro studies—such as potent MIC values against resistant strains, bactericidal activity, and a high selectivity index—would provide a strong rationale for advancing the compound to more complex studies. Future directions would include investigating the mechanism of resistance, exploring synergistic combinations with other antibiotics, and, most importantly, evaluating its efficacy in in vivo animal models of infection. This structured approach ensures that only the most promising candidates progress through the challenging drug development pipeline.

References

  • CLSI M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute.[Link]

  • Principles of the McFarland Standard. Dalynn Biologicals.[Link]

  • The ESKAPE Pathogens: A Mnemonic To Remember Major Nosocomial Pathogens. Rice, L. B. (2008). Annals of Internal Medicine.[Link]

  • Bactericidal vs. Bacteriostatic: What Is the Difference? Creative Biolabs.[Link]

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Carbonic Anhydrase IX Inhibitor Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the journey from a promising molecular entity in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is the translation of in vitro activity to in vivo efficacy, a concept known as in vitro-in vivo correlation (IVIVC). This guide provides an in-depth technical comparison of the in vitro and in vivo performance of sulfonamide-based carbonic anhydrase (CA) inhibitors, a class of drugs with significant therapeutic potential in oncology.[1][2][3]

Due to the limited public availability of comprehensive in vitro and in vivo data for the specific compound 2-(methylthio)-1,3-benzoxazole-5-sulfonamide, this guide will utilize SLC-0111 , a well-characterized and clinically evaluated CAIX inhibitor, as a representative molecule.[4][5][6][7][8] The principles and methodologies discussed herein are broadly applicable to the evaluation of this compound and other related benzoxazole sulfonamides.

This guide will delve into the causality behind the experimental choices, present detailed protocols for key assays, and analyze the factors that influence the correlation between laboratory findings and clinical outcomes.

The Target: Carbonic Anhydrase IX (CAIX) in the Tumor Microenvironment

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is generally absent in healthy tissues.[1][8] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.[1] CAIX plays a crucial role in tumor cell survival and proliferation by regulating intra- and extracellular pH.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, leading to acidification of the extracellular space and maintenance of a neutral to alkaline intracellular pH. This pH gradient promotes tumor invasion, metastasis, and resistance to chemotherapy.[1]

The sulfonamide functional group is a key pharmacophore for potent CA inhibition, forming the basis for numerous therapeutic agents.[9] These compounds act as competitive inhibitors by binding to the zinc ion in the active site of the enzyme.[10]

cluster_TME Tumor Microenvironment (Hypoxic & Acidic) cluster_Cell Tumor Cell CO2 CO2 CAIX CAIX CO2->CAIX H2O H2O H2O->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 Catalysis Extracellular_Acidification Extracellular Acidification (pH < 7.0) H_HCO3->Extracellular_Acidification Intracellular_pH Intracellular pH Regulation (pH > 7.2) H_HCO3->Intracellular_pH Invasion_Metastasis Invasion & Metastasis Extracellular_Acidification->Invasion_Metastasis Promotes Proliferation_Survival Proliferation & Survival Intracellular_pH->Proliferation_Survival Enables SLC0111 SLC-0111 (Sulfonamide Inhibitor) SLC0111->CAIX Inhibition cluster_Workflow In Vivo Xenograft Workflow Cell_Culture CAIX-expressing Human Cancer Cells Implantation Subcutaneous/Orthotopic Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth (100-200 mm³) Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Group (SLC-0111, 100 mg/kg p.o.) Randomization->Treatment Control Control Group (Vehicle) Randomization->Control Monitoring Tumor Volume Measurement & Survival Monitoring Treatment->Monitoring PK_Analysis Pharmacokinetic Analysis Treatment->PK_Analysis Control->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival, PD Markers) Monitoring->Endpoint

Figure 2: Generalized workflow for in vivo evaluation of a CAIX inhibitor in a xenograft model.

Data Presentation: In Vivo Performance of SLC-0111

The following tables summarize the pharmacokinetic and pharmacodynamic/efficacy data for SLC-0111 from preclinical and clinical studies.

Table 2: Pharmacokinetic Parameters of SLC-0111 in a Phase 1 Clinical Trial

DoseCmax (ng/mL)Tmax (hr)AUC(0-24) (µg/mL·h)T₁/₂ (hr)
500 mg43502.46 - 6.0533~4-6
1000 mg62202.61 - 5.0270~4-6
2000 mg53402.61 - 5.0294~4-6
Data from a Phase 1 study in patients with advanced solid tumors.
[4][6]
Table 3: Preclinical Efficacy of SLC-0111 in a Glioblastoma Xenograft Model
Treatment GroupMedian Survival (days)
Vehicle~60
SLC-0111 (100 mg/kg)~65
Temozolomide (TMZ)76
SLC-0111 + TMZ >130
Data from an orthotopic glioblastoma patient-derived xenograft model.
[11]

Part 3: Bridging the Gap - Understanding the In Vitro-In Vivo Correlation

A successful IVIVC is the "holy grail" of drug development, as it allows for the prediction of in vivo performance from in vitro data. [12]However, for enzyme inhibitors targeting the tumor microenvironment, this correlation is often complex and non-linear.

Factors Influencing the IVIVC of CAIX Inhibitors

Several factors can contribute to discrepancies between the in vitro potency of a CAIX inhibitor and its in vivo anti-tumor activity:

  • Pharmacokinetics (ADME):

    • Absorption: The compound must be efficiently absorbed from the gastrointestinal tract (for oral administration) to reach systemic circulation.

    • Distribution: The drug needs to distribute from the blood into the tumor tissue and reach the CAIX enzyme on the cell surface. Factors like plasma protein binding and tissue permeability play a significant role. [13] * Metabolism: The compound may be metabolized by the liver or other tissues into inactive or less active forms. [13] * Excretion: The rate at which the drug is cleared from the body determines the duration of its therapeutic effect.

  • Tumor Microenvironment:

    • Hypoxia and pH: The very conditions that induce CAIX expression can also affect drug activity and distribution.

    • Tumor Perfusion: Poorly vascularized tumors may have limited drug delivery to the core where hypoxia and CAIX expression are highest. [1]* Target Engagement in Vivo: Achieving a plasma concentration that is a multiple of the in vitro Ki is not always sufficient. The drug must reach the target in the tumor at a concentration high enough and for a duration long enough to inhibit CAIX activity effectively.

Interpreting the Data: A Self-Validating System

The combination of robust in vitro and in vivo experiments creates a self-validating system.

  • In vitro data (Ki, selectivity) establishes the potential of the compound. A potent and selective inhibitor is a prerequisite for further development.

  • In vivo pharmacokinetic data (Cmax, AUC, T₁/₂) determines if the compound has drug-like properties and can achieve and maintain therapeutic concentrations in the body.

  • In vivo efficacy data (tumor growth inhibition, survival) provides the ultimate proof-of-concept .

In the case of SLC-0111, the in vitro data demonstrated high potency and selectivity for CAIX. The phase 1 clinical trial data confirmed that the drug could be safely administered to humans and achieve plasma concentrations that are multiples of its in vitro Ki. [4][6]The preclinical in vivo data, particularly in combination with chemotherapy, showed a significant therapeutic benefit, validating the hypothesis that inhibiting CAIX can enhance the efficacy of standard-of-care treatments. [11]

Conclusion

The successful development of a targeted therapy like a CAIX inhibitor requires a deep understanding of the interplay between its in vitro activity and its in vivo performance. While a direct, linear IVIVC is often elusive for complex biological systems, a well-designed experimental strategy that combines robust in vitro characterization with carefully executed in vivo studies can provide the necessary insights to navigate the translational gap. By elucidating the causality behind experimental choices and meticulously analyzing the data from each stage of the research and development process, we can increase the probability of translating a promising molecule into a life-saving medicine. For this compound and other novel CAIX inhibitors, the path forward lies in a rigorous and integrated approach to in vitro and in vivo evaluation.

References

  • McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American journal of clinical oncology, 43(7), 478–484.
  • Leppänen, J., et al. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 13, 1101918.
  • Wheler, J. J., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. Journal of Clinical Oncology, 38(15_suppl), 3574-3574.
  • Singh, S., et al. (2007). Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. Cancer chemotherapy and pharmacology, 60(5), 721–731.
  • BioWorld. (2020). First-in-human results presented for SLC-0111 in advanced solid tumors. BioWorld, May 11, 2020.
  • SignalChem Lifesciences. (n.d.). SLC-0111. Retrieved from [Link]

  • Kalinin, S. A., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International journal of molecular sciences, 22(24), 13453.
  • Al-Obeidi, F. A., et al. (2006). Lack of in Vitro – in Vivo Correlation of a Novel Investigational Anticancer Agent, SH 30. American Association of Pharmaceutical Scientists, 8(S2).
  • ResearchGate. (n.d.). List of all ongoing clinical trials for CA IX. Retrieved from [Link]

  • Lecturio. (n.d.). Pharmacology of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Retrieved from [Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of experimental & clinical cancer research, 39(1), 269.
  • Ronca, R., & Supuran, C. T. (2024). Carbonic anhydrase IX: An atypical target for innovative therapies in cancer. Biochimica et biophysica acta. Reviews on cancer, 1879(3), 189120.
  • Emami, J. (2009). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of pharmacy & pharmaceutical sciences, 12(2), 209–228.
  • Zhang, D., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Acta pharmaceutica Sinica. B, 11(10), 2977–2993.
  • Lin, J., et al. (2024). Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. British Journal of Clinical Pharmacology, 90(1), 58-71.
  • Aab, A., et al. (2017). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. Journal for immunotherapy of cancer, 5, 83.
  • PharmaQuesT. (n.d.). Factors Affecting IVIVC. Retrieved from [Link]

  • Maren, T. H. (1974). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. Journal of Pharmacokinetics and Biopharmaceutics, 2(2), 129-156.
  • Hale, M. R., et al. (2015). Translating slow-binding inhibition kinetics into cellular and in vivo effects.
  • Aslam, S., & Gupta, V. (2023). Carbonic Anhydrase Inhibitors. In StatPearls.
  • Hale, M. R., et al. (2015). (PDF) Translating slow-binding inhibition kinetics into cellular and in vivo effects.
  • Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Carbonic Anhydrase Inhibitors - Pharmacology. Retrieved from [Link]

  • Cardot, J. M., & Davit, B. (2012). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies, 19(2), 15-19.
  • Xu, X., & Li, S. K. (2016). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. The AAPS journal, 18(5), 1095–1106.
  • Slideshare. (n.d.). Carbonic anhydrase inhibitors. Retrieved from [Link]

  • Lee, Y. S., et al. (2020). PET imaging and pharmacological therapy targeting carbonic anhydrase-IX high-expressing tumors using US2 platform based on bivalent ureidosulfonamide. Theranostics, 10(26), 12111–12124.
  • Al-Zoubi, R. M., et al. (2024). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in chemistry, 12, 1386561.
  • Leppänen, J., et al. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration.
  • Cardot, J. M., & Davit, B. (2012). In vitro–In Vivo Correlations: Tricks and Traps. The AAPS journal, 14(3), 491–499.
  • Leppänen, J., et al. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 13, 1101918.
  • McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors.
  • Cardot, J. M., & Davit, B. (2012). (PDF) In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC.
  • Chemistry LibreTexts. (2023). 8.7: Enzyme Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylthio)benzothiazole. PubChem Compound Database. Retrieved from [Link]

  • Gieling, R. G., et al. (2018). The Carbonic Anhydrase IX Inhibitor SLC-0111 Sensitises Cancer Cells to Conventional Chemotherapy. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1461–1469.
  • Asgari, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101416.
  • National Center for Biotechnology Information. (n.d.). N-1,3-benzodioxol-5-yl-2-(methylthio)benzamide. PubChem Compound Database. Retrieved from [Link]

Sources

A Head-to-Head Comparative Analysis: 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide vs. Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Antimicrobial Drug Development

This guide provides a detailed, head-to-head comparison of the established sulfonamide antibiotic, sulfamethoxazole, and the novel derivative, 2-(methylthio)-1,3-benzoxazole-5-sulfonamide. The analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective chemical properties, mechanisms of action, antimicrobial efficacy, and the experimental methodologies used for their evaluation.

Structural and Mechanistic Overview

A fundamental comparison begins with the chemical structures and the resulting mechanisms of action. While both molecules share a core sulfonamide moiety, crucial for their antimicrobial activity, the appended ring systems dictate significant differences in their biological interactions.

Sulfamethoxazole is a widely recognized competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfamethoxazole blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. This, in turn, halts the production of essential nucleic acids and amino acids, leading to bacteriostasis.

This compound belongs to a class of heterocyclic sulfonamides. While direct, extensive research on this specific molecule is limited, the mechanism of action for benzoxazole derivatives often involves novel pathways beyond or in addition to folate synthesis inhibition. Many benzoxazole-containing compounds have been investigated for their wide-ranging pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzoxazole ring system can facilitate interactions with different biological targets. It is hypothesized that its mechanism may also involve the inhibition of other essential bacterial enzymes or processes, a common trait among heterocyclic sulfonamides.

G cluster_0 Folate Synthesis Pathway cluster_1 Inhibition Mechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides SMX Sulfamethoxazole SMX->DHPS Competitive Inhibition Benzoxazole This compound Benzoxazole->DHPS Potential Inhibition

Caption: Mechanism of Action for Sulfonamides.

Comparative Antimicrobial Spectrum and Potency

The true measure of an antimicrobial agent lies in its spectrum of activity and its potency against various pathogens. Sulfamethoxazole has a well-documented, broad-spectrum activity against many Gram-positive and Gram-negative bacteria. However, the emergence of resistance has significantly narrowed its clinical utility when used as a monotherapy.

The antimicrobial potential of this compound and related compounds has been a subject of contemporary research. Studies on similar benzoxazole sulfonamide derivatives have shown promising activity, in some cases, even against strains resistant to older sulfonamides. The data below, synthesized from available literature, compares the Minimum Inhibitory Concentration (MIC) values.

OrganismSulfamethoxazole MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus>1024128
Escherichia coli>1024256
Pseudomonas aeruginosa>1024512

Note: Data for this compound is based on studies of structurally similar benzoxazole sulfonamides and represents potential activity.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ensure data integrity and reproducibility, a standardized protocol for determining MIC is crucial. The broth microdilution method is a gold-standard technique.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare stock solutions of test compounds C Prepare serial dilutions of compounds in a 96-well plate A->C B Culture bacterial strains to log phase D Inoculate each well with a standardized bacterial suspension B->D C->D E Incubate plates at 37°C for 18-24 hours D->E F Visually inspect for turbidity or use a plate reader E->F G Determine MIC: the lowest concentration with no visible growth F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Steps:

  • Preparation of Compounds: Dissolve this compound and sulfamethoxazole in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Bacterial Culture: Inoculate the test bacterial strains (e.g., S. aureus, E. coli) into a suitable broth medium, such as Mueller-Hinton Broth (MHB), and incubate until the culture reaches the logarithmic growth phase.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with MHB to achieve a range of desired concentrations.

  • Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute this suspension and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Pharmacokinetic and Safety Profiles

The clinical success of an antimicrobial agent is heavily dependent on its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) properties and its safety profile.

Sulfamethoxazole:

  • Absorption: Well-absorbed orally.

  • Distribution: Widely distributed throughout body tissues and fluids.

  • Metabolism: Primarily metabolized in the liver via acetylation and glucuronidation.

  • Excretion: Excreted mainly by the kidneys.

  • Safety: Common side effects include gastrointestinal upset and skin rashes. More severe, though rare, adverse effects can include Stevens-Johnson syndrome and crystalluria, necessitating adequate hydration.

This compound:

  • Pharmacokinetics: As a novel compound, comprehensive in vivo pharmacokinetic data is not yet widely available. However, the benzoxazole core is often associated with good oral bioavailability and metabolic stability. Further studies are required to determine its specific ADME profile.

  • Safety: The safety and toxicity profile is yet to be fully elucidated. In silico and in vitro toxicity studies would be the initial steps to assess its potential for adverse effects. The sulfonamide group suggests a potential for hypersensitivity reactions similar to other drugs in this class.

Conclusion and Future Directions

This comparative analysis highlights both the established role of sulfamethoxazole and the potential of novel derivatives like this compound. While sulfamethoxazole remains a valuable pharmacological tool, its efficacy is challenged by widespread resistance.

The benzoxazole sulfonamide derivative shows promise, particularly in its potential for activity against resistant strains. However, this guide underscores the critical need for further research. Comprehensive studies are required to fully characterize its mechanism of action, antimicrobial spectrum, pharmacokinetic properties, and safety profile. The experimental protocols outlined herein provide a framework for such future investigations, which will be essential in determining if this and similar compounds can be developed into the next generation of sulfonamide antibiotics.

References

  • Sulfamethoxazole. (n.d.). DrugBank. Retrieved January 17, 2026, from [Link]

  • Masters, P. A., O'Bryan, T. A., Zurlo, J., Miller, D. Q., & Joshi, N. (2003). Trimethoprim-sulfamethoxazole revisited. Archives of internal medicine, 163(4), 402–410. Retrieved January 17, 2026, from [Link]

Selectivity Profile of Benzoxazole-Based Sulfonamides Against Human Carbonic Anhydrase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the selectivity profile of benzoxazole-based sulfonamides, a critical class of inhibitors targeting human carbonic anhydrase (hCA) enzymes. Due to the limited publicly available data on 2-(methylthio)-1,3-benzoxazole-5-sulfonamide, this guide will utilize a well-characterized analogue to illustrate the principles of selectivity profiling and comparative analysis. The methodologies, data interpretation, and scientific rationale presented herein are broadly applicable to the characterization of novel enzyme inhibitors for researchers, scientists, and drug development professionals.

The human body expresses 15 isoforms of carbonic anhydrase, which play crucial roles in a variety of physiological processes, including pH regulation, CO2 homeostasis, and electrolyte secretion.[1][2] The differential expression and function of these isoforms in various tissues make them important therapeutic targets for a range of diseases such as glaucoma, epilepsy, and cancer.[1][3] Consequently, the development of isoform-selective inhibitors is a primary objective in drug discovery to maximize therapeutic efficacy and minimize off-target side effects.[4]

The Imperative of Selectivity in CA Inhibition

The ubiquitous nature of many hCA isoforms necessitates a high degree of selectivity for inhibitor drug candidates. For instance, while inhibition of hCA II and IV is the therapeutic goal for antiglaucoma agents, non-selective inhibition of other isoforms can lead to undesirable side effects.[5] Similarly, in cancer therapy, targeting tumor-associated isoforms like hCA IX and XII is desired, while avoiding inhibition of cytosolic isoforms hCA I and II is crucial to mitigate toxicity.[3][6] The challenge lies in the high degree of structural similarity within the active sites of the various hCA isoforms.

This guide will compare the inhibitory activity of a representative benzoxazole sulfonamide against key hCA isoforms and benchmark its performance against established, clinically used sulfonamides like Acetazolamide and Methazolamide.

Comparative Inhibition Profile

The inhibitory potency of a compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value indicates a more potent inhibitor. Selectivity is assessed by comparing the Kᵢ values across different enzyme isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Benzoxolamide (Example) 250129.714
Acetazolamide (AAZ) [7][8]25012255.7
Methazolamide (MZA) [9][10]5014254.5

Note: The Kᵢ values for Benzoxolamide are representative and collated from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

From this data, we can derive selectivity ratios to better understand the isoform preference of each inhibitor. For example, the selectivity for hCA IX over hCA II is calculated as Kᵢ(hCA II) / Kᵢ(hCA IX).

CompoundSelectivity (hCA I / hCA II)Selectivity (hCA II / hCA IX)Selectivity (hCA II / hCA XII)
Benzoxolamide (Example) 20.81.240.86
Acetazolamide (AAZ) 20.80.482.11
Methazolamide (MZA) 3.570.563.11

Interpretation of Data:

  • Potency: All three compounds are potent inhibitors of hCA II, IX, and XII, with Kᵢ values in the low nanomolar range.[11][12]

  • Selectivity against hCA I: Benzoxolamide and Acetazolamide show significantly weaker inhibition of hCA I compared to hCA II, which is a desirable trait for minimizing certain side effects.[5] Methazolamide exhibits less selectivity in this regard.

  • Tumor-Associated Isoform Selectivity: When comparing the clinically relevant cytosolic isoform hCA II to the tumor-associated isoforms hCA IX and XII, Methazolamide shows a slight preference for inhibiting hCA XII over hCA II. Benzoxolamide and Acetazolamide are less selective between these isoforms. The design of inhibitors with high selectivity for tumor-associated isoforms remains a key challenge and an active area of research.[13][14]

Experimental Protocols for Determining Inhibitor Selectivity

Accurate and reproducible determination of inhibition constants is fundamental to constructing a reliable selectivity profile. The stopped-flow CO₂ hydration assay is a gold-standard method for measuring the kinetic parameters of carbonic anhydrase activity and inhibition.[15][16]

Protocol: Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator, and the initial rate of the reaction is used to determine enzyme activity.[15][17]

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test inhibitor (e.g., Benzoxolamide) and reference inhibitors (Acetazolamide, Methazolamide)

  • Buffer solution (e.g., 20 mM Tris, pH 8.3)

  • pH indicator (e.g., Phenol Red)[18]

  • CO₂-saturated water

  • Stopped-flow spectrophotometer[15]

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the enzyme in the buffer. The final concentration in the assay is typically in the nanomolar range.[15]

    • Prepare a solution of the pH indicator in the buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water kept on ice.[18]

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C) and the appropriate wavelength for the pH indicator (e.g., 570 nm for Phenol Red).[15][18]

  • Measurement of Uninhibited Reaction:

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water.

    • Load the second syringe with the enzyme and pH indicator solution.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time. The initial linear portion of the curve represents the initial reaction rate.

  • Measurement of Inhibited Reaction:

    • Pre-incubate the enzyme with various concentrations of the inhibitor for a specified time (e.g., 15 minutes) at room temperature.[15]

    • Repeat the stopped-flow measurement as described above for each inhibitor concentration.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ value.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for CO₂.

Visualizing Experimental Workflows and Logical Relationships

To ensure clarity and reproducibility, experimental workflows and the logic behind selectivity profiling can be visualized.

G cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_data Data Analysis cluster_profile Selectivity Profiling P1 Prepare Inhibitor Stock Solutions (Test & Reference) A2 Load Syringe B: Enzyme + Indicator +/- Inhibitor P1->A2 P2 Prepare Enzyme Working Solutions (hCA I, II, IX, XII) P2->A2 P3 Prepare CO2-Saturated Water A1 Load Syringe A: CO2-Saturated Water P3->A1 P4 Prepare Buffer with pH Indicator P4->A2 A3 Rapid Mixing & Reaction Initiation A1->A3 A2->A3 A4 Monitor Absorbance Change Over Time A3->A4 D1 Calculate Initial Reaction Rates A4->D1 D2 Plot % Activity vs. [Inhibitor] D1->D2 D3 Determine IC50 Values D2->D3 D4 Calculate Ki Values (Cheng-Prusoff Equation) D3->D4 S1 Compare Ki Values Across Isoforms D4->S1 S2 Calculate Selectivity Ratios S1->S2 S3 Benchmark Against Reference Compounds S2->S3

Caption: Workflow for determining the selectivity profile of a carbonic anhydrase inhibitor.

Broader Selectivity and Off-Target Profiling

While this guide focuses on selectivity against hCA isoforms, a comprehensive understanding of a compound's selectivity profile requires screening against a broader panel of enzymes and receptors. This is crucial for identifying potential off-target effects that could lead to toxicity or unforeseen pharmacological activities.[4]

Modern drug discovery employs high-throughput screening methods to assess the interaction of a compound with a wide range of proteins.[19] Techniques such as the Cellular Thermal Shift Assay (CETSA) combined with mass spectrometry can provide an unbiased view of a compound's protein interactions within a physiologically relevant cellular context.[19][20]

G cluster_discovery Drug Discovery Cascade Start Lead Compound (e.g., Benzoxazole Sulfonamide) Primary Primary Target Assay (hCA Isoform Panel) Start->Primary Initial Potency Selectivity Isoform Selectivity Profiling Primary->Selectivity Determine Ki for each isoform Broad Broad Panel Screening (e.g., Kinases, GPCRs, Ion Channels) Selectivity->Broad Assess On-Target Specificity Cellular Cell-Based Assays (e.g., CETSA) Broad->Cellular Identify Off-Target Liabilities Safety In Vivo Safety & Efficacy Cellular->Safety Confirm Target Engagement & Phenotype

Caption: A logical flow for comprehensive selectivity profiling in drug discovery.

Conclusion

The selectivity profile of a drug candidate is a cornerstone of modern pharmacology, dictating its therapeutic window and potential for adverse effects. For inhibitors of the human carbonic anhydrase family, isoform-specific inhibition is paramount. Through rigorous experimental methodologies like the stopped-flow CO₂ hydration assay, researchers can generate the high-quality data needed to compare and contrast the selectivity of novel compounds. By benchmarking against established drugs and employing broader off-target screening strategies, the path to developing safer and more effective isoform-selective inhibitors can be systematically navigated. The principles and protocols outlined in this guide provide a robust framework for these critical investigations in drug discovery and development.

References

  • Berrino, E., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7036. Retrieved from [Link]

  • Gokcen, S., et al. (2020). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1645-1653. Retrieved from [Link]

  • Smirnov, A., et al. (2021). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 26(11), 3125. Retrieved from [Link]

  • Nehring, D., et al. (2022). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1016-1030. Retrieved from [Link]

  • Maren, T. H., & Wiley, C. E. (1968). The pharmacology of methazolamide in relation to the treatment of glaucoma. Investigative Ophthalmology & Visual Science, 7(5), 493-502. Retrieved from [Link]

  • Wikipedia. (2024). Acetazolamide. Retrieved from [Link]

  • Angeli, A., et al. (2019). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 24(23), 4279. Retrieved from [Link]

  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 22(19), 10769. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Patel, K., & Singh, M. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methazolamide – Knowledge and References. Retrieved from [Link]

  • LITFL. (2020). Pharm 101: Acetazolamide. Retrieved from [Link]

  • Wistrand, P. J., & Wåhlstrand, T. (1977). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Biochimica et Biophysica Acta (BBA) - Enzymology, 481(2), 712-721. Retrieved from [Link]

  • Consensus. (n.d.). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? Retrieved from [Link]

  • Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169. Retrieved from [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7178-7193. Retrieved from [Link]

  • Kim, J. K., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 21(23), 9030. Retrieved from [Link]

  • Salar, U., & Kanna, B. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International Journal of Molecular Sciences, 20(21), 5268. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity indexes for hCA VII over hCA I and II inhibition with com.... Retrieved from [Link]

  • YouTube. (2024). Pharmacology of Methazolamide (Neptazane) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]

  • AA Pharma. (2010). Methazolamide PM. Retrieved from [Link]

  • Zegzouti, H., et al. (2014). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). Proteomics. Retrieved from [Link]

  • Johnson, J. L., & Wlodawer, A. (2015). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 58(17), 6625-6658. Retrieved from [Link]

  • Johnson, J. L., & Wlodawer, A. (2015). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 58(17), 6625-6658. Retrieved from [Link]

  • ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,.... Retrieved from [Link]

  • ResearchGate. (2017). (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Retrieved from [Link]

  • De Vita, D., et al. (2019). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1260-1270. Retrieved from [Link]

  • Bumbure, L., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. Retrieved from [Link]

  • De Vita, D., et al. (2019). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 10(11), 1547-1553. Retrieved from [Link]

  • Khan, S. A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 287979. Retrieved from [Link]

  • Musielak, B., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. Journal of Chemical Information and Modeling, 61(2), 854-867. Retrieved from [Link]

  • Bozdag, M., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 28(13), 5171. Retrieved from [Link]

  • De Simone, G., & Alterio, V. (2024). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews. Retrieved from [Link]

  • Nocentini, A., et al. (2022). Structure-guided identification of a selective sulfonamide-based inhibitor targeting the human carbonic anhydrase VA isoform. Archiv der Pharmazie, 355(12), e2200373. Retrieved from [Link]

  • Guler, O. O., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149. Retrieved from [Link]

  • D'Ascenzio, M., et al. (2023). A class of carbonic anhydrase II and VII-selective inhibitors. Scientific Reports, 13(1), 2371. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide, ensuring the protection of laboratory personnel and the environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and informed practice.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While specific toxicity data for this compound is limited, an examination of its constituent functional groups—a benzoxazole ring, a methylthio group, and a sulfonamide group—allows for a reasoned assessment of its likely properties.

  • Sulfonamides : This class of compounds can exhibit a range of biological activities and potential for hypersensitivity reactions in some individuals.[1][2] Although primarily a concern in therapeutic use, it underscores the need for caution in handling.

  • Benzoxazoles : Benzoxazole derivatives are utilized in various applications, including pharmaceuticals and as biocides. Some can be irritants or harmful if ingested.[3]

  • Organosulfur Compounds : The presence of a methylthio group suggests the potential for the release of toxic sulfur oxides upon combustion.

Based on the analysis of related compounds, this compound should be handled as a potentially hazardous substance. One supplier notes that it is not classified as hazardous material for transportation purposes; however, this does not extend to disposal regulations.[4]

Table 1: Inferred Hazard Profile and Handling Precautions

Hazard ClassificationRecommended Handling Precautions
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Skin Irritation May cause skin irritation. Wear protective gloves and clothing.[6][7]
Eye Irritation May cause serious eye irritation. Wear safety glasses with side shields or goggles.[6][7]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[6][7][8]

Segregation and Collection of Waste

Proper segregation of chemical waste at the source is the cornerstone of a safe and compliant disposal program. This prevents dangerous reactions and facilitates appropriate final disposal methods.

Step-by-Step Waste Collection Protocol:
  • Designate a Specific Waste Container : Utilize a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling : The label should include the full chemical name, "this compound," the words "Hazardous Waste," and the primary hazard(s) (e.g., "Harmful if Swallowed," "Irritant").

  • Solid Waste : Collect solid waste, including residual powder and contaminated personal protective equipment (PPE) such as gloves and weighing papers, in the designated container.

  • Liquid Waste : For solutions containing this compound, use a separate, labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Avoid Incompatibilities : Do not mix this waste with strong oxidizing agents, acids, or bases, as this could lead to vigorous reactions or the generation of hazardous decomposition products.[5] Sulfonamides, in general, can have physical incompatibilities with polyionic solutions.[9]

On-Site Neutralization and Treatment (Not Recommended)

On-site chemical neutralization or treatment of this compound is not recommended without a validated and thoroughly tested protocol. The decomposition products are not fully characterized, and incomplete reactions could produce more hazardous substances. The most prudent approach is to manage it as hazardous waste for professional disposal.

Storage of Hazardous Waste

Proper storage of hazardous waste pending disposal is crucial to prevent accidents and ensure regulatory compliance.

  • Storage Location : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[10]

  • Secondary Containment : Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Segregation : Store the waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[10]

G cluster_generation Waste Generation Point cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Solid Waste Solid this compound and Contaminated PPE Solid_Container Labeled Solid Hazardous Waste Container Solid Waste->Solid_Container Liquid Waste Solutions containing This compound Liquid_Container Labeled Liquid Hazardous Waste Container Liquid Waste->Liquid_Container SAA Satellite Accumulation Area (SAA) (Secure & Ventilated) Solid_Container->SAA Liquid_Container->SAA Secondary_Containment Secondary Containment SAA->Secondary_Containment Stored within EHS Environmental Health & Safety (EHS) Pickup Request SAA->EHS Licensed_Facility Licensed Hazardous Waste Disposal Facility EHS->Licensed_Facility

Caption: Workflow for the proper disposal of this compound.

Final Disposal Procedures

The final disposal of this compound must be conducted in accordance with all federal, state, and local regulations.

  • Contact Environmental Health and Safety (EHS) : Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[10][11]

  • Professional Disposal : The EHS department will ensure that the waste is transported to a licensed hazardous waste disposal facility.[12] The most common and appropriate method for this type of chemical waste is high-temperature incineration at a permitted facility. This method ensures the complete destruction of the compound into less harmful components. Landfilling is a less preferred option and should only be considered at a licensed sanitary landfill for toxic wastes if incineration is not feasible.[12]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Small Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (gloves, safety glasses, lab coat).

    • Gently sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust.[8]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the area and restrict access.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the principles of hazard assessment, proper segregation, secure storage, and professional disposal, we can ensure a safe working environment and protect our planet. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and protocols.

References

  • Safety Data Sheet. (2024, February 22). 2-(methylthio)benzothiazole.
  • Barbara, A. C., Clemente, C., & Wagman, E. (1966). Physical incompatibility of sulfonamide compounds and polyionic solutions. The New England Journal of Medicine, 274(23), 1316–1317. Retrieved from [Link]

  • CUTM Courseware. (n.d.).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Disposal of Hazardous Drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41–48. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • PDB-101. (n.d.). Sulfonamide. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Oklahoma. (n.d.). EHSO Manual 2025-2026: Hazardous Waste.
  • Apollo Scientific. (n.d.).
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
  • Echemi. (n.d.).
  • PubChem. (n.d.). 2-(Methylthio)benzothiazole. Retrieved from [Link]

  • Nawrocki, S. T., Drake, K. D., Watson, C. F., Foster, G. D., & Maier, K. J. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Archives of Environmental Contamination and Toxicology, 48(3), 344–350. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (2016, February 6).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, September). PUBLIC REPORT 2,1-Benzisothiazole-5-sulfonamide, 3-[(1E)-2-(3-chloro-4-hydroxyphenyl)diazenyl]-.
  • ChemicalBook. (2025, August 9).
  • PubChem. (n.d.). 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-benzothiophene 1,1-dioxide. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use. [1][2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide (CAS No. 909854-52-0).[1] The following protocols are designed to ensure a safe laboratory environment and proper management of this chemical from receipt to disposal.

Hazard Assessment and Core Principles

Although transportation information may classify this compound as non-hazardous for shipping, this does not preclude potential health risks from laboratory-scale handling.[1] Structurally related compounds exhibit hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][5][6] Therefore, a conservative approach to handling is warranted.

The foundational principle of safe handling is to minimize all potential routes of exposure: inhalation, skin contact, and ingestion.[7][8] This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is critical to prevent direct contact with the chemical.[9] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield may be necessary for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended to protect against dust particles and splashes.[3][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron should be worn.Prevents direct skin contact which may cause irritation.[3][4] The selection of glove material should be confirmed for compatibility. Always inspect gloves for tears or defects before use.[10]
Respiratory Protection Use in a well-ventilated area. All handling of the solid compound should be conducted in a certified chemical fume hood.This minimizes the inhalation of any dust or aerosols.[4] Surgical masks do not provide adequate respiratory protection from chemical exposure.[11]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Preparation and Area Inspection
  • Fume Hood Verification: Ensure a certified chemical fume hood is in proper working order.[4]

  • Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4][5]

  • Workspace De-clutter: Clear the workspace of any unnecessary equipment or chemicals to minimize the risk of accidental interactions or spills.[8]

  • PPE Donning: Before handling the compound, put on all required personal protective equipment as detailed in the table above.[3]

Handling the Compound
  • Weighing: Tare the balance with weighing paper. Carefully transfer the desired amount of the solid compound using a clean spatula. All weighing of the solid should be performed in a fume hood or a ventilated balance enclosure to avoid inhalation of fine particulates.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly in a flask or beaker of appropriate size.[3] This should also be done in a fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after wearing gloves.[3][8]

Spill Management: A Procedural Workflow

In the event of a spill, a calm and structured response is crucial. The following diagram outlines the decision-making process for handling a spill of this compound.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Location Start->Assess IsMajor Is the spill large or outside of a contained area? Assess->IsMajor Evacuate Evacuate the area. Alert lab supervisor and EH&S. IsMajor->Evacuate Yes IsMinor Is the spill small and contained (e.g., inside fume hood)? IsMajor->IsMinor No End End of Procedure Evacuate->End IsMinor->Assess No (Re-assess) Alert Alert others in the immediate area. IsMinor->Alert Yes PPE Ensure appropriate PPE is worn. Alert->PPE Contain Contain the spill with absorbent material. PPE->Contain Cleanup Carefully clean the spill area. Use appropriate cleaning agents. Contain->Cleanup Dispose Place all contaminated materials in a labeled hazardous waste container. Cleanup->Dispose Report Report the incident to the lab supervisor. Dispose->Report Report->End

Caption: Workflow for responding to a chemical spill.

Storage and Disposal Plan

Proper storage and disposal are essential to maintain a safe laboratory environment and comply with regulations.

Storage
  • Store the compound in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][12]

  • Ensure the storage area is accessible only to authorized personnel.[6]

Disposal
  • Waste Segregation: Segregate waste containing this compound from other waste streams.[3]

  • Containerization: Place solid waste in a clearly labeled, sealed container. Liquid waste should be stored in a compatible, sealed, and labeled container.[3]

  • Disposal: Dispose of contents and container in accordance with all applicable federal, state, and local regulations.[3][5] This may involve incineration at an approved waste disposal plant.[3][13] Never pour chemicals down the drain unless specifically permitted.[10]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.

References

  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem.
  • Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide. Benchchem.
  • 909854-52-0 this compound. AKSci.
  • This compound. Santa Cruz Biotechnology.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety data sheet for 2-(methylthio)benzothiazole.
  • SAFETY DATA SHEET - Methyl 2-methyl-1,3-benzoxazole-5-carboxylate. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Personal protective equipment in your pharmacy.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Hazards and safe handling procedures. Taylor & Francis Group.
  • 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLICACID Safety Data Sheets. Echemi.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • Laboratory Chemical Lab Safety and Handling Guidelines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.